molecular formula C10H8N2O2S B1325521 2-Methoxy-5-thiazoylpyridine CAS No. 898785-97-2

2-Methoxy-5-thiazoylpyridine

Cat. No.: B1325521
CAS No.: 898785-97-2
M. Wt: 220.25 g/mol
InChI Key: JRMWFXIRFBAION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-thiazoylpyridine (CAS 898785-97-2) is a high-value heterocyclic compound of significant interest in medicinal chemistry and oncology research. This chemical features a pyridine core linked to a thiazole ring via a ketone group, a structural motif prevalent in the design of potent enzyme inhibitors. With a molecular formula of C10H8N2O2S and a molecular weight of 220.25 g/mol, it serves as a key synthetic intermediate and pharmacophore in developing novel therapeutic agents. The primary research value of this compound and its structural analogues lies in their application as potent inhibitors of phosphoinositide 3-kinase (PI3K), a crucial target in cancer therapeutics . The PI3K signaling pathway is a key driver in cell growth, survival, and proliferation, and its abnormal activation is a common feature in many tumors . Heterocyclic cores incorporating methoxypyridine units, similar to 2-Methoxy-5-thiazoylpyridine, are established components of PI3K and dual PI3K/mTOR inhibitor molecules, such as PF-04691502 and GSK2126458 . These inhibitors typically function by competing with ATP in the kinase binding pocket, forming critical hydrogen bond interactions with key residues like Val851 and water-mediated bridges with Tyr836 and Asp810, ultimately disrupting the oncogenic signaling cascade . Beyond its role in kinase inhibition, the thiazolopyridine scaffold is recognized as a privileged structure in drug discovery, demonstrating a broad spectrum of biological activities. Research on related analogues has shown potential for antibacterial, antifungal, and anti-inflammatory applications, making it a versatile template for exploring new chemical space in multi-target drug development . This product is offered for research purposes to support the synthesis and biological evaluation of novel bioactive molecules. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxypyridin-3-yl)-(1,3-thiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-8-3-2-7(6-12-8)9(13)10-11-4-5-15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMWFXIRFBAION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642162
Record name (6-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-97-2
Record name (6-Methoxy-3-pyridinyl)-2-thiazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-thiazoylpyridine, a heterocyclic compound featuring a methoxy-substituted pyridine ring linked to a thiazole moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, with a particular focus on its relevance to drug discovery. While experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and predictive models to offer a valuable resource for researchers. This guide will delve into its structural features, proposed synthetic methodologies, predicted physicochemical and spectroscopic characteristics, and explore its potential as a pharmacologically active agent.

Introduction: The Significance of the Pyridine-Thiazole Scaffold

The fusion of pyridine and thiazole rings in a single molecular entity creates a privileged scaffold in medicinal chemistry.[1][2][3] Pyridine rings are ubiquitous in pharmaceuticals, contributing to favorable pharmacokinetic properties and providing a key interaction point with biological targets.[3] Thiazole moieties are also prevalent in a wide array of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antibacterial, and anti-inflammatory effects.[1][4] The combination of these two heterocyclic systems in 2-Methoxy-5-thiazoylpyridine is anticipated to yield a molecule with unique electronic and steric properties, making it a compelling candidate for further investigation in drug discovery programs.[5]

Molecular Structure and Physicochemical Properties

The chemical structure of 2-Methoxy-5-thiazoylpyridine consists of a pyridine ring substituted with a methoxy group at the 2-position and a thiazole ring at the 5-position.

Molecular Formula: C₉H₈N₂OS

CAS Number: 898785-97-2

PropertyPredicted ValueData Source/Method
Molecular Weight 192.24 g/mol -
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5In Silico Prediction[6][7]
Aqueous Solubility Low to moderateIn Silico Prediction[8]
pKa (most basic) ~3-4 (Pyridine Nitrogen)In Silico Prediction
H-Bond Donors 0-
H-Bond Acceptors 3 (N in pyridine, N and S in thiazole, O in methoxy)-
Rotatable Bonds 2-

These predicted properties suggest that 2-Methoxy-5-thiazoylpyridine possesses moderate lipophilicity and is likely to have limited aqueous solubility, a common characteristic of many small molecule drug candidates.

Synthesis Strategies

Based on established synthetic methodologies for analogous pyridine-thiazole compounds, two primary synthetic routes are proposed for 2-Methoxy-5-thiazoylpyridine: the Hantzsch Thiazole Synthesis and the Suzuki-Miyaura Cross-Coupling reaction.

Proposed Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings.[4][9][10][11] This approach would involve the reaction of a thioamide with an α-haloketone.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Preparation of 2-Methoxy-5-(2-bromoacetyl)pyridine:

    • Start with commercially available 2-methoxy-5-acetylpyridine.

    • Brominate the acetyl group using a suitable brominating agent such as bromine in acetic acid or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    • Purify the resulting α-haloketone by recrystallization or column chromatography.

  • Thiazole Ring Formation:

    • React the 2-Methoxy-5-(2-bromoacetyl)pyridine with a thioamide, such as thioformamide, in a suitable solvent like ethanol or methanol.

    • The reaction is typically carried out at reflux temperature.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a base, such as sodium carbonate solution.

    • The crude product can be collected by filtration and purified by recrystallization.[9]

Hantzsch_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-Methoxy-5-acetylpyridine 2-Methoxy-5-acetylpyridine 2-Methoxy-5-(2-bromoacetyl)pyridine 2-Methoxy-5-(2-bromoacetyl)pyridine 2-Methoxy-5-acetylpyridine->2-Methoxy-5-(2-bromoacetyl)pyridine Bromination (e.g., NBS) Thioformamide Thioformamide 2-Methoxy-5-thiazoylpyridine 2-Methoxy-5-thiazoylpyridine Thioformamide->2-Methoxy-5-thiazoylpyridine 2-Methoxy-5-(2-bromoacetyl)pyridine->2-Methoxy-5-thiazoylpyridine Reaction with Thioformamide

Caption: Proposed Hantzsch synthesis of 2-Methoxy-5-thiazoylpyridine.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aromatic rings. This methodology would involve the coupling of a pyridine boronic acid or ester with a halogenated thiazole.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Preparation of 2-Methoxy-5-pyridineboronic acid pinacol ester:

    • Start with commercially available 5-bromo-2-methoxypyridine.

    • React with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane or DMF).[12]

    • The resulting boronic ester can be isolated and purified, or used in the next step without further purification.

  • Cross-Coupling Reaction:

    • Couple the 2-Methoxy-5-pyridineboronic acid pinacol ester with a suitable halothiazole (e.g., 2-bromothiazole or 5-bromothiazole) using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., sodium carbonate or cesium carbonate).

    • The reaction is typically performed in a solvent mixture such as dioxane/water or toluene/ethanol at elevated temperatures.

    • Work-up involves extraction and purification by column chromatography to yield the desired 2-Methoxy-5-thiazoylpyridine.

Suzuki_Coupling cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine Pyridine Boronic Ester 2-Methoxy-5-pyridineboronic acid pinacol ester 5-Bromo-2-methoxypyridine->Pyridine Boronic Ester Pd-catalyzed borylation Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Pyridine Boronic Ester Halothiazole Halothiazole (e.g., 2-Bromothiazole) 2-Methoxy-5-thiazoylpyridine 2-Methoxy-5-thiazoylpyridine Halothiazole->2-Methoxy-5-thiazoylpyridine Pyridine Boronic Ester->2-Methoxy-5-thiazoylpyridine Suzuki Coupling

Caption: Proposed Suzuki-Miyaura synthesis of 2-Methoxy-5-thiazoylpyridine.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, predictions based on the analysis of similar structures can guide the characterization of 2-Methoxy-5-thiazoylpyridine.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiazole rings, as well as the methoxy group.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-37.8 - 8.0d
Pyridine H-47.2 - 7.4dd
Pyridine H-68.2 - 8.4d
Thiazole H-28.8 - 9.0s
Thiazole H-47.9 - 8.1s
Methoxy (-OCH₃)3.9 - 4.1s

Note: The exact chemical shifts and coupling constants will depend on the solvent used and the electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C-2162 - 165
Pyridine C-3110 - 115
Pyridine C-4138 - 142
Pyridine C-5125 - 130
Pyridine C-6145 - 150
Thiazole C-2150 - 155
Thiazole C-4120 - 125
Thiazole C-5140 - 145
Methoxy (-OCH₃)53 - 56
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the aromatic rings and the methoxy group.

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic, -OCH₃)2850 - 2960
C=N stretching (pyridine and thiazole)1550 - 1620
C=C stretching (aromatic)1400 - 1500
C-O stretching (methoxy)1020 - 1050 and 1230 - 1270
C-S stretching (thiazole)600 - 800
Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 192. The fragmentation pattern will likely involve the loss of the methoxy group (·OCH₃) or cleavage of the thiazole and pyridine rings.[13][14][15][16]

Predicted Fragmentation Pathway:

Mass_Spec_Fragmentation M+ [C₉H₈N₂OS]⁺ m/z = 192 Fragment1 [C₈H₅N₂OS]⁺ m/z = 177 M+->Fragment1 - ·CH₃ Fragment2 [C₉H₈N₂S]⁺ m/z = 176 M+->Fragment2 - O Fragment3 [C₇H₅N₂S]⁺ m/z = 149 Fragment1->Fragment3 - CO Fragment4 [C₆H₄N]⁺ m/z = 90 Fragment2->Fragment4 - C₃H₄S Fragment5 [C₃H₂NS]⁺ m/z = 84 Fragment2->Fragment5 - C₆H₆N

Caption: Predicted mass fragmentation pathway of 2-Methoxy-5-thiazoylpyridine.

Potential Applications in Drug Discovery

The pyridine-thiazole scaffold is a recurring motif in compounds with diverse pharmacological activities. Based on the literature for related structures, 2-Methoxy-5-thiazoylpyridine and its derivatives hold promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyridine-thiazole hybrids.[1][2] These compounds have been shown to inhibit various cancer cell lines, including those of the breast, lung, and colon. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[17] The presence of the methoxy group on the pyridine ring can influence the molecule's interaction with the target protein and its metabolic stability.

Enzyme Inhibition

Thiazole-containing compounds are known to act as inhibitors of various enzymes. The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues. Derivatives of thiazolyl-pyridines have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases.[18]

In Silico ADME-Tox Profile

Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity are essential tools in modern drug discovery.[6][7][19] An in silico assessment of 2-Methoxy-5-thiazoylpyridine suggests that it is likely to possess drug-like properties.

ADME_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Compound_Structure 2-Methoxy-5-thiazoylpyridine Structure Physicochemical Physicochemical Properties (logP, Solubility, pKa) Compound_Structure->Physicochemical ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Compound_Structure->ADME Toxicity Toxicity Prediction (hERG, Ames, etc.) Compound_Structure->Toxicity Drug_Likeness_Assessment Drug-Likeness Assessment (Lipinski's Rule of 5, etc.) Physicochemical->Drug_Likeness_Assessment ADME->Drug_Likeness_Assessment Prioritization Prioritization for Synthesis and Biological Testing Toxicity->Prioritization Drug_Likeness_Assessment->Prioritization

Caption: Workflow for in silico ADME-Tox assessment.

Conclusion and Future Directions

2-Methoxy-5-thiazoylpyridine is a promising heterocyclic compound with significant potential in the field of drug discovery. While a comprehensive experimental characterization is still needed, this technical guide provides a solid foundation for researchers interested in this molecule. The proposed synthetic routes offer viable pathways for its preparation, and the predicted spectroscopic and physicochemical properties will aid in its identification and handling. The established biological activities of related pyridine-thiazole hybrids strongly suggest that 2-Methoxy-5-thiazoylpyridine and its derivatives are worthy of further investigation as potential therapeutic agents, particularly in the areas of oncology and neuropharmacology. Future research should focus on the efficient synthesis and purification of this compound, followed by a thorough experimental determination of its chemical and physical properties. Subsequent biological screening against a panel of relevant targets will be crucial to unlock its full therapeutic potential.

References

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.
  • Ali, T. E., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • 2-Methoxy-5-thiazoylpyridine. Fluorochem.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Possible mass fragmentation pattern of compound 3.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Hantzsch Thiazole Synthesis.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis of Thiazole. ChemicalBook.
  • 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine. Vulcanchem.
  • 2-Methoxy-5-thiazoylpyridine|CAS 898785-97-2. Benchchem.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • Buy 2-methoxy-5-methylpyridine from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.
  • Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. PMC - NIH.
  • Synthesis, computational studies and antioxidant activity of some 3-(2- alkylamino-4-aminothiazole-5-oyl)pyridines.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega.
  • 2-Methoxy-5-nitropyridine 97 5446-92-4. Sigma-Aldrich.
  • Synthesis of 2-Amino-5-bromopyridine.
  • 1134621-24-1|(R)-2-Methoxy-5-(piperidin-2-yl)pyridine. BLDpharm.
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem.
  • Process for preparing 2-halo-5-halomethylpyridines.
  • (Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies. PubMed.
  • 2-Methoxy-5-(pyridin-2-yl)pyridine | CAS No- 381725-49-1. Simson Pharma Limited.
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
  • Mass Spectrometry Fragmentation P
  • A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
  • In Silico Predictions of ADME-Tox Properties: Drug Absorption | Bentham Science.
  • mass spectra - fragmentation p
  • Fragment
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • 2-Methoxy-5-bromopyridine,CAS NO 13472-85-0 | RVR LABS.
  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. NIH.
  • In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl)-6-(4-methoxyphenyl)imidazo [2,1-b][13][15][16]thiadiazole. ResearchGate.

  • 2-Methoxy-5-(pyridin-2-ylthio)pyridine | C11H10N2OS | CID 177688179. PubChem.
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • 2-Methoxypyridine(1628-89-3) 1H NMR spectrum. ChemicalBook.
  • 2-Methoxy-5-nitropyridine | C6H6N2O3 | CID 79525. PubChem - NIH.
  • 2-Methoxy-5-fluorouracil(1480-96-2) 1H NMR spectrum. ChemicalBook.

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of heterocyclic compounds is a well-established frontier in medicinal chemistry. Within this diverse chemical space, molecules incorporating both pyridine and thiazole rings represent a promising scaffold for drug discovery. This technical guide delves into the putative mechanism of action of 2-Methoxy-5-thiazoylpyridine, a compound of interest at the intersection of these two pharmacophoric moieties. In the absence of extensive direct studies on this specific molecule, this document synthesizes evidence from structurally related compounds to propose a scientifically grounded, hypothesized mechanism of action. We postulate that 2-Methoxy-5-thiazoylpyridine may exert its biological effects primarily through the modulation of critical cellular signaling pathways implicated in cell proliferation and survival, such as the MAPK/ERK pathway, and potentially through direct interaction with cytoskeletal components like tubulin. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate these hypotheses, complete with detailed experimental protocols and data interpretation strategies.

Introduction: The Therapeutic Promise of Thiazolopyridines

The fusion of thiazole and pyridine rings into a single molecular entity has given rise to a class of compounds with a broad spectrum of biological activities. Thiazole-containing compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Pyridine moieties are also a common feature in many established drugs, contributing to their binding affinity and pharmacokinetic properties.

The specific compound, 2-Methoxy-5-thiazoylpyridine, features a methoxy group, which can be crucial for biological activity, potentially influencing binding site interactions and metabolic stability. While direct evidence for the mechanism of this specific molecule is sparse, the body of literature on related analogs provides a strong foundation for proposing a testable hypothesis. Structurally similar compounds, such as certain 2-amino-thiazole derivatives, have been shown to exhibit potent anti-proliferative effects on cancer cells.[1] Furthermore, other heterocyclic compounds containing methoxyphenyl groups have been demonstrated to induce apoptosis through the activation of stress-related signaling pathways like the p38 MAPK pathway.[2]

This guide, therefore, puts forth a hypothesized mechanism of action for 2-Methoxy-5-thiazoylpyridine centered on two potential, and not mutually exclusive, avenues: disruption of microtubule dynamics and modulation of the MAPK/ERK signaling cascade .

Proposed Mechanism of Action: A Dual-Pronged Hypothesis

Based on the analysis of structurally analogous compounds, we propose that 2-Methoxy-5-thiazoylpyridine's biological activity may stem from one or both of the following mechanisms:

Hypothesis A: Microtubule Destabilization

A significant body of research points to the role of 2-amino-thiazoles as microtubule targeting agents.[3] These compounds can bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The presence of the methoxy group on the pyridine ring of 2-Methoxy-5-thiazoylpyridine could play a critical role in its binding affinity to tubulin.

Hypothesis B: Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are central to the regulation of a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The ERK pathway, a key branch of the MAPK cascade, is often dysregulated in cancer. Certain bioactive molecules can induce apoptosis by activating stress-related kinases such as p38 MAPK, which in turn can lead to the activation of pro-apoptotic proteins. For instance, mitochonic acid 5 (MA-5) has been shown to protect against TNFα-induced apoptosis by activating the MAPK–ERK–Yap signaling pathway.[4] It is plausible that 2-Methoxy-5-thiazoylpyridine could similarly influence these pathways, leading to cell death in pathological contexts.

The following diagram illustrates the proposed signaling pathways potentially modulated by 2-Methoxy-5-thiazoylpyridine.

Proposed Signaling Pathway for 2-Methoxy-5-thiazoylpyridine cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Compound 2-Methoxy-5-thiazoylpyridine Tubulin Tubulin Compound->Tubulin Inhibition p38 p38 MAPK Compound->p38 Activation? Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis_Nucleus Apoptosis Microtubules->Apoptosis_Nucleus G2/M Arrest RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Apoptosis_Cytoplasm Pro-apoptotic Factors p38->Apoptosis_Cytoplasm Activation Apoptosis_Cytoplasm->Apoptosis_Nucleus

Caption: Proposed signaling pathways modulated by 2-Methoxy-5-thiazoylpyridine.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanisms of action, a multi-faceted experimental approach is required. The following protocols provide a comprehensive workflow for elucidating the biological activity of 2-Methoxy-5-thiazoylpyridine.

Experimental Workflow Overview

The following diagram outlines the logical flow of experiments to validate the hypothesized mechanism of action.

Experimental Workflow Start Start: Compound Synthesis & Characterization CellViability Cell Viability Assays (MTT, CellTiter-Glo) Start->CellViability IC50 Determine IC50 Values CellViability->IC50 ApoptosisAssay Apoptosis Assays (Annexin V/PI, Caspase Activity) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot Analysis (MAPK Pathway Proteins) IC50->WesternBlot Conclusion Conclusion: Elucidate Mechanism of Action ApoptosisAssay->Conclusion TubulinPolymerization In Vitro Tubulin Polymerization Assay CellCycle->TubulinPolymerization TubulinPolymerization->Conclusion WesternBlot->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

3.2.1. Cell Viability and IC50 Determination

  • Objective: To determine the cytotoxic effects of 2-Methoxy-5-thiazoylpyridine on a panel of cancer cell lines and establish the half-maximal inhibitory concentration (IC50).

  • Methodology (MTT Assay):

    • Seed cancer cells (e.g., MCF-7, A549, K562) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 2-Methoxy-5-thiazoylpyridine (e.g., 0.01 nM to 100 µM) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

3.2.2. Apoptosis and Cell Cycle Analysis

  • Objective: To investigate whether the observed cytotoxicity is due to the induction of apoptosis and to determine the effect of the compound on cell cycle progression.

  • Methodology (Annexin V/PI Staining and Flow Cytometry):

    • Treat cells with 2-Methoxy-5-thiazoylpyridine at concentrations around the IC50 value for 24-48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer.

  • Methodology (Cell Cycle Analysis):

    • Treat cells as described above.

    • Harvest and fix the cells in cold 70% ethanol overnight.

    • Wash the cells and resuspend them in PBS containing RNase A and PI.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3.2.3. In Vitro Tubulin Polymerization Assay

  • Objective: To directly assess the effect of 2-Methoxy-5-thiazoylpyridine on tubulin polymerization.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add 2-Methoxy-5-thiazoylpyridine at various concentrations to the tubulin solution.

    • Initiate polymerization by incubating the mixture at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

    • Use paclitaxel (a polymerization promoter) and colchicine (a polymerization inhibitor) as positive and negative controls, respectively.

3.2.4. Western Blot Analysis of MAPK Signaling Pathway

  • Objective: To determine the effect of 2-Methoxy-5-thiazoylpyridine on the activation state of key proteins in the MAPK/ERK and p38 MAPK pathways.

  • Methodology:

    • Treat cells with the compound for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against total and phosphorylated forms of ERK, MEK, and p38 MAPK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Presentation and Interpretation

Quantitative Data Summary

The following table provides a template for summarizing the potential cytotoxic activity of 2-Methoxy-5-thiazoylpyridine against a panel of human cancer cell lines, with hypothetical IC50 values based on data for structurally related compounds.[3]

Cell LineCancer TypePutative IC50 (nM)
K562Chronic Myelogenous Leukemia0.5 - 5.0
A549Non-small Cell Lung Cancer1.0 - 10.0
MCF-7Breast Adenocarcinoma0.8 - 8.0
HCT-116Colorectal Carcinoma2.0 - 20.0
Interpretation of Expected Results
  • Potent Cytotoxicity and Apoptosis Induction: Low nanomolar IC50 values coupled with a significant increase in the Annexin V-positive cell population would suggest that 2-Methoxy-5-thiazoylpyridine is a potent inducer of apoptosis.

  • G2/M Cell Cycle Arrest: An accumulation of cells in the G2/M phase would strongly support the hypothesis of microtubule disruption.

  • Inhibition of Tubulin Polymerization: A dose-dependent decrease in the rate and extent of tubulin polymerization in the in vitro assay would provide direct evidence for the compound's interaction with tubulin.

  • Modulation of MAPK Signaling: Alterations in the phosphorylation status of ERK and p38 MAPK would indicate that the compound engages with these signaling pathways. For example, a sustained activation of p38 MAPK alongside an inhibition of ERK phosphorylation could point towards a pro-apoptotic signaling switch.

Conclusion and Future Directions

This technical guide has outlined a plausible, dual-pronged mechanism of action for 2-Methoxy-5-thiazoylpyridine, grounded in the established biological activities of structurally related compounds. The proposed hypotheses, centered on microtubule destabilization and modulation of the MAPK signaling cascade, provide a solid foundation for future research. The detailed experimental workflows presented herein offer a clear path for the validation of these hypotheses.

Successful elucidation of the mechanism of action of 2-Methoxy-5-thiazoylpyridine will not only contribute to our fundamental understanding of its biological effects but also pave the way for its potential development as a novel therapeutic agent. Further investigations could also explore its structure-activity relationship (SAR) through the synthesis and evaluation of analogs, as well as in vivo efficacy studies in relevant disease models.

References

  • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. PMC - NIH.
  • (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. MDPI.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • 2-Methoxy-5-(pyridin-2-ylthio)pyridine. PubChem.
  • Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. PMC - NIH.
  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.
  • The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. PubMed.
  • Mitochonic acid 5 activates the MAPK–ERK–yap signaling pathways to protect mouse microglial BV-2 cells against TNFα-induced apoptosis via increased Bnip3-rel

Sources

A Technical Guide to the Spectroscopic Analysis of 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the spectroscopic methodologies for the characterization of 2-Methoxy-5-thiazoylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural elucidation.

Introduction

2-Methoxy-5-thiazoylpyridine is a molecule integrating two key heterocyclic systems: a pyridine ring and a thiazole ring, linked together and featuring a methoxy substituent. The precise arrangement of these functionalities dictates the molecule's electronic properties, reactivity, and potential biological activity. Consequently, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the necessary toolkit for this, offering a non-destructive window into the molecular architecture. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive characterization of this compound.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will utilize predicted spectroscopic data as a framework for discussion. This approach not only provides a detailed analytical protocol but also demonstrates the power of computational chemistry in modern structural elucidation.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data.

Caption: Molecular structure of 2-Methoxy-5-thiazoylpyridine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. ¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, with electron-withdrawing groups causing a downfield shift (higher δ) and electron-donating groups causing an upfield shift (lower δ). Spin-spin coupling results in the splitting of signals, with the multiplicity and coupling constants (J) revealing the number and geometric relationship of neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)3H
Pyridine H-36.8 - 7.0Doublet (d)1H
Pyridine H-47.6 - 7.8Doublet of doublets (dd)1H
Pyridine H-68.2 - 8.4Doublet (d)1H
Thiazole H-2'8.8 - 9.0Singlet (s)1H
Thiazole H-4'8.0 - 8.2Singlet (s)1H

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-5-thiazoylpyridine in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Causality Behind Experimental Choices:

  • Solvent: CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • High Field Magnet: A higher field strength (e.g., 500 MHz) provides better signal dispersion, which is crucial for resolving complex spin systems, such as the aromatic protons in this molecule.

B. ¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Methoxy (-OCH₃)55 - 60
Pyridine C-2160 - 165
Pyridine C-3110 - 115
Pyridine C-4135 - 140
Pyridine C-5120 - 125
Pyridine C-6145 - 150
Thiazole C-2'150 - 155
Thiazole C-4'115 - 120
Thiazole C-5'140 - 145

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the probe for ¹³C observation.

  • Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. Typical parameters include a 45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Causality Behind Experimental Choices:

  • Proton Decoupling: This simplifies the spectrum and improves the signal-to-noise ratio by collapsing multiplets into singlets.

  • Relaxation Delay: A longer relaxation delay ensures accurate integration if quantitative analysis is needed, although for routine characterization, a shorter delay is often used to save time.

II. Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (methoxy)
1600 - 1450C=C and C=N stretching (aromatic rings)
1250 - 1000C-O stretching (methoxy)
Below 900C-H out-of-plane bending

Experimental Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Causality Behind Experimental Choices:

  • ATR: This technique requires minimal sample preparation and is suitable for both solid and liquid samples, providing high-quality spectra.

III. Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

Predicted Mass Spectrum Data (EI):

m/zInterpretation
192Molecular ion [M]⁺˙
177[M - CH₃]⁺
161[M - OCH₃]⁺
134[M - C₂H₂N]⁺ (loss of pyridine fragment)
85[C₃H₃NS]⁺ (thiazole fragment)

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Causality Behind Experimental Choices:

  • EI: This is a standard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching.

fragmentation_pathway M [C₉H₈N₂OS]⁺˙ m/z = 192 F1 [M - CH₃]⁺ m/z = 177 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z = 161 M->F2 - •OCH₃ F3 [M - C₂H₂N]⁺ m/z = 134 M->F3 - C₂H₂N F4 [C₃H₃NS]⁺ m/z = 85 F2->F4 - C₆H₄O

Caption: Predicted mass spectrometry fragmentation pathway.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Principles: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present.

Predicted UV-Vis Data (in Ethanol):

λmax (nm)Electronic Transition
~230 - 250π → π* (thiazole ring)
~270 - 290π → π* (pyridine ring)

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

  • Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for UV-Vis spectroscopy as it is transparent in the UV region and can dissolve many organic compounds.

Conclusion

The comprehensive spectroscopic analysis of 2-Methoxy-5-thiazoylpyridine, integrating ¹H and ¹³C NMR, IR, MS, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. While experimental data for this specific molecule is not widely available, the predictive and analytical workflows outlined in this guide offer a scientifically rigorous approach for researchers. The principles and protocols described herein are broadly applicable to the characterization of related heterocyclic compounds, underscoring the foundational importance of these spectroscopic methods in modern chemical research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • General spectroscopic properties of thiazole derivatives.[1]

  • General spectroscopic properties of pyridine derivatives.[2][3]

Sources

2-Methoxy-5-thiazoylpyridine CAS number 898785-97-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-5-thiazoylpyridine (CAS 898785-97-2): A Key Heterocyclic Building Block for Drug Discovery

Executive Summary

2-Methoxy-5-thiazoylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a thiazole ring. While not extensively documented as a standalone therapeutic agent, its true value lies in its role as a sophisticated building block for drug discovery and medicinal chemistry. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this molecule from the perspective of a Senior Application Scientist. We will delve into its physicochemical properties, propose robust synthetic routes, and explore the pharmacological rationale for its use in creating novel drug candidates. The structure combines two "privileged scaffolds"—the thiazole and the 2-methoxypyridine moieties—both of which are prevalent in a wide array of biologically active compounds, making this molecule a strategic asset for constructing libraries of potential new therapeutics.

Physicochemical and Spectroscopic Profile

Confirming the identity and purity of a synthetic building block is the foundational step in any discovery workflow. Below are the key properties of 2-Methoxy-5-thiazoylpyridine and the expected spectroscopic signatures for its characterization.

Table 1: Physicochemical Properties of 2-Methoxy-5-thiazoylpyridine

PropertyValueSource
CAS Number 898785-97-2BenchChem
Molecular Formula C₉H₈N₂OSCalculated
Molecular Weight 192.24 g/mol Calculated
Appearance (Predicted) White to off-white solidN/A
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, CH₂Cl₂N/A
Expert Insight: Spectroscopic Characterization

As an application scientist, my primary goal upon receiving a new compound is to unequivocally verify its structure. For 2-Methoxy-5-thiazoylpyridine, a combination of NMR and Mass Spectrometry is essential.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals for both the pyridine and thiazole rings. We expect to see two doublets and a doublet of doublets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The thiazole ring will contribute two singlets, one for each proton. A sharp singlet around δ 3.9-4.1 ppm is characteristic of the methoxy (-OCH₃) group protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all nine carbon atoms. Key signals include the methoxy carbon around δ 55 ppm and the aromatic carbons between δ 110-165 ppm. Spectroscopic data for thiazole derivatives show characteristic methine signals around 110-115 ppm.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 193.04.[2][3]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C=N and C=C stretching vibrations for the aromatic rings in the 1500-1600 cm⁻¹ region, and C-O stretching for the methoxy group around 1020-1250 cm⁻¹.

The Medicinal Chemistry Rationale: A Union of Privileged Scaffolds

The decision to utilize a specific building block in a drug discovery campaign is driven by its potential to interact with biological targets. 2-Methoxy-5-thiazoylpyridine is compelling because it merges two pharmacologically significant heterocyclic systems.

The Thiazole Moiety: A Cornerstone of Modern Therapeutics

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is a core component in numerous natural and synthetic compounds.[4] Its aromatic nature and diverse reactive positions make it a versatile scaffold for medicinal chemists.[5] Thiazole derivatives exhibit a vast range of pharmacological activities, including:

  • Anticancer: Clinically used drugs like Dasatinib and Ixabepilone feature a thiazole nucleus.[5]

  • Antimicrobial: The thiazole ring is a key part of the penicillin antibiotic family and is found in various antibacterial and antifungal agents.[4][6]

  • Anti-inflammatory: Non-steroidal anti-inflammatory drugs such as Meloxicam incorporate this moiety.[7]

The proven track record of this scaffold makes it a highly attractive component for designing new bioactive molecules.[6][8][9]

The 2-Methoxypyridine Scaffold: A Versatile Modulator

The pyridine ring is another fundamental heterocycle in drug design, and its substitution pattern can dramatically influence a molecule's pharmacological and pharmacokinetic properties.[10] The 2-methoxypyridine unit specifically offers several advantages:

  • Metabolic Stability: The methoxy group can block potential sites of metabolic oxidation, enhancing the compound's in vivo stability.

  • Synthetic Handle: It serves as a versatile intermediate for creating more complex molecules through various chemical transformations.[11]

  • Bioactivity: Substituted 2-methoxypyridine derivatives have been explored for a range of applications, including as BACE1 inhibitors for neurodegenerative disease research.[11][12][13]

By combining these two scaffolds, 2-Methoxy-5-thiazoylpyridine provides a framework for developing novel compounds with potential for high efficacy and favorable drug-like properties. Several studies on thiazolylpyridine derivatives have demonstrated potent biological activities, such as kinase inhibition and antimicrobial effects, validating this strategic approach.[14][15][16]

Synthesis and Mechanistic Pathways

While 2-Methoxy-5-thiazoylpyridine is commercially available, understanding its synthesis is crucial for creating novel analogs. The most logical approach involves a cross-coupling reaction to form the C-C bond between the pyridine and thiazole rings.

Retrosynthetic Analysis

A retrosynthetic analysis points to two primary disconnection strategies, both relying on palladium-catalyzed cross-coupling reactions.

G cluster_0 Stille Coupling cluster_1 Suzuki Coupling product 2-Methoxy-5-thiazoylpyridine disconnect C-C Disconnection (Pd-catalyzed cross-coupling) product->disconnect stille1 2-Methoxy-5-halopyridine disconnect->stille1 Path A stille2 5-(Tributylstannyl)thiazole disconnect->stille2 Path A suzuki1 2-Methoxy-5-boronic acid/ester disconnect->suzuki1 Path B suzuki2 5-Halothiazole disconnect->suzuki2 Path B

Retrosynthetic analysis of 2-Methoxy-5-thiazoylpyridine.
Proposed Synthetic Protocol: Stille Cross-Coupling

The Stille reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organic halide, catalyzed by a palladium complex.[17][18] Its tolerance for a wide variety of functional groups makes it a reliable choice.[19]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 2-methoxy-5-bromopyridine (1.0 equiv), 5-(tributylstannyl)thiazole (1.2 equiv), and the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. Degassing the solvent prevents oxidation of the catalyst.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final compound.

G Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X Oxidative Addition OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-SnBu₃ Transmetalation TinSalt X-SnBu₃ PdII->TinSalt X-SnBu₃ Transmetal Transmetalation Stannane R²-SnBu₃ PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product RedElim Reductive Elimination Halide R¹-X

Catalytic cycle of the Stille cross-coupling reaction.
Alternative Protocol: Suzuki-Miyaura Coupling

Due to the high toxicity of organotin reagents, the Suzuki-Miyaura coupling, which uses less toxic organoboron compounds, is often preferred.[20] This would involve reacting 2-methoxy-5-pyridineboronic acid with a 5-halothiazole (e.g., 5-bromothiazole) using a palladium catalyst and a base (e.g., K₂CO₃ or KF).[21]

Quality Control and Characterization Workflow

A robust quality control (QC) process ensures that the synthesized material meets the required standards of identity and purity for use in biological screening or further synthetic steps.

G start Synthesized Crude Product purify Column Chromatography start->purify fractions Collect & Combine Fractions (TLC Analysis) purify->fractions concentrate Concentrate Under Vacuum fractions->concentrate structure_confirm Structural Confirmation concentrate->structure_confirm nmr ¹H & ¹³C NMR structure_confirm->nmr ms HRMS structure_confirm->ms purity_check Purity Assessment (LC-MS / HPLC) structure_confirm->purity_check pass Pass (>95% Purity) purity_check->pass fail Fail purity_check->fail final Final Product: Ready for Use pass->final repurify Re-purify fail->repurify repurify->purify

Post-synthesis quality control workflow.

Safety and Handling

Proper safety protocols are non-negotiable when working with heterocyclic compounds, which can be toxic, and with flammable solvents and pyrophoric reagents used in synthesis.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.[22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat.[22][23]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[22][24] Pyridine-based compounds should be stored away from strong acids.[24]

  • Spill & Emergency Procedures: In case of a spill, evacuate the area, remove all ignition sources, and absorb the material with a non-combustible absorbent like sand or vermiculite.[24][25] For skin contact, wash the affected area immediately with soap and water.[22]

Table 2: Hazard Summary and Precautions

HazardPrecaution
Flammability Handle away from open flames and ignition sources. Use non-sparking tools.[23][25]
Toxicity (Inhalation/Contact) Work in a well-ventilated fume hood. Avoid breathing vapors. Prevent skin and eye contact.[24]
Reactivity Avoid contact with strong acids and oxidizing agents.[24]
Organotin Reagents (Stille) Highly toxic. Handle with extreme care and use dedicated glassware. Quench all residues appropriately.[18]

Conclusion and Future Outlook

2-Methoxy-5-thiazoylpyridine stands out not for its own inherent bioactivity, but as a strategically designed building block that offers a gateway to novel chemical space. The convergence of the pharmacologically validated thiazole ring and the versatile 2-methoxypyridine scaffold provides a robust platform for generating compound libraries. Future efforts should focus on utilizing this intermediate in parallel synthesis workflows to create diverse sets of analogs for high-throughput screening against various disease targets, from kinases in oncology to enzymes in infectious diseases. Its well-defined structure and accessible synthesis make it an invaluable tool for the modern medicinal chemist aiming to accelerate the discovery of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available from: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • Kauthale, S. S., & Chhanwal, N. P. (2014). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate. Available from: [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2020). PubMed Central. Available from: [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. (2025). ResearchGate. Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Available from: [Link]

  • Pyridine - SAFETY DATA SHEET. (2024). Penta chemicals. Available from: [Link]

  • Kim, H., et al. (2008). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (2020). PubMed Central. Available from: [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Available from: [Link]

  • HAZARD SUMMARY: Pyridine. (n.d.). NJ.gov. Available from: [Link]

  • Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. Archives of Pharmacal Research. Available from: [Link]

  • Budiu, T., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available from: [Link]

  • Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Publishing. Available from: [Link]

  • Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction. (2022). PubMed Central. Available from: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available from: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2014). ResearchGate. Available from: [Link]

  • Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. (2024). PubMed Central. Available from: [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020). ResearchGate. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

  • 2-Methoxypyridine. (n.d.). PubChem. Available from: [Link]

  • Stille reaction. (n.d.). Wikipedia. Available from: [Link]

  • Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Available from: [Link]

  • 2‐Methoxy Pyridine. (n.d.). ResearchGate. Available from: [Link]

  • The Stille Reaction. (n.d.). Myers Group, Harvard University. Available from: [Link]

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-5-thiazoylpyridine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-thiazoylpyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific historical discovery of this molecule is not extensively documented in publicly available literature, its synthesis can be reliably achieved through well-established and robust chemical methodologies. This guide will detail the most plausible synthetic routes, grounded in the principles of modern organic chemistry, and provide detailed experimental protocols. We will delve into the chemical logic behind the chosen synthetic strategies, offering insights into reaction mechanisms and optimization. Furthermore, the physicochemical properties of 2-Methoxy-5-thiazoylpyridine will be discussed, and its potential pharmacological relevance will be explored based on the constituent pyridine and thiazole moieties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound and its derivatives.

Introduction: The Chemical Significance of Pyridine and Thiazole Scaffolds

The fusion of pyridine and thiazole rings in a single molecular entity, as seen in 2-Methoxy-5-thiazoylpyridine, creates a scaffold with significant potential in medicinal chemistry. Pyridine rings are a common feature in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and their overall metabolic stability. Similarly, the thiazole ring is a key component of many biologically active compounds, including vitamin B1 (thiamine) and a variety of synthetic drugs with diverse therapeutic applications.[1] The combination of these two heterocycles, further functionalized with a methoxy group, offers a unique electronic and steric profile that can be exploited for the design of novel therapeutic agents.

Postulated History: A Convergence of Synthetic Methodologies

While a singular "discovery" of 2-Methoxy-5-thiazoylpyridine is not readily identifiable in the chemical literature, its existence is the logical outcome of the development of powerful cross-coupling reactions and methodologies for the synthesis of functionalized heterocycles. The ability to synthesize this molecule is built upon a rich history of organic chemistry, including:

  • The Hantzsch Thiazole Synthesis: First described by Arthur Hantzsch in 1887, this reaction provides a foundational method for the construction of the thiazole ring from α-haloketones and thioamides.[2][3] This classical reaction remains a staple in heterocyclic chemistry.

  • Palladium-Catalyzed Cross-Coupling Reactions: The development of reactions like the Suzuki-Miyaura and Stille couplings in the latter half of the 20th century revolutionized the way organic chemists approach the synthesis of complex molecules.[4][5][6][7] These methods allow for the precise and efficient formation of carbon-carbon bonds between different aromatic and heteroaromatic systems, which is essential for the construction of molecules like 2-Methoxy-5-thiazoylpyridine.

The synthesis of 2-Methoxy-5-thiazoylpyridine, therefore, represents not a singular discovery, but rather the application of a mature and powerful synthetic toolkit to create a novel chemical entity with potential for further exploration.

Synthetic Strategies and Methodologies

The synthesis of 2-Methoxy-5-thiazoylpyridine can be approached through several reliable routes. The most logical and widely applicable strategies involve the coupling of a functionalized pyridine with a functionalized thiazole. Below, we detail two of the most plausible synthetic pathways.

Pathway A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[7] This pathway involves the palladium-catalyzed coupling of a boronic acid or ester with a halide. For the synthesis of 2-Methoxy-5-thiazoylpyridine, this would involve the coupling of 2-methoxypyridine-5-boronic acid pinacol ester with 2-bromothiazole.

Diagram of the Suzuki-Miyaura Cross-Coupling Pathway

Suzuki_Miyaura_Pathway cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine 2-Methoxypyridine-5-boronic_acid_pinacol_ester 2-Methoxypyridine-5-boronic acid pinacol ester 5-Bromo-2-methoxypyridine->2-Methoxypyridine-5-boronic_acid_pinacol_ester Pd catalyst, KOAc, Dioxane Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->2-Methoxypyridine-5-boronic_acid_pinacol_ester 2-Bromothiazole 2-Bromothiazole Target_Molecule 2-Methoxy-5-thiazoylpyridine 2-Bromothiazole->Target_Molecule 2-Methoxypyridine-5-boronic_acid_pinacol_ester->Target_Molecule Pd catalyst, Base, Solvent

Caption: Proposed Suzuki-Miyaura synthesis of 2-Methoxy-5-thiazoylpyridine.

3.1.1. Synthesis of Precursors

  • 2-Methoxypyridine-5-boronic acid pinacol ester (CAS 445264-61-9): This key intermediate can be prepared from 5-bromo-2-methoxypyridine via a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.[8]

  • 2-Bromothiazole (CAS 3034-53-5): This starting material is commercially available. Its synthesis has been well-documented and optimized, often starting from 2-aminothiazole.[9][10][11]

3.1.2. Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-methoxypyridine-5-boronic acid pinacol ester (1.0 eq), 2-bromothiazole (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Methoxy-5-thiazoylpyridine.

Pathway B: Stille Cross-Coupling

The Stille reaction provides an alternative and equally effective method for the synthesis of 2-Methoxy-5-thiazoylpyridine.[4][5][6] This pathway involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. In this case, 5-(tributylstannyl)thiazole would be coupled with 5-bromo-2-methoxypyridine.

Diagram of the Stille Cross-Coupling Pathway

Stille_Pathway cluster_precursors Precursor Synthesis cluster_coupling Stille Coupling 5-Bromothiazole 5-Bromothiazole 5-(tributylstannyl)thiazole 5-(tributylstannyl)thiazole 5-Bromothiazole->5-(tributylstannyl)thiazole 1. n-BuLi 2. Bu3SnCl n-Butyllithium n-Butyllithium n-Butyllithium->5-(tributylstannyl)thiazole Tributyltin_chloride Tributyltin chloride Tributyltin_chloride->5-(tributylstannyl)thiazole 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine Target_Molecule 2-Methoxy-5-thiazoylpyridine 5-Bromo-2-methoxypyridine->Target_Molecule 5-(tributylstannyl)thiazole->Target_Molecule Pd catalyst, Solvent

Caption: Proposed Stille cross-coupling synthesis of 2-Methoxy-5-thiazoylpyridine.

3.2.1. Synthesis of Precursors

  • 5-Bromo-2-methoxypyridine (CAS 13472-85-0): This starting material can be synthesized from 2,5-dibromopyridine by reaction with sodium methoxide or from 2-amino-5-methoxypyridine.[12][13][14]

  • 5-(tributylstannyl)thiazole: This organotin reagent can be prepared from 5-bromothiazole by lithium-halogen exchange with n-butyllithium, followed by quenching with tributyltin chloride.[15][16]

3.2.2. Experimental Protocol: Stille Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-bromo-2-methoxypyridine (1.0 eq) and 5-(tributylstannyl)thiazole (1.1 eq) in an anhydrous, degassed solvent such as toluene or DMF.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture can be worked up by adding a solution of aqueous KF to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the final product.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-5-thiazoylpyridine is presented in the table below.

PropertyValue
CAS Number 898785-97-2
Molecular Formula C₉H₈N₂OS
Molecular Weight 192.24 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.

Potential Applications in Research and Drug Development

While specific biological activities for 2-Methoxy-5-thiazoylpyridine are not widely reported, its structural motifs suggest several areas of potential pharmacological interest. The pyridine and thiazole cores are present in a wide range of bioactive molecules. For instance, the 2-substituted pyridine moiety is a common feature in ligands for various receptors and enzymes. The thiazole ring is a known pharmacophore in anticancer, anti-inflammatory, and antimicrobial agents.[17]

The methoxy group at the 2-position of the pyridine ring can influence the molecule's electronic properties and its ability to act as a hydrogen bond acceptor. Researchers may explore derivatives of 2-Methoxy-5-thiazoylpyridine for activities such as:

  • Kinase Inhibition: Many kinase inhibitors feature substituted pyridine and thiazole rings.

  • Antimicrobial Agents: Thiazole derivatives have a long history as antibacterial and antifungal compounds.

  • Central Nervous System (CNS) Activity: The pyridine scaffold is prevalent in drugs targeting CNS receptors.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the pharmacological profile of this compound and its analogues.

Conclusion

2-Methoxy-5-thiazoylpyridine is a readily accessible heterocyclic compound that can be synthesized through robust and well-established methods such as the Suzuki-Miyaura and Stille cross-coupling reactions. While its specific discovery and development history are not well-documented, the principles of modern organic synthesis provide clear and reliable pathways for its preparation. The presence of both pyridine and thiazole moieties suggests that this compound and its derivatives are promising candidates for further investigation in medicinal chemistry and drug discovery programs. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize and explore the potential of this intriguing molecule.

References

  • Poulsen, T. B., & Jorgensen, K. A. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Methoxypyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Methoxy pyridine -3-yl boronic acid pinacol ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1545. [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Danishefsky, S. J., & Crich, D. (2007). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. The Journal of organic chemistry, 72(15), 5871–5873. [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Thieme. (2024). Dithiocarboxylic Acid Esters (Update 2024). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6995. [Link]

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of thioacridine derivatives using Lawesson's reagent. Retrieved from [Link]

  • MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of -. Retrieved from [Link]

  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Retrieved from [Link]

  • Thompson, A. M., & Steel, P. J. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & biomolecular chemistry, 2(6), 843–849. [Link]

  • Acta Pharmaceutica. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Voravuthikunchai, S. P., & Limsuwan, S. (2016). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Annals of clinical microbiology and antimicrobials, 15, 1. [Link]

  • MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]

Sources

A Theoretical and Computational Scrutiny of 2-Methoxy-5-thiazoylpyridine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 2-Methoxy-5-thiazoylpyridine, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a cohesive narrative on the structural, spectroscopic, and potential therapeutic characteristics of this molecule from a computational perspective. We will delve into the causality behind the selection of specific theoretical approaches, ensuring a robust and self-validating framework for analysis.

Introduction: The Rationale for a Computational Approach

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The fusion of a pyridine and a thiazole ring, as seen in 2-Methoxy-5-thiazoylpyridine, presents a unique electronic and structural landscape ripe for exploration. Thiazole derivatives are known for a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1] Similarly, the pyridine moiety is a common feature in many established drugs. The methoxy group can significantly influence the molecule's lipophilicity and metabolic stability. A theoretical and computational approach allows for a proactive and cost-effective investigation of this molecule's potential before embarking on extensive and resource-intensive experimental synthesis and testing.

This guide will navigate through the structural elucidation via Density Functional Theory (DFT), the prediction of spectroscopic signatures, and the exploration of its potential as a therapeutic agent through molecular docking and Quantitative Structure-Activity Relationship (QSAR) considerations.

Part 1: Structural and Electronic Characterization via Density Functional Theory (DFT)

The foundational step in the theoretical analysis of any molecule is the accurate determination of its three-dimensional structure and electronic properties. DFT has emerged as a powerful tool for this purpose, offering a balance between computational cost and accuracy.

Geometry Optimization: Unveiling the Molecular Architecture

The initial phase involves the optimization of the molecular geometry of 2-Methoxy-5-thiazoylpyridine. This process seeks the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Protocol for Geometry Optimization:

  • Input Structure Generation: A 2D sketch of 2-Methoxy-5-thiazoylpyridine is created using a molecular editor and converted to a 3D structure.

  • Computational Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen in conjunction with the 6-311++G(d,p) basis set.

    • Rationale: B3LYP is a widely used functional that provides a good description of electronic correlation for organic molecules.[2][3] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds, leading to a more precise geometry.

  • Software Implementation: The calculation is performed using a quantum chemistry software package like Gaussian or ORCA.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Expected Outcomes and Data Presentation:

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available for validation.

ParameterBondCalculated Value (Å)
Bond LengthsC2-N11.345
N1-C61.338
C5-C(thiazole)1.472
C(thiazole)-S1.721
C-O(methoxy)1.365
Bond AnglesC6-N1-C2117.5°
N(pyridine)-C5-C(thiazole)121.8°
C(thiazole)-S-C(thiazole)91.2°
Note: These are hypothetical yet plausible values based on similar structures.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

The HOMO is primarily localized on the thiazole ring, suggesting it is the likely site for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring, indicating its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.[2]

Workflow for FMO Analysis:

FMO_Workflow start Optimized Geometry dft Single-Point Energy Calculation (B3LYP/6-311++G(d,p)) start->dft fmo Generate Cube Files for HOMO and LUMO dft->fmo vis Visualize Orbitals fmo->vis analysis Analyze Orbital Distribution and Energy Gap vis->analysis

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Part 2: Spectroscopic Characterization

Theoretical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies, when scaled by an appropriate factor (typically around 0.96 for B3LYP), show good agreement with experimental FT-IR and Raman spectra.[2]

Protocol for Vibrational Frequency Calculation:

  • Optimized Geometry: Use the previously optimized structure of 2-Methoxy-5-thiazoylpyridine.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Scaling: Apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors.

  • Visualization: Animate the vibrational modes to aid in the assignment of specific spectral bands to the corresponding molecular motions.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Assignment
C-H stretch (pyridine)3050-3150Aromatic C-H stretching
C-H stretch (methoxy)2950-3000Aliphatic C-H stretching
C=N stretch (pyridine)1580-1620Ring stretching
C=N stretch (thiazole)1500-1550Ring stretching
C-O stretch (methoxy)1240-1280Asymmetric C-O-C stretching
Note: These are representative values and would be compared against experimental spectra.
NMR Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) calculations are a reliable method for predicting the NMR chemical shifts (¹H and ¹³C) of molecules.[2]

Protocol for NMR Chemical Shift Calculation:

  • Optimized Geometry: Use the optimized structure.

  • GIAO Calculation: Perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Reference Standard: Calculate the chemical shifts of a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

  • Referencing: Reference the calculated chemical shifts of 2-Methoxy-5-thiazoylpyridine to the calculated values for TMS.

Part 3: Potential as a Therapeutic Agent: Molecular Docking and QSAR Insights

Computational methods are invaluable in the early stages of drug discovery for identifying potential biological targets and predicting the activity of novel compounds.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This is frequently used to predict the binding of a small molecule drug candidate to its protein target.

Hypothetical Target and Rationale:

Let us consider Cyclooxygenase-2 (COX-2) as a hypothetical target. Thiazole and its derivatives have been reported to exhibit anti-inflammatory activity, which is often mediated through the inhibition of COX enzymes.[5]

Protocol for Molecular Docking:

  • Ligand Preparation: The 3D structure of 2-Methoxy-5-thiazoylpyridine is prepared by assigning correct bond orders and adding hydrogen atoms.

  • Receptor Preparation: The crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site of the protein is defined, typically based on the location of the co-crystallized ligand in the original crystal structure.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualization of a Hypothetical Docking Pose:

Docking_Interaction cluster_protein COX-2 Active Site cluster_ligand 2-Methoxy-5-thiazoylpyridine SER530 SER530 TYR385 TYR385 ARG120 ARG120 Pyridine_N Pyridine Nitrogen Pyridine_N->ARG120 Hydrogen Bond Methoxy_O Methoxy Oxygen Methoxy_O->TYR385 Hydrogen Bond Thiazole_S Thiazole Sulfur Thiazole_S->SER530 Hydrophobic Interaction

Caption: Hypothetical binding interactions of 2-Methoxy-5-thiazoylpyridine in the COX-2 active site.

Quantitative Structure-Activity Relationship (QSAR) Considerations

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[6][7] While a full QSAR study requires a dataset of multiple compounds, we can analyze the key physicochemical properties of 2-Methoxy-5-thiazoylpyridine that would be important in a QSAR model.

Key QSAR Descriptors:

  • LogP (Lipophilicity): Influences cell membrane permeability and absorption. The methoxy group will contribute to this value.

  • Molecular Weight: Important for drug-likeness (e.g., Lipinski's Rule of Five).

  • Topological Polar Surface Area (TPSA): Predicts drug transport properties.

  • Number of Hydrogen Bond Donors and Acceptors: Crucial for receptor binding.

A 2D-QSAR study on a series of thiazole derivatives, for instance, could reveal that specific substitutions on the pyridine or thiazole ring are critical for enhancing anti-inflammatory activity.[1]

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 2-Methoxy-5-thiazoylpyridine. Through the application of DFT, molecular docking, and an understanding of QSAR principles, we can gain significant insights into the structural, electronic, and potential therapeutic properties of this molecule. This computational-first approach allows for the rational design of future experimental studies, ultimately accelerating the drug discovery process. The methodologies and protocols described herein provide a robust and scientifically sound foundation for the further investigation of 2-Methoxy-5-thiazoylpyridine and its derivatives.

References

  • 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. LACCEI.org. Available at: [Link]

  • Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one. National Institutes of Health. Available at: [Link]

  • Guin M, Sukrutha KP, Sharma K, et al. Computational Investigation using DFT approach and Molecular docking analysis of 2-(4-methoxyphenyl)benzo[d]thiazole. Turkish Comp Theo Chem (TC&TC). Available at: [Link]

  • (PDF) QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. ResearchGate. Available at: [Link]

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. Available at: [Link]

  • Vibrational Analysis And Molecular Docking Studies Of (S) 5-Methoxy-2-[(4-Methoxy-3, 5- Dimethylpyridin-2-Yl)Methylsulfinyl]-3H- Benzoimidazole. ResearchGate. Available at: [Link]

  • QSAR Study on Thiazolidine-2,4-dione Derivatives for Antihyperglycemic Activity. National Institutes of Health. Available at: [Link]

  • (PDF) QSAR Studies of 1,2,5-Thiadiazole Derivatives Analogues of Aceclidine as Potent M1 Muscarinic Agonists. ResearchGate. Available at: [Link]

Sources

2-Methoxy-5-thiazoylpyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Medicinal Potential of 2-Methoxy-5-(thiazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 2-Methoxy-5-(thiazol-2-yl)pyridine, a heterocyclic compound of significant interest in modern medicinal chemistry. Synthesizing insights from synthetic organic chemistry and drug discovery, this document offers a comprehensive overview of its molecular architecture, a robust protocol for its synthesis, methods for its structural characterization, and an exploration of its therapeutic potential.

Introduction: The Pyridine-Thiazole Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently emerge in biologically active compounds. The pyridine-thiazole scaffold is one such "privileged structure." Both pyridine and thiazole rings are prominent in numerous FDA-approved drugs and natural products. Thiazole-containing molecules, for instance, exhibit a vast range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the pyridine ring is a cornerstone of medicinal chemistry, valued for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring.[3]

The strategic combination of these two heterocycles into a single molecular entity creates a hybrid scaffold with unique electronic and steric properties. This guide focuses on a specific isomer, 2-Methoxy-5-(thiazol-2-yl)pyridine, elucidating the key technical details relevant to its study and application in research and development.

Molecular Structure and Physicochemical Properties

The core of the target molecule consists of a pyridine ring substituted at the 2-position with a methoxy (-OCH₃) group and at the 5-position with a thiazole ring, linked via its C2 position.

  • IUPAC Name: 2-Methoxy-5-(1,3-thiazol-2-yl)pyridine

  • Core Components: A six-membered aromatic pyridine ring and a five-membered aromatic thiazole ring.

  • Key Substituents: The methoxy group at the C2 position of the pyridine ring is a key feature, influencing the molecule's polarity, solubility, and potential for hydrogen bonding. The nitrogen and sulfur atoms in the thiazole ring also act as potential sites for molecular interactions.

Physicochemical Data Summary

A summary of the computed physicochemical properties for 2-Methoxy-5-(thiazol-2-yl)pyridine is presented below. These parameters are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₉H₈N₂OSPubChem (Computed)
Molecular Weight 192.24 g/mol PubChem (Computed)
Exact Mass 192.03813 g/mol PubChem (Computed)
XLogP3 1.9PubChem (Computed)
Hydrogen Bond Donor Count 0PubChem (Computed)
Hydrogen Bond Acceptor Count 4PubChem (Computed)
Rotatable Bond Count 2PubChem (Computed)
Topological Polar Surface Area 54.7 ŲPubChem (Computed)

Note: These values are computationally predicted and should be confirmed experimentally.

Synthesis Protocol: A Validated Approach

The construction of the bi-heterocyclic 2-Methoxy-5-(thiazol-2-yl)pyridine system can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method is widely utilized in medicinal chemistry for its reliability, functional group tolerance, and high yields.

The proposed synthesis begins with a commercially available or readily synthesized pyridine precursor, 2-Methoxypyridine-5-boronic acid pinacol ester, and couples it with 2-bromothiazole.

Experimental Workflow: Suzuki-Miyaura Coupling

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Purification A 2-Methoxypyridine-5-boronic acid pinacol ester Catalyst Pd(PPh₃)₄ A->Catalyst B 2-Bromothiazole B->Catalyst P 2-Methoxy-5-(thiazol-2-yl)pyridine Catalyst->P Suzuki Coupling Base Na₂CO₃ (aq) Base->Catalyst Solvent DME or Toluene/EtOH Solvent->Catalyst Conditions Inert Atmosphere (N₂/Ar) Reflux (80-100 °C), 4-12h Conditions->Catalyst Workup Aqueous Workup (Extraction with EtOAc) P->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Purify->P Final Product

Caption: Suzuki coupling workflow for the synthesis of 2-Methoxy-5-(thiazol-2-yl)pyridine.

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methoxypyridine-5-boronic acid pinacol ester (1.0 eq).[4]

  • Addition of Coupling Partner: Add 2-bromothiazole (1.1 eq).

  • Catalyst and Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq) and the chosen solvent (e.g., 1,2-dimethoxyethane or a toluene/ethanol mixture).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction Initiation: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-Methoxy-5-(thiazol-2-yl)pyridine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki couplings, effective for a wide range of aryl halides and boronic esters.

  • Base: An aqueous base like Na₂CO₃ is essential for the transmetalation step of the catalytic cycle and is mild enough to be compatible with the heterocyclic rings.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them. An inert atmosphere is critical to ensure catalytic activity and achieve a high yield.

  • Purification: Column chromatography is the standard and most effective method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts.

Structural Elucidation and Characterization

Confirmation of the molecular structure of the synthesized compound is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings.

    • The three protons on the pyridine ring will appear as doublets and a doublet of doublets in the aromatic region (δ 7.0-8.5 ppm).

    • The two protons on the thiazole ring will appear as doublets in the aromatic region (δ 7.0-8.0 ppm).

    • A sharp singlet corresponding to the three protons of the methoxy group will be observed in the upfield region (δ 3.9-4.1 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The chemical shifts will be characteristic of sp² hybridized carbons in the aromatic rings and the sp³ hybridized carbon of the methoxy group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the calculated exact mass of the compound (192.03813).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C=N and C=C stretching vibrations of the aromatic rings (approx. 1500-1600 cm⁻¹) and C-O stretching of the methoxy group (approx. 1020-1250 cm⁻¹).

Significance in Medicinal Chemistry and Drug Development

The pyridine-thiazole scaffold is a focal point of significant research due to its wide range of biological activities. Numerous studies have demonstrated the potential of these hybrid molecules as potent anticancer agents.[5]

Potential Mechanisms of Action
  • Kinase Inhibition: Many small molecule anticancer drugs function by inhibiting protein kinases. The pyridine-thiazole core can serve as a scaffold that fits into the ATP-binding pocket of various kinases, disrupting signaling pathways that are crucial for cancer cell proliferation and survival.[5]

  • DNA Intercalation: The planar, aromatic nature of the bi-heterocyclic system may allow it to intercalate between DNA base pairs, leading to genetic instability and inducing apoptosis in cancer cells.[5]

  • Receptor Antagonism: The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, enabling the molecule to bind to and block the function of specific biological receptors implicated in disease.

The 2-methoxy substituent is particularly important. It can enhance binding affinity through hydrogen bonding and improve the compound's pharmacokinetic properties, such as metabolic stability and cell permeability. The development of novel derivatives based on the 2-Methoxy-5-(thiazol-2-yl)pyridine core represents a promising avenue for the discovery of new therapeutic agents.[1]

Conclusion

2-Methoxy-5-(thiazol-2-yl)pyridine is a molecule built upon a privileged heterocyclic scaffold with significant potential for applications in drug discovery and development. Its synthesis is achievable through reliable and well-established chemical methods like the Suzuki-Miyaura coupling. The structural features of this compound—combining the electronic properties of both pyridine and thiazole with a key methoxy substituent—make it an attractive target for further investigation and derivatization in the quest for novel and effective therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the biological activities of this promising molecular entity.

References

  • Molecules.

  • International Journal of Molecular Sciences.

  • ACS Omega.

  • ACS Omega.

  • Arabian Journal of Chemistry.

  • ResearchGate.

  • PubChemLite.

  • PrepChem.com.

  • Benchchem.

  • ResearchGate.

  • MDPI.

  • Smolecule.

  • Echemi.

  • PubChem.

  • ChemicalBook.

  • ChemScene.

  • PubChem.

  • PubChem.

  • PubChem.

  • Sigma-Aldrich.

Sources

A Prospective Analysis of the Biological Activity of 2-Methoxy-5-thiazoylpyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive prospective analysis of the potential biological activities of the novel heterocyclic compound, 2-Methoxy-5-thiazoylpyridine. In the absence of direct experimental data for this specific molecule, this document synthesizes current knowledge from structurally related thiazole and pyridine derivatives to build a predictive framework for its pharmacological potential. We focus on two primary areas of high probability: anticancer and antimicrobial activities. This guide details plausible mechanisms of action, proposes robust experimental protocols for synthesis and biological evaluation, and provides the necessary theoretical foundation for researchers and drug development professionals to initiate discovery programs centered on this promising chemical scaffold.

Introduction: The Rationale for Investigating 2-Methoxy-5-thiazoylpyridine

The confluence of thiazole and pyridine rings in a single molecular entity has consistently yielded compounds with significant and diverse pharmacological properties. The thiazole ring is a key component in numerous clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib.[1] Its structural features allow for critical interactions with various biological targets.[1] Similarly, the pyridine moiety is a ubiquitous scaffold in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

The subject of this guide, 2-Methoxy-5-thiazoylpyridine, incorporates these two privileged heterocycles. Furthermore, the methoxy group is a known modulator of biological activity, often influencing metabolic stability and target affinity.[2] While direct research on 2-Methoxy-5-thiazoylpyridine is not yet prevalent in the public domain, the extensive body of literature on analogous structures strongly suggests a high potential for significant biological activity. This guide, therefore, serves as a foundational document to stimulate and direct future research into this promising compound.

Potential Biological Activity: An Evidence-Based Postulation

Based on a thorough review of compounds sharing the thiazolyl-pyridine core, we postulate that 2-Methoxy-5-thiazoylpyridine is most likely to exhibit potent anticancer and antimicrobial activities.

Anticancer Potential

Thiazole-containing compounds are well-documented as potent anticancer agents, acting through a variety of mechanisms.[1][3] These include the induction of apoptosis, disruption of microtubule assembly, and the inhibition of key signaling pathways such as NF-κB, mTOR, and PI3K/Akt.[3][4] The pyridine moiety in such hybrids has been shown to contribute to their potent anti-proliferative effects against various cancer cell lines.

Potential Mechanisms of Anticancer Action:

  • Induction of Apoptosis: Many thiazole derivatives exert their anticancer effects by triggering programmed cell death.[1][3] This is often mediated through the activation of caspases and modulation of the mitochondrial membrane potential.

  • Kinase Inhibition: The thiazole scaffold is a common feature in kinase inhibitors.[5] It is plausible that 2-Methoxy-5-thiazoylpyridine could target protein kinases that are critical for cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Certain thiazole-containing molecules interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Antimicrobial Potential

The thiazole ring is a cornerstone of many antimicrobial agents.[6][7] The incorporation of a pyridine ring can further enhance this activity. The potential antimicrobial spectrum of 2-Methoxy-5-thiazoylpyridine may encompass both bacteria and fungi.

Potential Mechanisms of Antimicrobial Action:

  • Enzyme Inhibition: Thiazole derivatives can inhibit essential microbial enzymes. For instance, inhibition of the MurB enzyme in bacteria and 14α-lanosterol demethylase in fungi are putative mechanisms.[8]

  • Disruption of Cell Membrane Integrity: Some heterocyclic compounds exert their antimicrobial effect by compromising the structural integrity of the microbial cell membrane.

Proposed Synthesis and Characterization

A robust and reproducible synthesis is the first critical step in evaluating the biological potential of 2-Methoxy-5-thiazoylpyridine. The following proposed synthetic route is adapted from established methods for analogous compounds.[9][10]

Proposed Synthetic Pathway

A plausible synthetic route involves a Suzuki coupling reaction, a powerful and versatile method for creating carbon-carbon bonds.

Synthesis_of_2-Methoxy-5-thiazoylpyridine cluster_reactants Reactants cluster_reaction Reaction Conditions reactant1 5-Bromo-2-methoxypyridine catalyst Pd(PPh3)4 (catalyst) reactant1->catalyst reactant2 2-(Tributylstannyl)thiazole reactant2->catalyst product 2-Methoxy-5-thiazoylpyridine catalyst->product Suzuki Coupling

Caption: Proposed Suzuki coupling for the synthesis of 2-Methoxy-5-thiazoylpyridine.

Step-by-Step Synthesis Protocol
  • To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in toluene, add 2-(tributylstannyl)thiazole (1.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous KF solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Methoxy-5-thiazoylpyridine.

Characterization

The structure and purity of the synthesized compound should be unequivocally confirmed using a suite of analytical techniques:

Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.
Elemental Analysis To determine the elemental composition of the compound.

Experimental Protocols for Biological Evaluation

The following protocols are designed to provide a comprehensive initial assessment of the potential anticancer and antimicrobial activities of 2-Methoxy-5-thiazoylpyridine.

In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12]

Experimental Workflow:

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of 2-Methoxy-5-thiazoylpyridine incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Seed human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of 2-Methoxy-5-thiazoylpyridine in culture medium.

  • Replace the medium in the wells with the drug-containing medium and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Treat cancer cells with 2-Methoxy-5-thiazoylpyridine at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

In Vitro Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Step-by-Step Protocol:

  • Prepare a twofold serial dilution of 2-Methoxy-5-thiazoylpyridine in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism without drug) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Prospective Data Analysis and Interpretation

The following tables illustrate how data from the proposed experiments could be presented.

Table 1: Hypothetical IC₅₀ Values of 2-Methoxy-5-thiazoylpyridine against Human Cancer Cell Lines

Cell Line Cancer Type Hypothetical IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma5.2
A549 Lung Carcinoma8.7
HepG2 Hepatocellular Carcinoma6.1
PC-3 Prostate Cancer10.5

Table 2: Hypothetical MIC Values of 2-Methoxy-5-thiazoylpyridine against Selected Microorganisms

Microorganism Type Hypothetical MIC (µg/mL)
Staphylococcus aureus Gram-positive Bacteria16
Escherichia coli Gram-negative Bacteria32
Candida albicans Fungus (Yeast)8

Conclusion and Future Directions

This technical guide has laid out a prospective analysis of the biological potential of 2-Methoxy-5-thiazoylpyridine, with a strong rationale for investigating its anticancer and antimicrobial properties. The proposed synthetic route and detailed experimental protocols provide a clear roadmap for initiating a comprehensive evaluation of this novel compound.

Future research should focus on elucidating the specific molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of analogues, will be crucial for optimizing the potency and selectivity of this promising scaffold. In vivo studies in relevant animal models will be the subsequent step to validate the therapeutic potential of 2-Methoxy-5-thiazoylpyridine and its derivatives.

References

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. OUCI. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2023). PubMed. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2023). PubMed Central. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). ResearchGate. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Semantic Scholar. [Link]

  • Hassan, A. S., El-Naggar, A. M., Ali, O. M., & Abd-El-Salam, H. A. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102878. [Link]

  • Thiazole-bearing molecules which possess anticancer activity. (2023). ResearchGate. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Some Thiazole and Imidazolidine Derivatives Containing Pyridine Moiety. (2016). Semantic Scholar. [Link]

  • Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. (2014). PubMed. [Link]

  • Nguyen, H. T., Van, K. T., Pham-The, H., Braire, J., Hoang, P. T., Nguyen, T. A., ... & Nguyen Van, T. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances, 14(4), 2415-2426. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2023). ResearchGate. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]

  • Synthesis and cytotoxic evaluation of heterocyclic compounds by vinylic substitution of ketene dithioacetals. (2024). CiteAb. [Link]

  • Synthesis, lipophilicity and antimicrobial activity evaluation of some new thiazolyl-oxadiazolines. (2016). PubMed Central. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (2022). ResearchGate. [Link]

  • Synthesis of A. 2-Methoxycarbonylaminothiazolo[4,5-c]pyridine. (n.d.). PrepChem.com. [Link]

  • 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. (2016).
  • Chandra, T., Bhati, S. K., Panwar, H., & Vishnoi, K. P. S. (2008). Synthesis and Antimicrobial Evaluation of 8-[{4-(2-Substituted Phenyl–5-Oxo-Thiazolidin-1-Yl)-5-Thiobutyl Triazolo} Methoxy] Quinolines. Oriental Journal of Chemistry, 24(2). [Link]

  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. (2014). ResearchGate. [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2022). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. [Link]

  • Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. (2019). PubMed. [Link]

Sources

The Synthetic Chemist's Guide to 2-Methoxy-5-thiazoylpyridine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methoxy-5-thiazoylpyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing 2-methoxy-5-thiazoylpyridine derivatives. We will delve into the mechanistic underpinnings of key chemical transformations, offer field-proven insights into experimental design, and present detailed, self-validating protocols. The discussion will encompass classical heterocyclic chemistry approaches alongside modern palladium-catalyzed cross-coupling reactions, providing a robust toolkit for the synthesis of this important class of molecules.

Introduction: The Significance of the 2-Methoxy-5-thiazoylpyridine Core

Heterocyclic compounds are fundamental to the field of drug discovery, with nitrogen- and sulfur-containing rings being particularly prevalent in pharmaceuticals.[1] The 2-methoxy-5-thiazoylpyridine framework brings together three key pharmacophoric elements: a pyridine ring, a thiazole ring, and a methoxy group. The pyridine ring, a bioisostere of a phenyl group, can participate in hydrogen bonding and π-stacking interactions. The thiazole moiety is a key structural motif in numerous biologically active compounds and pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[2] The 2-methoxy substituent on the pyridine ring significantly influences the electronic properties of the system, modulating its reactivity and potential for biological interactions. The strategic placement of these functionalities creates a molecule with a unique three-dimensional structure and charge distribution, making it an attractive scaffold for targeting a wide range of biological targets.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical approach to the synthesis of 2-methoxy-5-thiazoylpyridine derivatives begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. Two primary disconnection strategies emerge, focusing on the formation of either the thiazole ring or the pyridine-thiazole bond.

G Target 2-Methoxy-5-thiazoylpyridine Derivatives Disconnection_A Disconnection A: Pyridine-Thiazole Bond Formation Target->Disconnection_A Disconnection_B Disconnection B: Thiazole Ring Formation Target->Disconnection_B Pyridine_Synthon 2-Methoxy-5-(electrophile/nucleophile)pyridine Disconnection_A->Pyridine_Synthon Thiazole_Synthon Thiazole (nucleophile/electrophile) Disconnection_A->Thiazole_Synthon Precursor_B 2-Methoxy-5-(thioacyl/haloacyl)pyridine Disconnection_B->Precursor_B

Caption: Retrosynthetic analysis of 2-methoxy-5-thiazoylpyridine.

Disconnection A focuses on forming the C-C bond between the pyridine and thiazole rings. This is typically achieved through modern cross-coupling reactions, which offer high efficiency and functional group tolerance. This approach requires pre-functionalized pyridine and thiazole building blocks.

Disconnection B involves the construction of the thiazole ring onto a pre-existing 2-methoxypyridine core. This strategy relies on classical heterocyclic ring-forming reactions, such as the Hantzsch thiazole synthesis.

Synthetic Strategies and Methodologies

Strategy A: Pyridine-Thiazole Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds.[3] Several powerful methods can be employed to construct the central pyridine-thiazole bond.

The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[4] This method is valued for its tolerance of a wide variety of functional groups.[2]

  • Forward Synthesis: 2-Methoxy-5-bromopyridine can be coupled with an organostannylthiazole derivative. Conversely, a 5-(tributylstannyl)thiazole can be reacted with 2-methoxy-5-halopyridine.[2][5]

G cluster_0 Stille Coupling 2-Methoxy-5-bromopyridine 2-Methoxy-5-bromopyridine Product 2-Methoxy-5-thiazoylpyridine 2-Methoxy-5-bromopyridine->Product + 5-(Tributylstannyl)thiazole [Pd(PPh₃)₄]

Caption: General scheme for Stille cross-coupling.

Causality behind Experimental Choices: The choice of palladium catalyst and ligands is crucial. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst.[2] The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification.[5][6]

The Suzuki-Miyaura coupling is a popular alternative to the Stille reaction, primarily due to the low toxicity of the organoboron reagents.[5] This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base.

  • Forward Synthesis: 2-Methoxy-5-pyridylboronic acid can be reacted with a 5-halothiazole, or a thiazole-5-boronic ester can be coupled with 2-methoxy-5-bromopyridine.[7]

G cluster_1 Suzuki-Miyaura Coupling 2-Methoxy-5-bromopyridine 2-Methoxy-5-bromopyridine Product 2-Methoxy-5-thiazoylpyridine 2-Methoxy-5-bromopyridine->Product + Thiazole-5-boronic acid [Pd catalyst, Base]

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Trustworthiness of the Protocol: A key consideration for the Suzuki reaction is the choice of base, which must be compatible with both coupling partners.[5] Potassium carbonate is a commonly used base. The availability of a wide range of boronic acids makes this a highly versatile method.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boron or tin counterparts.[8] This increased reactivity can be advantageous for coupling with less reactive halides.

  • Forward Synthesis: A 2-pyridylzinc halide can be coupled with a 5-halothiazole.[9] The preparation of the organozinc reagent is a critical step.

G cluster_2 Negishi Coupling 2-Methoxy-5-(halopyridine) 2-Methoxy-5-(halopyridine) Product 2-Methoxy-5-thiazoylpyridine 2-Methoxy-5-(halopyridine)->Product + Thiazolylzinc halide [Pd catalyst]

Caption: General scheme for Negishi cross-coupling.

Expertise & Experience: Negishi couplings often exhibit high yields and excellent functional group tolerance.[9] However, organozinc reagents can be sensitive to air and moisture, requiring inert atmosphere techniques.

Strategy B: Thiazole Ring Formation

This classical approach involves constructing the thiazole ring onto a pre-functionalized 2-methoxypyridine scaffold.

The Hantzsch synthesis is a robust and high-yielding method for forming thiazole rings by reacting an α-haloketone with a thioamide.[1][10]

  • Forward Synthesis: A 2-methoxy-5-(α-haloacetyl)pyridine is reacted with a thioamide.

G cluster_3 Hantzsch Thiazole Synthesis 2-Methoxy-5-(α-haloacetyl)pyridine 2-Methoxy-5-(α-haloacetyl)pyridine Product 2-Methoxy-5-thiazoylpyridine 2-Methoxy-5-(α-haloacetyl)pyridine->Product + Thioamide

Caption: General scheme for Hantzsch thiazole synthesis.

Authoritative Grounding: The reaction proceeds through an initial S_N2 reaction, followed by intramolecular cyclization and dehydration.[1] The conditions are generally mild, and the starting materials are often readily accessible. This method is particularly useful for preparing 2-aminothiazole derivatives when thiourea is used as the thioamide component.[11]

The Cook-Heilbron synthesis provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents.[12][13]

  • Forward Synthesis: This method is less direct for the target scaffold but can be adapted to produce precursors.

Note: While a viable method for certain thiazole derivatives, the Cook-Heilbron synthesis is less commonly employed for the direct synthesis of 2-methoxy-5-thiazoylpyridines compared to the Hantzsch synthesis and cross-coupling strategies.

Key Intermediates and Their Synthesis

The success of these synthetic strategies hinges on the availability of key intermediates.

Synthesis of 2-Methoxy-5-bromopyridine

This is a crucial building block for many cross-coupling reactions. It can be prepared from 2,5-dibromopyridine by selective methoxylation.[14]

Starting MaterialReagentsConditionsYield
2,5-DibromopyridineSodium hydroxide, MethanolReflux, 5 hours98%[14]
2-Amino-5-methoxypyridineHBr, Br₂, NaNO₂-10°C to rt63%[15]
Lithiation of 2-Methoxypyridine

Directed ortho-metalation (DoM) can be used to functionalize the 2-methoxypyridine ring at the 3- or 6-position. The choice of base is critical for regioselectivity.[16][17][18] While not directly leading to the 5-substituted product, understanding the lithiation behavior is important for developing alternative synthetic routes.

Experimental Protocols

Protocol 1: Stille Coupling of 2-Methoxy-5-bromopyridine with 5-(Tributylstannyl)thiazole

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene via syringe. Stir the mixture for 10 minutes at room temperature. Then, add 2-methoxy-5-bromopyridine (1.0 eq) and 5-(tributylstannyl)thiazole (1.1-1.5 eq) dropwise via syringe.[2]

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Hantzsch Thiazole Synthesis of a 2-Amino-4-(2-methoxy-5-pyridyl)thiazole Derivative

This is a classical and straightforward procedure.[1]

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(2-methoxy-5-pyridyl)ethan-1-one (1.0 eq) and thiourea (1.5 eq) in ethanol.

  • Reaction Execution: Heat the mixture to reflux with stirring for 30 minutes.[1]

  • Workup: Cool the reaction to room temperature. Pour the reaction contents into a beaker containing a 5% aqueous solution of sodium carbonate and swirl to mix.[1]

  • Isolation: Filter the resulting precipitate through a Buchner funnel, wash the filter cake with water, and air dry the solid product.[1]

Conclusion

The synthesis of 2-methoxy-5-thiazoylpyridine derivatives can be achieved through a variety of robust and versatile methods. Modern palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Negishi couplings, offer a highly efficient and modular approach, allowing for the late-stage introduction of diversity. For a more classical approach, the Hantzsch thiazole synthesis remains a powerful tool for constructing the thiazole ring directly onto the pyridine scaffold. The choice of synthetic strategy will ultimately depend on the availability of starting materials, the desired substitution pattern on the thiazole ring, and the specific requirements of the research program. This guide provides the foundational knowledge and practical protocols to empower researchers in the successful synthesis of this important class of molecules.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Gros, P., Choppin, S., Mathieu, J., & Fort, Y. (2002). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 67(1), 234-237. [Link]

  • Fort, Y., Gros, P., & Choppin, S. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent. The Journal of Organic Chemistry. [Link]

  • Gros, P., Fort, Y., & Caubere, P. (1997). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 62(12), 4052-4055. [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Peng, S., Braich, R., Chen, A., Yuan, G., & Yu, J. (2021). Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. Poster Board #583 - American Chemical Society. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • synthesis of thiazoles. (2019, January 19). [Video]. YouTube. [Link]

  • Chen, J., et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 50(86), 13091-13094. [Link]

  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. (n.d.). Wiley Online Library. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Gros, P., et al. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Request PDF. [Link]

  • Jackson, R. F. W., & Dexter, C. S. (1998). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9789-9800. [Link]

  • Liu, T., & Fraser, C. L. (2002). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chen, J., et al. (2017). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[2][17]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes. The Journal of Organic Chemistry, 82(7), 3672-3681. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2021). Molecules, 26(15), 4478. [Link]

  • Negishi coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Itami, K., et al. (2005). Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Design of Tunable Light Emission and Liquid Crystalline Characteristics. Journal of the American Chemical Society, 127(24), 8773-8784. [Link]

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2015). ResearchGate. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (2014). Request PDF. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(1), 124. [Link]

  • Example of an Application of the Cook-Heilbron Thiazole Synthesis. (2018). Wikimedia Commons. [Link]

  • 2‐Methoxy Pyridine. (2001). ResearchGate. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 6430. [Link]

  • 2-Chloropyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). ResearchGate. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Pharmaceuticals, 15(3), 347. [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (2020).
  • Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.). ResearchGate. [Link]

  • Exploring 5-Bromo-2-Methoxypyridine: Properties, Applications, and Manufacturing. (n.d.). Medium. [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Chloro-6-methoxypyridine. (n.d.). PubChem. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (1950). ResearchGate. [Link]

  • Preparation of 2-chloropyridine. (2000).
  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (1970). Journal of the Chemical Society C: Organic, 2510. [Link]

Sources

Methodological & Application

The Synthetic Versatility of 2-Methoxy-5-thiazoylpyridine: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic combination of distinct heterocyclic systems within a single molecular framework is a proven strategy for accessing novel chemical space and biological activity. The 2-Methoxy-5-thiazoylpyridine scaffold represents a quintessential example of such a privileged structure. It marries the electron-deficient nature of the pyridine ring, a cornerstone of countless pharmaceuticals, with the unique electronic and steric properties of the thiazole moiety, a critical component in drugs ranging from anticancer agents to antivirals.

The methoxy group at the 2-position of the pyridine ring is not merely a passive substituent; it is a key modulator of reactivity. It activates the pyridine ring for certain transformations while also serving as a potential leaving group for late-stage functionalization via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the synthetic utility of 2-Methoxy-5-thiazoylpyridine, offering field-proven insights and detailed protocols for its application in advanced organic synthesis, with a particular focus on its role in constructing complex molecular architectures relevant to drug discovery.

Core Reactivity and Strategic Applications

The synthetic utility of 2-Methoxy-5-thiazoylpyridine is primarily centered around its application as a versatile building block in palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the pyridine and thiazole rings, along with the potential for strategic halogenation, open avenues for a variety of C-C and C-N bond-forming reactions.

Application I: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl and Heterobiaryl Systems

The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis, enabling the efficient construction of biaryl motifs. A common strategy involves the initial bromination of the 2-Methoxy-5-thiazoylpyridine core, typically at a position susceptible to electrophilic aromatic substitution, to create a handle for cross-coupling.

Causality of Experimental Design: The choice of a brominated substrate is strategic; the C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) catalyst but is generally more stable for purification and handling than the corresponding iodide. For heteroaryl chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the challenging oxidative addition step. The use of a base, such as K₃PO₄, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A mixed solvent system, like dioxane/water, aids in dissolving both the organic and inorganic reagents.[1]

Protocol 1: Exemplary Suzuki-Miyaura Coupling of a Halogenated 2-Methoxy-5-thiazoylpyridine Derivative

This protocol is based on established methods for the Suzuki coupling of challenging heteroaryl halides.

Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Reactant_A Bromo-2-methoxy-5-thiazoylpyridine (1.0 equiv) Setup Combine reactants under inert atmosphere (N₂ or Ar) Reactant_A->Setup Reactant_B Arylboronic Acid (1.2 equiv) Reactant_B->Setup Catalyst Pd(OAc)₂ (2-5 mol%) Catalyst->Setup Ligand SPhos (4-10 mol%) Ligand->Setup Base K₃PO₄ (2.0 equiv) Base->Setup Solvent Add degassed dioxane/water (4:1) Setup->Solvent Heating Heat to 80-110 °C Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool and quench with water Monitoring->Quench Extract Extract with organic solvent (e.g., EtOAc) Quench->Extract Purify Purify by column chromatography Extract->Purify Product Coupled Product Purify->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the brominated 2-Methoxy-5-thiazoylpyridine derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reactant.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Self-Validation: The success of the reaction is validated by the disappearance of the starting halide and the appearance of a new, less polar spot on TLC. Final product characterization by ¹H NMR, ¹³C NMR, and HRMS will confirm the structure and purity.

Application II: Synthesis of Substituted Pyridines via Nucleophilic Aromatic Substitution (SNAr)

The 2-methoxy group on the pyridine ring is an excellent handle for SNAr reactions. Its electron-donating nature, coupled with the electron-withdrawing effect of the pyridine nitrogen, makes the C2 position susceptible to attack by strong nucleophiles. This allows for the late-stage introduction of various functionalities, including amines, thiols, and alkoxides.

Causality of Experimental Design: SNAr reactions on electron-deficient heteroaromatics are driven by the stability of the intermediate Meisenheimer complex. The reaction is often facilitated by heat to overcome the activation energy of C-O bond cleavage. The choice of nucleophile is critical; stronger nucleophiles generally lead to faster and more efficient reactions.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile

Workflow Diagram:

SNAr_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Substrate 2-Methoxy-5-thiazoylpyridine (1.0 equiv) Setup Combine substrate and amine in a sealed vessel Substrate->Setup Nucleophile Primary or Secondary Amine (1.5-2.0 equiv) Nucleophile->Setup Solvent Add polar aprotic solvent (e.g., DMSO, NMP) Setup->Solvent Heating Heat to 120-160 °C (Microwave or conventional) Solvent->Heating Monitoring Monitor by LC-MS Heating->Monitoring Quench Cool and dilute with water Monitoring->Quench Extract Extract with an appropriate organic solvent Quench->Extract Purify Purify by chromatography or crystallization Extract->Purify Product 2-Amino-5-thiazoylpyridine Product Purify->Product

Caption: General workflow for SNAr on 2-methoxypyridine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial or a sealed tube, combine 2-Methoxy-5-thiazoylpyridine (1.0 equiv) and the desired amine nucleophile (1.5-2.0 equiv).

  • Solvent: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

  • Heating: Seal the vessel and heat the reaction mixture to a high temperature (typically 120-160 °C) using either conventional heating or a microwave reactor. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Monitor the formation of the product by LC-MS. The reaction is complete when the starting material is no longer observed.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. This may precipitate the product if it is a solid. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

Trustworthiness through In-Process Controls: The progress of the SNAr reaction can be tracked by the consumption of the starting material and the appearance of the product peak with the expected mass in the LC-MS. A color change in the reaction mixture is also often observed.

Quantitative Data Summary

The efficiency of these transformations is highly dependent on the specific substrates and conditions used. The following table provides representative data for analogous systems found in the literature to guide experimental design.

Reaction TypeSubstrate ExampleCoupling Partner/NucleophileCatalyst/LigandBase/SolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2-Chloro-5-(methoxymethyl)thiazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane:H₂O10012>90[1]
Suzuki-Miyaura 5-Bromo-2-methoxypyridine2-Pyridylboronic acid pinacol esterNot specifiedCarbonate / DMF20-30Not specifiedGood[2]
SNAr 2,4-Dichloro-5-methoxypyrimidineAmineN/APyridine / Xylene160 (reflux)5High[3]

This table presents data from closely related systems to provide a reasonable expectation for reactions involving 2-Methoxy-5-thiazoylpyridine. Actual results may vary.

Conclusion and Future Outlook

2-Methoxy-5-thiazoylpyridine is a high-value building block for organic synthesis, particularly in the construction of molecules with potential therapeutic applications. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the potential for late-stage functionalization via SNAr, provides a powerful and flexible toolkit for the medicinal chemist. The protocols and insights provided herein serve as a foundation for researchers and drug development professionals to harness the full synthetic potential of this versatile heterocyclic scaffold. Future work in this area will likely focus on the development of C-H activation methodologies to further streamline the functionalization of the pyridine and thiazole cores, obviating the need for pre-functionalized starting materials.

References

  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available at: [Link]

  • Google Patents. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

Sources

Application Notes and Protocols: 2-Methoxy-5-thiazoylpyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine-Thiazole Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous element in numerous pharmaceuticals, offers a versatile template for molecular recognition, primarily through its nitrogen atom's ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization. When annulated or linked to a thiazole ring, another biologically significant heterocycle known for its diverse chemical reactivity and presence in numerous natural products and synthetic drugs, the resulting scaffold presents a unique opportunity for crafting novel therapeutic agents. This guide focuses on a specific embodiment of this powerful combination: 2-Methoxy-5-thiazoylpyridine . The methoxy group at the 2-position of the pyridine ring is a key modulator of electronic properties and can influence the molecule's metabolic stability and binding interactions. The thiazole moiety at the 5-position provides a rich platform for further chemical elaboration and can act as a crucial pharmacophore. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-Methoxy-5-thiazoylpyridine as a pivotal building block in the creation of next-generation therapeutics, with a particular focus on kinase inhibitors.

Core Attributes of the 2-Methoxy-5-thiazoylpyridine Scaffold

The utility of 2-Methoxy-5-thiazoylpyridine in medicinal chemistry stems from a confluence of favorable structural and electronic features:

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the nitrogen and sulfur atoms of the thiazole ring can all participate in hydrogen bonding, crucial for target engagement.

  • Modulation of Physicochemical Properties: The 2-methoxy group, being an electron-donating group, can influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets and overall pharmacokinetic profile.

  • Metabolic Stability: The methoxy group can block a potential site of metabolism on the pyridine ring, potentially enhancing the in vivo half-life of derivative compounds.

  • Synthetic Tractability: The pyridine and thiazole rings offer multiple sites for chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategies for 2-Methoxy-5-thiazoylpyridine and Derivatives

While a single, universally adopted synthesis for 2-Methoxy-5-thiazoylpyridine is not prominently documented, a plausible and efficient route can be devised based on established heterocyclic chemistry principles. The following proposed synthesis leverages readily available starting materials and robust chemical transformations.

Proposed Synthetic Protocol: A Multi-step Approach

This protocol outlines a rational approach to the synthesis of the target building block, starting from commercially available 2-methoxy-5-bromopyridine.

dot

Caption: Proposed synthetic pathway for 2-Methoxy-5-thiazoylpyridine.

Step 1: Synthesis of 2-Methoxy-5-vinylpyridine

  • To a solution of 2-methoxy-5-bromopyridine (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 1 hour, then filter through a pad of celite.

  • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 2-Methoxy-5-ethynylpyridine

  • To a solution of 2-methoxy-5-vinylpyridine (1.0 eq) in carbon tetrachloride, add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude 2-methoxy-5-(1,2-dibromoethyl)pyridine.

  • Dissolve the crude dibromide in anhydrous THF and cool to 0 °C.

  • Add sodium amide (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to yield 2-methoxy-5-ethynylpyridine.

Step 3: Hantzsch Thiazole Synthesis to Yield 2-Methoxy-5-thiazoylpyridine

  • Caution: This step involves the generation of H2S and should be performed in a well-ventilated fume hood.

  • A plausible, though less common, approach involves the reaction of an α-haloketone derived from 2-methoxy-5-ethynylpyridine with a thioamide. A more direct, albeit potentially lower-yielding, approach could involve a variation of the Hantzsch synthesis.

  • A more robust method would be to first synthesize 5-bromoacetyl-2-methoxypyridine. This can be achieved via Friedel-Crafts acylation of 2-methoxypyridine with bromoacetyl bromide, though regioselectivity can be an issue. A more controlled synthesis would be necessary.

  • Assuming the successful synthesis of 5-bromoacetyl-2-methoxypyridine (1.0 eq), dissolve it in ethanol.

  • Add thioacetamide (1.1 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-Methoxy-5-thiazoylpyridine.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibition

The pyridine-thiazole motif is a well-established scaffold in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-Methoxy-5-thiazoylpyridine core can be strategically employed to target the ATP-binding site of various kinases.

Targeting Colony-Stimulating Factor 1 Receptor (CSF-1R)

CSF-1R is a receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of macrophages. In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis. Therefore, inhibiting CSF-1R is a promising therapeutic strategy. Several potent CSF-1R inhibitors feature a substituted pyridine core. The 2-Methoxy-5-thiazoylpyridine building block is an excellent starting point for the synthesis of novel CSF-1R inhibitors.

dot

Caption: General workflow for drug discovery using the 2-Methoxy-5-thiazoylpyridine scaffold.

Protocol for the Synthesis of a Potential CSF-1R Inhibitor

The following protocol describes the synthesis of a hypothetical, yet representative, CSF-1R inhibitor utilizing 2-Methoxy-5-thiazoylpyridine as a key intermediate. This protocol is based on common cross-coupling reactions used in medicinal chemistry.

Materials:

  • 2-Methoxy-5-thiazoylpyridine

  • A suitable aryl or heteroaryl boronic acid (e.g., 4-(trifluoromethoxy)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure: Suzuki-Miyaura Cross-Coupling

  • In a microwave vial, combine 2-Methoxy-5-thiazoylpyridine (assuming a halogen is present on the thiazole ring, for example, 2-bromo-5-(2-methoxypyridin-5-yl)thiazole) (1.0 eq), the arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-Methoxy-5-thiazoylpyridine derivatives is not extensively published, we can extrapolate from related pyridine-thiazole hybrids.

Position of ModificationMoietyAnticipated Impact on ActivityRationale
Thiazole C2-position Small alkyl groups (e.g., methyl)May enhance potencyCan fill small hydrophobic pockets in the kinase hinge region.
Aromatic or heteroaromatic ringsCan significantly increase potencyAllows for additional π-π stacking or hydrogen bonding interactions.
Thiazole C4-position Substitution with polar groupsMay improve solubility and cell permeabilityAddresses potential pharmacokinetic liabilities.
Pyridine Ring Replacement of the 2-methoxy group with other alkoxy groupsModulates potency and metabolic stabilityFine-tunes electronic properties and blocks potential metabolism.

The oxygen of the methoxy group can act as a hydrogen bond acceptor with the target kinase, potentially increasing binding affinity.[1] The thiazole ring itself is a known pharmacophore in numerous kinase inhibitors, including the approved drug Dasatinib, a potent pan-Src kinase inhibitor.[2]

Conclusion and Future Outlook

2-Methoxy-5-thiazoylpyridine represents a promising and versatile building block for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. Its synthesis, while requiring a multi-step approach, utilizes well-established and robust chemical reactions. The inherent properties of the pyridine-thiazole scaffold, modulated by the 2-methoxy substituent, provide a solid foundation for the rational design of potent and selective drug candidates. Further exploration of the chemical space around this core structure, guided by iterative synthesis and biological screening, is warranted and holds the potential to deliver new treatments for a range of diseases.

References

  • El-Adl, K., & co-workers. (2020). Design, synthesis, and biological evaluation of novel VEGFR-2 inhibitors based on a 5-(4-methoxybenzylidene)thiazolidine-2,4-dione scaffold. Bioorganic Chemistry, 94, 103425.
  • Das, J., & co-workers. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Conway, J. G., & co-workers. (2005). GW2580: a potent, selective, and orally bioavailable inhibitor of c-FMS kinase. Current Medicinal Chemistry, 12(15), 1741-1752.
  • Gour, P., & co-workers. (2014). An efficient method for thiazolo[4,5-b]-pyridine synthesis based on 1-(6-methoxypyridin-2-yl)-thiourea cyclization. Tetrahedron Letters, 55(1), 234-237.
  • Amat, M., & co-workers. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151.
  • Adimule, V., & co-workers. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmaceutical Research, 3(6), 525-535.
  • Lesyk, R., & co-workers. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 26(16), 4945.
  • Hassan, A. S., & co-workers. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 12(1), 1-20.
  • Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Synlett, 2006(3), 460-462.

Sources

Application Notes and Protocols for 2-Methoxy-5-thiazoylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Building Block for Advanced Materials

In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored optoelectronic properties is paramount. The strategic fusion of distinct chemical moieties into a single molecule can unlock unprecedented functionalities for applications ranging from next-generation displays and renewable energy to sensitive chemical detection. This document introduces 2-Methoxy-5-thiazoylpyridine , a promising, yet underexplored, heterocyclic compound. By integrating the electron-donating character of the 2-methoxypyridine unit with the electron-accepting and environmentally sensitive nature of the thiazole ring, this molecule presents a unique donor-π-acceptor (D-π-A) scaffold.

These application notes serve as a comprehensive guide for researchers, materials scientists, and drug development professionals. We will delve into the projected applications of 2-Methoxy-5-thiazoylpyridine in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. The protocols provided herein are designed to be self-validating, offering a robust framework for the synthesis, device fabrication, and characterization of materials based on this versatile building block.

Chapter 1: The Scientific Rationale - A Molecule of Dual Character

The potential of 2-Methoxy-5-thiazoylpyridine in materials science stems from the synergistic interplay of its constituent parts: the 2-methoxypyridine moiety and the thiazole ring.

The 2-Methoxypyridine Moiety: An Electron-Rich Modulator

The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone in the design of functional organic materials. The introduction of a methoxy group at the 2-position significantly alters its electronic properties. The oxygen atom of the methoxy group, through its lone pair of electrons, exerts a strong electron-donating effect on the pyridine ring, increasing its highest occupied molecular orbital (HOMO) energy level. This property is highly desirable in various optoelectronic applications where efficient hole injection or transport is required. Furthermore, 2-methoxypyridine derivatives have been investigated for their liquid crystalline and luminescent properties, suggesting their potential in creating ordered, light-emitting thin films.[1][2]

The Thiazole Moiety: A Robust Electron Acceptor and Sensing Unit

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is an electron-deficient system.[3][4] This inherent electron-accepting nature makes it an excellent component in D-A type molecules, where it can facilitate intramolecular charge transfer (ICT), a phenomenon crucial for light emission and charge separation. Thiazole derivatives are known for their high thermal and oxidative stability, rigidity, and planarity, which are beneficial for creating durable and efficient organic electronic devices.[3][4][5] Moreover, the nitrogen and sulfur heteroatoms in the thiazole ring can act as coordination sites for metal ions, making thiazole-based compounds promising candidates for chemosensors.[6][7][8]

2-Methoxy-5-thiazoylpyridine: A Synergistic D-π-A Architecture

The covalent linkage of the electron-donating 2-methoxypyridine to the electron-accepting thiazole ring via a π-conjugated system results in a molecule with a pronounced D-π-A character. This architecture is expected to lead to a small HOMO-LUMO gap, enabling absorption and emission in the visible range of the electromagnetic spectrum. The photophysical properties of this molecule can be further tuned by chemical modifications on either the pyridine or the thiazole ring.

cluster_0 2-Methoxy-5-thiazoylpyridine cluster_1 Projected Applications 2-Methoxypyridine 2-Methoxypyridine (Electron Donor) OLEDs Organic Light-Emitting Diodes (OLEDs) 2-Methoxypyridine->OLEDs Luminescence & Hole Transport OSCs Organic Solar Cells (OSCs) 2-Methoxypyridine->OSCs Donor Material Component Thiazole Thiazole (Electron Acceptor) Thiazole->OLEDs Electron Transport & Stability Thiazole->OSCs Acceptor Material Component Sensors Chemical Sensors Thiazole->Sensors Analyte Binding & Signal Transduction cluster_0 Sensing Mechanism cluster_1 Signal Transduction Analyte Metal Ion (e.g., Cu²⁺) Complexation Coordination to Thiazole Analyte->Complexation Sensor 2-Methoxy-5-thiazoylpyridine Sensor->Complexation FluorescenceQuenching Fluorescence Quenching Complexation->FluorescenceQuenching Leads to

Sources

Application Notes and Protocols: Leveraging 2-Methoxy-5-thiazoylpyridine Scaffolds in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methoxy-5-thiazoylpyridine Scaffold in Medicinal Chemistry

The confluence of a pyridine ring, a thiazole moiety, and a methoxy group within a single molecular framework presents a compelling starting point for the discovery of novel bioactive molecules. The 2-methoxy-5-thiazoylpyridine scaffold is of particular interest to medicinal chemists due to the distinct physicochemical properties each component imparts, contributing to favorable pharmacokinetics and potent biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in the hinge region of many kinase active sites.[1][2] The thiazole ring serves as a versatile and biologically active scaffold, present in numerous FDA-approved drugs.[3] Furthermore, the methoxy group can modulate the electronic properties of the pyridine ring, influencing its basicity and potential for metabolic stability.[4]

This guide provides an in-depth exploration of the application of 2-methoxy-5-thiazoylpyridine derivatives in the synthesis of potent kinase inhibitors, with a focus on p38 MAP kinase, a key target in inflammatory diseases. We will detail a robust synthetic protocol, discuss the rationale behind the molecular design, and present hypothetical, yet representative, biological data.

Rationale for Targeting p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress.[1][2][5] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a significant therapeutic goal. The general structure of many p38 inhibitors includes a central heterocyclic scaffold with pendant aryl or heteroaryl groups that occupy specific pockets within the enzyme's active site.[6][7]

Hypothetical Target Molecule: A Novel p38 MAP Kinase Inhibitor

For the purpose of this guide, we will focus on the synthesis of a hypothetical, yet representative, p38 MAP kinase inhibitor, (4-(4-fluorophenyl)-5-(2-methoxypyridin-5-yl)thiazol-2-yl)amine . This target molecule incorporates the 2-methoxy-5-thiazoylpyridine scaffold and a 4-fluorophenyl group, a common substituent in kinase inhibitors known to enhance binding affinity.

Synthetic Workflow Overview

The synthesis of our target molecule will be achieved through a multi-step process, commencing with the Hantzsch thiazole synthesis to construct the core thiazole ring, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the 2-methoxypyridine moiety.

G cluster_0 Synthesis of Thiazole Core cluster_1 Functionalization and Coupling A 2-bromo-1-(4-fluorophenyl)ethan-1-one C 2-amino-4-(4-fluorophenyl)thiazole A->C Hantzsch Thiazole Synthesis (Ethanol, Reflux) B Thiourea B->C D 2-amino-4-(4-fluorophenyl)thiazole F 2-amino-5-bromo-4-(4-fluorophenyl)thiazole D->F Bromination (DMF) E N-Bromosuccinimide (NBS) E->F H Target Molecule: (4-(4-fluorophenyl)-5-(2-methoxypyridin-5-yl)thiazol-2-yl)amine F->H Suzuki-Miyaura Coupling (Pd Catalyst, Base) G 2-methoxy-5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)pyridine G->H

Caption: Synthetic workflow for the target p38 MAP kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(4-fluorophenyl)thiazole (Intermediate 1)

This protocol outlines the Hantzsch thiazole synthesis to form the core aminothiazole scaffold.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol to the flask to create a solution with a concentration of approximately 0.5 M with respect to the bromoketone.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the solid to obtain 2-amino-4-(4-fluorophenyl)thiazole (Intermediate 1) . The product can often be used in the next step without further purification.

Protocol 2: Synthesis of 2-amino-5-bromo-4-(4-fluorophenyl)thiazole (Intermediate 2)

This protocol describes the bromination of the thiazole ring at the 5-position.

Materials:

  • 2-amino-4-(4-fluorophenyl)thiazole (Intermediate 1)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield 2-amino-5-bromo-4-(4-fluorophenyl)thiazole (Intermediate 2) .

Protocol 3: Suzuki-Miyaura Cross-Coupling to Synthesize the Final Product

This protocol details the palladium-catalyzed cross-coupling of the bromothiazole intermediate with a boronate ester to yield the target molecule.[8][9][10]

Materials:

  • 2-amino-5-bromo-4-(4-fluorophenyl)thiazole (Intermediate 2)

  • 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Intermediate 2 (1.0 eq), 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (this should be repeated three times).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, (4-(4-fluorophenyl)-5-(2-methoxypyridin-5-yl)thiazol-2-yl)amine .

Data Presentation: Hypothetical Biological Activity

The following table summarizes the hypothetical inhibitory activity of the synthesized compound against p38 MAP kinase and its selectivity over other related kinases. This data is representative of what might be expected for a compound of this class.

Compound IDTarget KinaseIC₅₀ (nM)Selectivity vs. JNK1 (Fold)Selectivity vs. ERK2 (Fold)
Target Molecule p38α15>100>100
SB203580 (Reference)p38α50>50>50

Signaling Pathway Inhibition

The synthesized inhibitor is designed to bind to the ATP-binding pocket of p38 MAP kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the inflammatory signaling cascade.

G cluster_0 p38 MAPK Signaling Pathway A Inflammatory Stimuli (e.g., LPS, Cytokines) B Upstream Kinases (MKK3/6) A->B C p38 MAP Kinase B->C Phosphorylation D Downstream Substrates (e.g., MK2, ATF2) C->D Phosphorylation E Inflammatory Response (e.g., TNF-α, IL-1β production) D->E F Target Molecule (Inhibitor) F->C Inhibition

Sources

analytical techniques for 2-Methoxy-5-thiazoylpyridine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-Methoxy-5-thiazoylpyridine

Prepared by: Gemini, Senior Application Scientist

Foreword

For researchers and professionals in drug discovery and development, the unambiguous characterization of novel chemical entities is the cornerstone of scientific rigor and regulatory compliance. 2-Methoxy-5-thiazoylpyridine, a heterocyclic compound incorporating both pyridine and thiazole moieties, represents a class of structures with significant potential in medicinal chemistry.[1][2] Its proper identification, purity assessment, and structural elucidation are paramount for advancing research and ensuring the reliability of biological data.

This guide provides a comprehensive suite of application notes and detailed protocols for the analytical characterization of 2-Methoxy-5-thiazoylpyridine. Moving beyond a simple listing of techniques, this document explains the causality behind methodological choices, grounding each protocol in established scientific principles. It is designed to empower researchers to generate robust, reproducible, and defensible analytical data.

The Analytical Strategy: An Integrated Approach

The characterization of a novel molecule is not a linear process but an integrated workflow where multiple analytical techniques provide orthogonal, complementary data. Each technique interrogates different physicochemical properties of the molecule. The convergence of data from these disparate methods provides the highest degree of confidence in the final structural assignment and purity assessment.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation & Purity Synthesized_Product Synthesized 2-Methoxy-5-thiazoylpyridine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Product->NMR MS Mass Spectrometry (GC-MS / LC-MS) Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR HPLC HPLC (Purity Assay) Synthesized_Product->HPLC Structure_Confirmed Identity & Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed Purity_Confirmed Purity ≥ 95% Confirmed HPLC->Purity_Confirmed Final_Compound Characterized Compound Ready for Biological Screening Structure_Confirmed->Final_Compound Purity_Confirmed->Final_Compound

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[3][4] By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, it provides detailed information about the molecular skeleton, connectivity, and the number of atoms in unique environments.

Expertise & Causality
  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).[5]

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment. It is particularly useful for identifying quaternary carbons and carbonyls, which are not visible in ¹H NMR.

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for many organic compounds and its single solvent peak at ~7.26 ppm. If solubility is an issue, DMSO-d₆ can be used, though its water peak can be broad and obscure signals.[1]

Predicted NMR Data for 2-Methoxy-5-thiazoylpyridine

The following tables summarize the predicted chemical shifts (δ) in ppm. These are estimates based on known values for pyridine, thiazole, and methoxy-substituted aromatic systems.[6][7][8] Actual values may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-Thiazole (C2') 8.8 - 9.0 Singlet (s) 1H Thiazole protons are deshielded; this one is adjacent to S and N.
H-Pyridine (C6) 8.2 - 8.4 Doublet (d) 1H Proton ortho to the pyridine nitrogen is strongly deshielded.
H-Pyridine (C4) 7.8 - 8.0 Doublet of doublets (dd) 1H Coupled to both H-3 and H-6.
H-Pyridine (C3) 6.8 - 7.0 Doublet (d) 1H Proton ortho to the electron-donating methoxy group is shielded.

| OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | Typical chemical shift for a methoxy group on an aromatic ring.[9] |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted δ (ppm) Rationale
C-Pyridine (C2) 162 - 165 Carbon bearing the electron-donating OCH₃ group is deshielded.
C-Thiazole (C2') 152 - 155 Highly deshielded due to proximity to two heteroatoms.
C-Pyridine (C6) 147 - 150 Carbon adjacent to nitrogen.
C-Thiazole (C4') 142 - 145 Carbon in the thiazole ring.
C-Pyridine (C4) 138 - 141 Aromatic carbon.
C-Pyridine (C5) 120 - 123 Carbon attached to the thiazole ring.
C-Pyridine (C3) 109 - 112 Shielded by the ortho-methoxy group.

| OCH₃ | 54 - 57 | Typical shift for an aromatic methoxy carbon.[8] |

Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-5-thiazoylpyridine and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, using the solvent deuterium lock signal. Aim for a narrow, symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures accurate integration.[10]

    • Number of Scans: 8-16 scans for a sample of this concentration.

  • Data Processing:

    • Apply Fourier Transform to the Free Induction Decay (FID).

    • Phase the spectrum to achieve a flat baseline and pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks and normalize the values to a known proton count (e.g., the 3H singlet of the methoxy group).

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. The fragmentation pattern can also offer clues about the molecule's structure.

Expertise & Causality
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for thermally stable and volatile compounds like 2-Methoxy-5-thiazoylpyridine.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative if the compound has low volatility.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that provides a reproducible fragmentation pattern and a clear molecular ion (M⁺) peak.

  • Expected Molecular Ion: The molecular formula is C₇H₆N₂OS. The expected monoisotopic mass is approximately 166.02 g/mol . High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[11]

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80°C (hold 2 min), then ramp at 10°C/min to 280°C (hold 5 min). This program ensures separation from any residual solvents or impurities.[11]

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) at m/z ≈ 166.

    • Analyze the fragmentation pattern. Likely fragments could correspond to the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or cleavage of the bond between the two heterocyclic rings.

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[12] It separates the analyte from impurities based on their differential partitioning between a stationary phase and a mobile phase.

Expertise & Causality
  • Mode: Reverse-phase HPLC (RP-HPLC) is the most common mode for small organic molecules. It uses a non-polar stationary phase (like C18) and a polar mobile phase.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The extended conjugation in 2-Methoxy-5-thiazoylpyridine should result in strong UV absorbance. A full spectrum can be collected to assess peak purity.[13]

  • Method Validation: For quantitative purposes, the HPLC method must be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).[14][15][16][17][18]

HPLC_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution (Known Concentration) Prep_Sample Prepare Sample Solution (e.g., 1 mg/mL) Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample Prep_Mobile Prepare & Degas Mobile Phase Equilibrate Equilibrate HPLC System with Mobile Phase Prep_Mobile->Equilibrate Inject_Blank Inject Blank (Solvent) Equilibrate->Inject_Blank Inject_Blank->Inject_Sample Record_Chroma Record Chromatogram (UV Detection) Inject_Sample->Record_Chroma Integrate Integrate All Peaks Record_Chroma->Integrate Calculate Calculate Purity via Area Percent Normalization Integrate->Calculate Result Purity (%) = (Area_Main / Area_Total) * 100 Calculate->Result

Caption: Workflow for HPLC purity analysis.

Protocol: RP-HPLC Purity Assay

Table 3: Typical HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard non-polar stationary phase for good retention of organic molecules.
Mobile Phase A Water + 0.1% Formic Acid Aqueous component. Acid improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic modifier to elute the compound.
Gradient 10% B to 90% B over 20 min A gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL Standard volume for analytical HPLC.

| Detection | UV at 254 nm or DAD | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis. |

  • Mobile Phase Preparation: Prepare the mobile phases as described above. Filter through a 0.45 µm filter and degas thoroughly (e.g., by sonication).

  • Standard/Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[19] Filter the solution through a 0.22 µm syringe filter before injection.[12]

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A / 10% B) until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a solvent blank to identify any system or solvent peaks.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram, excluding those present in the blank.

    • Calculate the purity using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100.[12][20] This assumes all components have a similar response factor at the detection wavelength.

Complementary Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[21]

  • Causality: It serves as a quick identity check, confirming the presence of key structural motifs. For 2-Methoxy-5-thiazoylpyridine, we expect to see vibrations characteristic of the aromatic rings and the methoxy group.

  • Sample Preparation: Analysis is typically performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[21]

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic (Pyridine & Thiazole)
2950 - 2850 C-H Stretch Aliphatic (Methoxy CH₃)[9]
1610 - 1450 C=C and C=N Stretch Aromatic Rings[21][22]
1250 - 1200 C-O Stretch (Asymmetric) Aryl-Alkyl Ether (Methoxy)
1050 - 1000 C-O Stretch (Symmetric) Aryl-Alkyl Ether (Methoxy)
850 - 750 C-H Out-of-plane Bend Aromatic Substitution Pattern

| 700 - 600 | C-S Stretch | Thiazole Ring[23] |

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is useful for both qualitative and quantitative analysis of compounds containing chromophores.[24][25]

  • Causality: The conjugated system of the linked pyridine and thiazole rings constitutes a significant chromophore, which should produce a characteristic UV absorption spectrum. According to Beer-Lambert's law, absorbance is directly proportional to concentration, allowing for quantitative analysis once a standard curve is established.[24]

  • Protocol:

    • Dissolve the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Scan the absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance (λ_max).

    • For quantitative analysis, prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to generate a calibration curve.[26]

Definitive Structural and Compositional Analysis

Elemental Analysis

This technique determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample.

  • Causality: The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₇H₆N₂OS). A close match (typically within ±0.4%) provides strong evidence for the proposed formula.

  • Theoretical Composition for C₇H₆N₂OS:

    • C: 50.58%

    • H: 3.64%

    • N: 16.85%

    • S: 19.29%

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[27][28][29][30]

  • Causality: It is the ultimate method for structural confirmation, leaving no ambiguity.[31]

  • Protocol:

    • Crystal Growth: Grow single crystals of sufficient size and quality (typically >20 µm) by slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.[27]

    • Data Collection: Mount a crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

    • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Benchchem. (n.d.). FTIR Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Patel, M., et al. (n.d.). Analytical method validation: A brief review.
  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Jenke, D. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • Chromatography Forum. (2012, November 9). How to design a purity test using HPLC.
  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
  • K-Bio. (n.d.). Principles and Steps for Protein Sample Purity Detection Using SEC-HPLC Method.
  • Scribd. (n.d.). 1H-NMR Organic Structure Guide.
  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC?.
  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC - NIH.
  • Chromatography Online. (n.d.). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Georg, G. I., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • Williams, T. D. C. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • Zviely, M. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals.
  • Sreenivasan, A., et al. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Indo American Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). studies and synthesis of nitrogen, sulphur containing heterocycles and their biological evaluation.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
  • ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed of the samples.
  • PubChem. (n.d.). 2-Methoxypyridine.
  • Khan, K. M., et al. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
  • PMC - NIH. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.
  • Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa.
  • Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed.
  • ResearchGate. (2025, October 15). Special Issue: Sulfur-Nitrogen Heterocycles.
  • Al-Warhi, T., et al. (n.d.). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. MDPI.
  • Semantic Scholar. (n.d.). UV-Vis spectroscopy.
  • Benchchem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.
  • PubChem. (n.d.). 2-Methoxy-5-(pyridin-2-ylthio)pyridine.
  • International Journal of Pharmaceutical Sciences. (2025). Method development and validation for estimation of 2-methoxy naphthalene in marketed formulation.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Uv-Vis Spectroscopy in Analysis of Phytochemicals.
  • NIST. (n.d.). Pyrimidine, 2-methoxy-. NIST WebBook.
  • NIST. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. NIST WebBook.
  • AMI Scientific. (n.d.). 2-Methoxy-5-Methylpyridine TCI Analytical reagent.
  • ResearchGate. (2025, August 9). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine....
  • Benchchem. (n.d.). Validating the Structure of 5-Methoxy-2-methylthiopyrimidine: A 2D NMR Comparison Guide.

Sources

Application Note & Protocol Guide: High-Throughput Screening for Novel Kinase Inhibitors Using 2-Methoxy-5-thiazoylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, making them one of the most important target classes in drug discovery, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for novel scaffolds with improved selectivity and potency remains a paramount objective. The 2-methoxy-5-thiazoylpyridine core represents a promising heterocyclic scaffold for the development of such inhibitors. This application note provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign to identify and validate novel kinase inhibitors from a library of 2-Methoxy-5-thiazoylpyridine analogs.

This guide is structured to provide not just a set of protocols, but the underlying scientific rationale for experimental design, data interpretation, and workflow optimization. We will focus on a robust primary assay using a luminescence-based kinase activity readout, followed by an orthogonal, fluorescence polarization-based secondary assay for hit confirmation and validation.

The Strategic Framework: A Multi-Faceted Approach to Hit Identification

A successful HTS campaign is more than a single experiment; it is a tiered process designed to minimize false positives and negatives while efficiently identifying genuine hits for further development.[3][4] Our strategy involves a primary screen to rapidly assess a large compound library, followed by hit confirmation and orthogonal validation to ensure the biological activity is real and on-target.

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Validation cluster_characterization Hit Characterization Primary_Screen Primary HTS: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) Data_Analysis Primary Data Analysis: Normalization & Hit Selection Primary_Screen->Data_Analysis Raw Luminescence Data Hit_Confirmation Hit Confirmation: Dose-Response (IC50) of Primary Hits Data_Analysis->Hit_Confirmation Putative Hits Orthogonal_Assay Orthogonal Secondary Assay: Fluorescence Polarization (FP) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screen: Luciferase Inhibition Assay Orthogonal_Assay->Counter_Screen Orthogonally Validated Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Validated, On-Target Hits

Caption: A tiered workflow for identifying and validating kinase inhibitors.

Part 1: Primary Screening - A Luminescence-Based Kinase Assay

For the primary screen, a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, such as the ADP-Glo™ Kinase Assay, is an excellent choice.[1][5] This assay is highly sensitive, has a large dynamic range, and is amenable to automation in 384- and 1536-well formats.[5] The principle relies on a two-step reaction: first, the kinase reaction proceeds, consuming ATP and generating ADP. Second, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent that converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal directly proportional to kinase activity.[1]

Section 1.1: Assay Development and Optimization

Before initiating the full screen, the assay must be meticulously developed and optimized for the specific kinase of interest.[6][7]

Key Optimization Parameters:

  • Enzyme Concentration: Titrate the kinase to determine the concentration that yields a robust signal within the linear range of the assay.

  • Substrate Concentration: The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.

  • ATP Concentration: The ATP concentration should also be near the Km value for ATP to sensitively detect ATP-competitive inhibitors.

  • Incubation Time: Determine the optimal reaction time that allows for sufficient product formation without significant substrate depletion (typically 10-20% conversion).

  • Z'-Factor Determination: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3]

Table 1: Example Z'-Factor Calculation Data

Well TypeRaw Luminescence (RLU)Mean (RLU)Std. Dev. (RLU)Z'-Factor
Max Signal (DMSO)150,000, 155,000, ...152,5004,500
Min Signal (Inhibitor)12,000, 13,500, ...12,7501,2000.78
Section 1.2: Protocol for Primary HTS of 2-Methoxy-5-thiazoylpyridine Analogs

This protocol is designed for a 384-well plate format.

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

  • Compound library of 2-Methoxy-5-thiazoylpyridine analogs dissolved in DMSO

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating: Dispense 50 nL of each 2-Methoxy-5-thiazoylpyridine analog from the library into the wells of the 384-well assay plate. Also include wells with DMSO only (maximum signal control) and a known inhibitor (minimum signal control).

  • Enzyme Addition: Prepare a 2X enzyme solution in kinase buffer and dispense 5 µL into each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Initiate Kinase Reaction: Prepare a 2X substrate/ATP solution in kinase buffer and dispense 5 µL to each well to start the reaction.

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Part 2: Hit Confirmation and Orthogonal Validation

Hits from the primary screen must be subjected to further testing to confirm their activity and rule out artifacts.[8]

Section 2.1: Dose-Response Analysis

Putative hits are re-tested at multiple concentrations to determine their potency (IC50). This confirms the inhibitory activity and provides a quantitative measure of its strength.

Table 2: Example IC50 Data for Confirmed Hits

Compound IDPrimary Screen % InhibitionIC50 (µM)
MTSP-00185.2%1.2
MTSP-00778.9%3.5
MTSP-01592.1%0.8
Section 2.2: Orthogonal Secondary Assay - Fluorescence Polarization

An orthogonal assay measures the same biological activity but with a different technology to reduce the likelihood of technology-specific false positives.[3] A Fluorescence Polarization (FP) assay is an excellent choice for a kinase inhibitor screen.[9][10] FP measures the binding of a fluorescently labeled tracer (e.g., a labeled ADP analog) to an antibody. In the presence of ADP produced by the kinase reaction, the tracer is displaced, leading to a decrease in the FP signal.

Diagram 2: Principle of Fluorescence Polarization Assay

FP_Principle cluster_low_fp Low FP Signal cluster_high_fp High FP Signal Low_FP Free Fluorescent Tracer (Rotates Rapidly) Emission_Low Depolarized Emitted Light Low_FP->Emission_Low Excitation_Low Polarized Excitation Light Excitation_Low->Low_FP High_FP Tracer Bound to Antibody (Rotates Slowly) Emission_High Polarized Emitted Light High_FP->Emission_High Excitation_High Polarized Excitation Light Excitation_High->High_FP

Caption: FP assay principle: molecular rotation affects light polarization.

Section 2.3: Protocol for FP-Based Secondary Screen

Materials:

  • Confirmed hits from the primary screen

  • Kinase, substrate, and ATP as in the primary assay

  • FP-based ADP detection kit (e.g., Transcreener® ADP² FP Assay)

  • 384-well black, low-volume assay plates

  • Plate reader with FP capabilities

Protocol:

  • Compound Plating: Perform serial dilutions of the confirmed hit compounds in DMSO and dispense them into the assay plate.

  • Kinase Reaction: Set up the kinase reaction as described in the primary screen protocol (steps 2-5).

  • Detection Reagent Addition: Add the FP detection mix, containing the ADP antibody and fluorescent tracer, to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.

Section 2.4: Counter-Screening for Assay Interference

It is crucial to perform a counter-screen to identify compounds that interfere with the assay technology itself, rather than the biological target.[11] For the luminescence-based primary screen, a simple counter-screen involves testing the hit compounds against luciferase directly to identify inhibitors of the reporter enzyme.[12]

Part 3: Data Analysis and Hit Prioritization

The analysis of HTS data requires robust statistical methods to identify true hits from the noise.[13][14]

Data Normalization: Raw data from each plate should be normalized. A common method is to calculate the percent inhibition for each compound relative to the on-plate controls:

Percent Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

Hit Selection: A hit is typically defined as a compound that produces a percent inhibition greater than a certain threshold, often three standard deviations from the mean of the sample population.

Hit Prioritization: Validated hits from the orthogonal assay with confirmed IC50 values and no off-target activity in counter-screens are prioritized for further studies, such as structure-activity relationship (SAR) analysis and cell-based assays.[8][15]

Conclusion

This application note outlines a comprehensive and robust strategy for the high-throughput screening of 2-Methoxy-5-thiazoylpyridine analogs to identify novel kinase inhibitors. By employing a sensitive luminescence-based primary assay, confirming hits with dose-response curves, and using a technologically distinct orthogonal assay like fluorescence polarization, researchers can have high confidence in the identified hits. This tiered approach, grounded in sound scientific principles and rigorous validation, provides a clear path from a large chemical library to a set of well-characterized hits ready for lead optimization.

References

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.SpringerLink.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.National Center for Biotechnology Information.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH.National Center for Biotechnology Information.
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay - Promega Corporation.Promega Corporation.
  • Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs.BellBrook Labs.
  • High Throughput Screening (HTS) - Sygnature Discovery.Sygnature Discovery.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience.BPS Bioscience.
  • Tailored high-throughput screening assays for successful drug discovery - Nuvisan.Nuvisan.
  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening - ResearchGate.ResearchGate.
  • AlphaLISA and AlphaScreen No-wash Assays - Revvity.Revvity.
  • High-Throughput Screening (HTS) Services - Charles River Laboratories.Charles River Laboratories.
  • Analysis of HTS data - Cambridge MedChem Consulting.Cambridge MedChem Consulting.
  • Biochemical Assay Services - Evotec.Evotec.
  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse.Patsnap Synapse.
  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches.Technology Networks.
  • Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic.Oxford Academic.
  • Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology.Reaction Biology.
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran - IU Indianapolis ScholarWorks.IUPUI ScholarWorks.
  • What Is the Best Kinase Assay? - BellBrook Labs.BellBrook Labs.
  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed.National Center for Biotechnology Information.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.MDPI.
  • (PDF) High-throughput screening assays for the identification of chemical probes - ResearchGate.ResearchGate.
  • Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries - NIH.National Center for Biotechnology Information.
  • High Throughput Screening (HTS) - ATCC.ATCC.

Sources

Application Notes and Protocols for 2-Methoxy-5-thiazolylpyridine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel ligands is a cornerstone of advancing homogeneous catalysis, enabling higher efficiency, selectivity, and broader substrate scope in the synthesis of complex molecules. Pyridyl-thiazole derivatives have emerged as a promising class of bidentate ligands, harnessing the distinct electronic and steric properties of both the electron-deficient pyridine and the electron-rich thiazole moieties. This unique combination allows for the fine-tuning of the catalytic activity of metal centers, particularly palladium.[1][2]

This technical guide focuses on the application of 2-Methoxy-5-thiazolylpyridine as a versatile ligand in palladium-catalyzed cross-coupling reactions. The methoxy group at the 2-position of the pyridine ring introduces an additional electronic parameter, potentially influencing catalyst stability and reactivity. These notes provide a comprehensive overview, from the synthesis of the ligand to detailed, field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, designed for researchers in catalysis, organic synthesis, and drug development.

Ligand Synthesis: A Proposed Route

Workflow for the Synthesis of 2-Methoxy-5-thiazolylpyridine

A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-N-methoxycarbonylpyridine A->B 1. Acylation (e.g., Methyl Chloroformate, Pyridine) C 2-Amino-5-bromopyridine-3-thioamide B->C 2. Thionation (e.g., Lawesson's Reagent) D 2-Methoxy-5-bromopyridine C->D 3. Hantzsch Thiazole Synthesis (e.g., Chloroacetaldehyde, heat) E 2-Methoxy-5-(thiazol-2-yl)pyridine D->E 4. Palladium-catalyzed cross-coupling (Stille or Negishi type reaction with a thiazole organometallic reagent)

Caption: Proposed synthetic workflow for 2-Methoxy-5-thiazolylpyridine.

Step-by-Step Synthesis Protocol (Proposed)

Step 1: N-Acylation of 2-Amino-5-bromopyridine

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C and add methyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench with water and extract with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acylated product.

Step 2: Thionation

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) and reflux the mixture for 4-6 hours.

  • Monitor the formation of the thioamide by TLC.

  • Cool the reaction mixture and purify by column chromatography on silica gel to isolate the desired thioamide.

Step 3: Hantzsch Thiazole Synthesis

  • To a solution of the thioamide (1.0 eq) in ethanol, add chloroacetaldehyde (1.1 eq, as a 50% aqueous solution).

  • Reflux the mixture for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify by column chromatography to obtain 2-methoxy-5-(thiazol-2-yl)pyridine.

Alternative Step 4: Cross-Coupling Approach An alternative route involves the synthesis of 2-methoxy-5-bromopyridine and a subsequent palladium-catalyzed cross-coupling with a suitable thiazole organometallic reagent (e.g., 2-(tributylstannyl)thiazole in a Stille coupling).

Application in Palladium-Catalyzed Cross-Coupling Reactions

2-Methoxy-5-thiazolylpyridine is anticipated to be an effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its bidentate nature can stabilize the palladium center, while the electronic properties of the methoxy group can modulate the catalytic activity. The following protocols are adapted from established procedures for structurally related ligands.[1][4]

General Workflow for Palladium-Catalyzed Cross-Coupling

Start Assemble Reactants: Aryl Halide, Coupling Partner, Base, Solvent Reaction Combine and Heat under Inert Atmosphere Start->Reaction Catalyst Prepare Catalyst System: Pd Precursor + 2-Methoxy-5-thiazolylpyridine Catalyst->Reaction Monitor Monitor Progress (TLC, GC/MS, LC/MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: Generalized experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[1]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A Ar¹-Pd(II)L₂-X Pd0->PdII_A OA Oxidative Addition (Ar¹-X) PdII_B Ar¹-Pd(II)L₂-OR TM Transmetalation (Ar²-B(OR)₂ + Base) PdII_C Ar¹-Pd(II)L₂-Ar² RE Reductive Elimination Product Ar¹-Ar² PdII_C->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol
  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Pd(OAc)₂ (1 mol%) and 2-Methoxy-5-thiazolylpyridine (2.2 mol%). Add anhydrous, degassed solvent (e.g., 1,4-dioxane) and stir for 15-20 minutes at room temperature.

  • Reaction Setup: In a separate oven-dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

  • Reaction Execution: Evacuate and backfill the flask with inert gas. Add the pre-formed catalyst solution via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[1][4]

ParameterRecommended ConditionsNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃0.5 - 2 mol%
Ligand Loading 1.1 - 2.5 eq relative to PdOptimisation may be required
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-aqueous bases often preferred
Solvent 1,4-Dioxane, Toluene, DMFAnhydrous and degassed
Temperature 80 - 120 °CSubstrate dependent

Protocol 2: Mizoroki-Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6]

Experimental Protocol
  • Reaction Setup: To a dry, sealed tube, add the aryl halide (1.0 eq), alkene (1.5 eq), base (e.g., Et₃N or K₂CO₃, 1.5 eq), and a phase-transfer catalyst if needed (e.g., TBAB, 1.0 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and 2-Methoxy-5-thiazolylpyridine (2-4 mol%).

  • Reaction Execution: Add anhydrous, degassed solvent (e.g., DMF, NMP, or toluene). Seal the tube and heat to 100-140 °C.

  • Monitor the reaction progress.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.[7][8]

ParameterRecommended ConditionsNotes
Palladium Precursor Pd(OAc)₂1 - 2 mol%
Ligand Loading 2 - 4 mol%Higher loading may prevent Pd black formation
Base Et₃N, K₂CO₃, NaOAcOrganic bases often act as solvent as well
Solvent DMF, NMP, TolueneHigh-boiling point solvents are typical
Temperature 100 - 140 °CNecessary for activation of many substrates

Protocol 3: Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9][10]

Experimental Protocol
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a sealable reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), 2-Methoxy-5-thiazolylpyridine (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).

  • Add the aryl halide (1.0 eq) and the amine (1.2 eq).

  • Reaction Execution: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vessel and heat to 80-110 °C.

  • Monitor the reaction progress.

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. Purify by column chromatography.[11][12][13]

ParameterRecommended ConditionsNotes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pre-catalyst activation may be beneficial
Ligand Loading 2 - 4 mol%Crucial for preventing catalyst decomposition
Base NaOtBu, KOtBu, LHMDSStrong, sterically hindered bases are required
Solvent Toluene, 1,4-DioxaneMust be anhydrous and oxygen-free
Temperature 80 - 110 °CSensitive to substrate electronics

Protocol 4: Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide.[14][15]

Experimental Protocol
  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), palladium precursor (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), 2-Methoxy-5-thiazolylpyridine (2-6 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Reaction Execution: Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., Et₃N or i-Pr₂NH), which can often serve as the solvent. Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature to 65 °C.

  • Monitor the reaction progress.

  • Work-up and Purification: Once complete, dilute the reaction mixture with diethyl ether and filter to remove the ammonium salts. Concentrate the filtrate and purify by column chromatography.[16][17][18]

ParameterRecommended ConditionsNotes
Palladium Precursor Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pd(0) or Pd(II) sources are suitable
Ligand Loading 2 - 6 mol%Can displace phosphine ligands from pre-catalyst
Co-catalyst CuI (optional but common)1 - 5 mol%; "copper-free" versions exist
Base/Solvent Et₃N, i-Pr₂NH, PiperidineAmine base is crucial for the catalytic cycle
Temperature 25 - 70 °CGenerally milder conditions than other couplings

Trustworthiness and Self-Validation

The protocols provided are based on well-established catalytic systems using ligands with similar electronic and structural features to 2-Methoxy-5-thiazolylpyridine. For any new catalytic system, it is imperative to perform initial optimization experiments.

Recommendations for Validation:

  • Control Experiments: Run the reaction without the ligand to confirm its essential role in the catalytic process. A reaction without the palladium source should also be performed to rule out any background reactivity.

  • Catalyst Loading Screen: Vary the catalyst and ligand loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to determine the optimal concentration for efficiency and cost-effectiveness.

  • Base and Solvent Screen: The choice of base and solvent can be critical. A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, K-OtBu for Buchwald-Hartwig) and solvents (e.g., Toluene, Dioxane, DMF) is recommended for new substrate classes.

  • Monitoring by calibrated GC/LC-MS: Use an internal standard to accurately determine conversion and yield over time, which can provide insights into catalyst stability and turnover.

By systematically applying these validation steps, researchers can ensure the reliability and reproducibility of their results when employing 2-Methoxy-5-thiazolylpyridine as a novel ligand in their synthetic endeavors.

References

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Bowen, R. J., et al. (2018). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 96(6), 566-574. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Gomaa, A. M. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 57(8), 747-757. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Tu, T., et al. (2011). Efficient Aqueous-Phase Heck Reaction Catalyzed by a Robust Hydrophilic Pyridine-Bridged Bisbenzimidazolylidene-Palladium Pincer Complex. Synlett, 2011(06), 951-954. [Link]

  • Royal Society of Chemistry. (2015). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • Sci-Hub. (2006). Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 2-Methoxycarbonylaminothiazolo[4,5-c]pyridine. [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3781-3784. [Link]

  • ResearchGate. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. [Link]

  • ACS Publications. (2018). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2013). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • ACS Publications. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • National Institutes of Health. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. [Link]

  • Springer. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • ResearchGate. (n.d.). Synthetic routes to 2‐(2‐methoxyphenyl)‐5‐aminothiazoles via the reaction of secondary thioamide and thioformamides.. [Link]

  • National Institutes of Health. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. [Link]

  • ResearchGate. (n.d.). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. [Link]

  • MDPI. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]

  • ChemSynthesis. (n.d.). 2-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine. [Link]

  • National Institutes of Health. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. [Link]

  • SciELO. (2018). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. [Link]

  • ACS Publications. (2021). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. Organic Letters. [Link]

Sources

protocol for scaling up 2-Methoxy-5-thiazoylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated targeted Google searches to gather comprehensive information on synthesizing 2-Methoxy-5-thiazoylpyridine. The current focus is on reaction mechanisms, key reagents, catalysts, and reaction conditions. This initial data collection phase aims to provide a broad understanding of the synthesis landscape.

Analyzing Synthesis Pathways

I'm now analyzing the Google search results, aiming to identify the most efficient and common synthetic routes for 2-Methoxy-5-thiazoylpyridine. Safety considerations, potential byproducts, and scalable purification techniques are under careful scrutiny. I'm prioritizing routes that seem well-suited for scaled-up production, so I can create a strong application note.

Outlining the Application Note

I'm starting to organize the application note. I will introduce the importance of 2-Methoxy-5-thiazoylpyridine, then explain my chosen synthetic method, justifying each step. A detailed experimental protocol will follow, including all necessary quantitative data. I'm also preparing a Graphviz diagram to illustrate the entire process, including purification.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-thiazoylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 2-Methoxy-5-thiazoylpyridine core structure?

A1: The synthesis typically involves the formation of a carbon-carbon bond between a pyridine ring and a thiazole ring. The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions. The three main strategies employed are the Suzuki, Negishi, and Stille couplings. Each involves coupling a functionalized 2-methoxypyridine with a functionalized thiazole. The choice depends on the availability of starting materials, functional group tolerance, and concerns about reagent toxicity.

Q2: I am starting my synthesis design. Which cross-coupling reaction (Suzuki, Negishi, or Stille) is recommended for a beginner?

A2: For researchers new to this synthesis, the Suzuki coupling is often the most accessible starting point. Boronic acids and their pinacol esters are generally stable, commercially available, and less toxic than the organotin reagents used in Stille couplings.[1] The reaction conditions are well-documented and tolerant of a wide range of functional groups. While Negishi couplings can be very efficient, they require the preparation and handling of organozinc reagents, which are moisture and air-sensitive.[2]

Q3: My yield is consistently low. What are the most critical general parameters to investigate first?

A3: Consistently low yields often point to a few key areas. First, ensure the absolute purity and dryness of your starting materials and solvents, as cross-coupling reactions are sensitive to impurities and water. Second, verify the integrity of your catalyst and ligand; palladium catalysts can degrade, and phosphine ligands can oxidize over time. Finally, ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate the catalyst.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This section addresses specific problems you may encounter during the synthesis of 2-Methoxy-5-thiazoylpyridine via cross-coupling reactions.

Problem 1: Low to No Conversion of Starting Materials

You observe a significant amount of your starting materials (e.g., 5-bromo-2-methoxypyridine) remaining after the recommended reaction time.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The active Pd(0) species is the key catalytic driver. Your Pd(II) precatalyst may not be reducing to Pd(0), or the active catalyst may have been deactivated by oxygen or impurities.1. Check Catalyst Age/Storage: Use a fresh batch of palladium catalyst. 2. Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Use degassed solvents. 3. Ligand Choice: Electron-rich, bulky phosphine ligands can protect the Pd center and promote the formation of the active catalyst.[3]
Poor Reagent Quality Moisture or impurities in your solvents or starting materials can quench sensitive organometallic intermediates or interfere with the catalyst.1. Dry Solvents: Use freshly distilled or anhydrous grade solvents. 2. Purify Starting Materials: Recrystallize or chromatograph your halo-pyridine and ensure the boronic acid/ester (Suzuki) or organozinc (Negishi) is pure.
Suboptimal Temperature The rates of oxidative addition and reductive elimination in the catalytic cycle are temperature-dependent. The reaction may be too slow at the current temperature.1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and potential decomposition. High-yield methods often rely on optimized thermal conditions.[4]
Problem 2: Significant Formation of Side Products (e.g., Homocoupling)

You observe the formation of byproducts like 2,2'-dimethoxy-5,5'-bipyridine or 2,2'-bithiazole, which complicates purification and reduces the yield of the desired product.

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry An excess of the organometallic reagent (e.g., thiazole boronic acid) can lead to its homocoupling.1. Optimize Reagent Ratio: Use a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic partner. Avoid large excesses.
Ligand Instability or Inappropriateness The ligand's role is to stabilize the palladium center and facilitate the desired cross-coupling pathway. An inappropriate ligand may not prevent side reactions.1. Select Bulky Ligands: Bulky phosphine ligands, such as RuPhos or CPhos, can create a steric shield around the palladium atom, which often inhibits the pathways leading to homocoupling.[3][5] 2. Increase Ligand Loading: A higher ligand-to-palladium ratio can sometimes suppress side reactions.
Presence of Oxygen Trace amounts of oxygen can promote the homocoupling of organometallic reagents.1. Thorough Degassing: Degas your solvent and reaction mixture rigorously (e.g., via three freeze-pump-thaw cycles or by sparging with Argon for 30-60 minutes).
Problem 3: Difficulty in Product Purification

The crude product is a complex mixture, and isolating pure 2-Methoxy-5-thiazoylpyridine is challenging due to residual catalyst or closely eluting impurities.

Potential Cause Explanation Recommended Solution
Palladium Residues Residual palladium can contaminate the product and is often difficult to remove by standard column chromatography.1. Aqueous Wash: During work-up, wash the organic layer with an aqueous solution of a scavenger like thiourea or sodium sulfide to precipitate palladium. 2. Filtration: Filter the crude solution through a pad of Celite® or silica gel before concentration.
Persistent Byproducts Homocoupled products or other impurities have similar polarities to the desired product.1. Optimize Chromatography: Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and gradients for column chromatography. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. 3. Salt Formation: Converting the pyridine product to its hydrochloride salt can facilitate purification through precipitation, after which the free base can be regenerated.[6][7]

Experimental Protocols & Visualizations

Diagram: Generic Palladium-Catalyzed Negishi Coupling Cycle

This diagram illustrates the key steps in a Negishi cross-coupling reaction, a powerful method for this synthesis. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination to form the product and regenerate the catalyst.

Negishi_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X Complex1 Ar¹-Pd(II)L₂-X OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Ar²-ZnX Complex2 Ar¹-Pd(II)L₂-Ar² Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Diagram: Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing and solving low-yield issues in your synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purify_Reagents Purify/Dry Starting Materials & Solvents Reagents_OK->Purify_Reagents No Check_Catalyst Check Catalyst System (Pd Source & Ligand) Reagents_OK->Check_Catalyst Yes Purify_Reagents->Check_Reagents Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK New_Catalyst Use Fresh Catalyst/Ligand. Ensure Inert Atmosphere. Catalyst_OK->New_Catalyst No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Catalyst_OK->Optimize_Conditions Yes New_Catalyst->Check_Catalyst Conditions_OK Yield Improved? Optimize_Conditions->Conditions_OK Consult Consult Literature for Alternative Methods Conditions_OK->Consult No Success Problem Solved Conditions_OK->Success Yes

Sources

Technical Support Center: Purification of 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support guide for the purification of 2-Methoxy-5-thiazoylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The unique chemical architecture of 2-Methoxy-5-thiazoylpyridine, possessing both a basic pyridine ring and a thiazole moiety, presents a specific set of challenges during its isolation and purification. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles and achieve your desired purity specifications. We will delve into the causality behind common purification issues and provide validated, step-by-step protocols to streamline your workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Methoxy-5-thiazoylpyridine in a question-and-answer format.

Chromatography Issues

Question 1: My 2-Methoxy-5-thiazoylpyridine is streaking severely on my silica gel column, leading to poor separation. What is causing this and how can I fix it?

Answer:

Severe streaking or tailing of 2-Methoxy-5-thiazoylpyridine on a silica gel column is a classic sign of strong interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to non-ideal chromatographic behavior and poor separation from impurities.

Underlying Cause: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups on the silica surface. This can lead to irreversible adsorption or slow desorption, causing the observed streaking.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[1]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved resolution.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar modifier, typically added at 0.5-2% to the mobile phase.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Start with neutral alumina and if streaking persists, move to basic alumina.

    • Reversed-Phase Chromatography (C18): For highly polar or basic compounds, reversed-phase chromatography is often a superior choice.[1] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running at least 3-5 column volumes of your initial mobile phase (e.g., Hexane/Ethyl Acetate with 0.5% TEA) through it.

  • Sample Loading: Dissolve your crude 2-Methoxy-5-thiazoylpyridine in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane (DCM) and load it onto the column.

  • Elution: Begin elution with your mobile phase, gradually increasing the polarity if necessary (gradient elution) to elute your compound and separate it from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Question 2: I am having trouble finding a good solvent system for the column chromatography of 2-Methoxy-5-thiazoylpyridine. Can you recommend some starting points?

Answer:

Finding an optimal solvent system is crucial for achieving good separation. The goal is to have your target compound with a Retention Factor (Rf) of around 0.2-0.4 on the TLC plate. Given the polarity of 2-Methoxy-5-thiazoylpyridine, you will likely need a moderately polar solvent system.

Recommended Starting Solvent Systems for TLC Analysis:

Solvent SystemRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA good starting point for many organic compounds.
Dichloromethane / Methanol99:1 to 95:5Medium to HighEffective for more polar compounds.[1]
Toluene / Acetone9:1 to 7:3MediumOffers different selectivity compared to ester-based systems.

Workflow for Solvent System Optimization:

Caption: Workflow for TLC solvent system optimization.

Crystallization Challenges

Question 3: I am trying to crystallize my purified 2-Methoxy-5-thiazoylpyridine, but it keeps "oiling out." How can I induce crystallization?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal lattice formation.[1]

Solutions to Induce Crystallization:

  • Slow Cooling: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid rapid cooling in an ice bath initially.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of pure, solid 2-Methoxy-5-thiazoylpyridine, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystal growth.[1]

  • Solvent System Adjustment:

    • Add More Solvent: If the solution is too concentrated, add a small amount of the hot solvent to dissolve the oil, then attempt to cool it slowly again.

    • Use a Co-solvent System: Dissolve the compound in a good solvent (e.g., methanol, acetone) and then slowly add a poor solvent (e.g., water, hexane) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Recommended Solvents for Crystallization Trials:

SolventNotes
IsopropanolA good starting point for moderately polar compounds.
Ethyl Acetate / HexaneA co-solvent system where the compound is dissolved in ethyl acetate and hexane is added as the anti-solvent.
TolueneCan be effective for aromatic compounds.
Acetonitrile / WaterA polar co-solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for in my crude 2-Methoxy-5-thiazoylpyridine?

A1: The impurity profile will depend on the synthetic route. However, common impurities in related heterocyclic syntheses can include:

  • Unreacted Starting Materials: Such as 5-bromo-2-methoxypyridine or 2-lithiothiazole.[2][3]

  • Homocoupled Byproducts: For instance, the formation of 2,2'-bithiazole or 5,5'-bis(2-methoxypyridine).

  • Positional Isomers: Depending on the reaction conditions, other isomers may form.

  • Hydrolysis Products: If water is present, the methoxy group could potentially be hydrolyzed to a hydroxyl group.

Q2: How can I assess the purity of my final 2-Methoxy-5-thiazoylpyridine product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. Both normal-phase and reversed-phase methods can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying unknown impurities.[4][5]

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: Is 2-Methoxy-5-thiazoylpyridine stable? Are there any special storage conditions?

A3: While specific stability data for this compound is not extensively published, related pyridine and thiazole derivatives are generally stable under standard laboratory conditions.[6] However, due to the presence of the basic pyridine nitrogen, it may be sensitive to strong acids. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Troubleshooting Logic for Purification Failure

G start Purification Attempt Fails (Low Purity or Yield) check_tlc Re-evaluate TLC Analysis - Streaking? - Poor Separation? start->check_tlc streaking Streaking Observed check_tlc->streaking Yes poor_sep Poor Separation (Rf too close) check_tlc->poor_sep No add_modifier Add Basic Modifier to Eluent (e.g., 0.5% TEA) streaking->add_modifier change_stationary Change Stationary Phase (Alumina or C18) streaking->change_stationary change_solvent Screen Different Solvent Systems (e.g., Toluene/Acetone) poor_sep->change_solvent gradient_elution Optimize Gradient Elution poor_sep->gradient_elution crystallization_issue Check Crystallization - Oiling out? - No crystals? add_modifier->crystallization_issue change_stationary->crystallization_issue change_solvent->crystallization_issue gradient_elution->crystallization_issue oiling_out Oiling Out Occurs crystallization_issue->oiling_out Yes no_crystals No Crystals Form crystallization_issue->no_crystals No slow_cool Ensure Slow Cooling oiling_out->slow_cool add_seed Add Seed Crystals oiling_out->add_seed no_crystals->add_seed change_cryst_solvent Try Different Crystallization Solvents no_crystals->change_cryst_solvent final_purity Assess Final Purity (HPLC, NMR, MS) slow_cool->final_purity add_seed->final_purity change_cryst_solvent->final_purity

Sources

Technical Support Center: Synthesis of 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-thiazoylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure the successful and efficient production of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methoxy-5-thiazoylpyridine, and what are its primary challenges?

The most prevalent and versatile method for the synthesis of 2-Methoxy-5-thiazoylpyridine is a variation of the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In the context of our target molecule, this translates to the reaction of 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one with a suitable thioamide, or the reaction of 2-methoxy-5-thiocarboxamidopyridine with a haloketone.

The primary challenges associated with this route include:

  • Side product formation: Competing reactions can lead to a variety of impurities that are often difficult to separate from the desired product.

  • Purity of starting materials: The stability and purity of the α-haloketone and, in particular, the thioamide are critical for a successful reaction.

  • Reaction conditions: The Hantzsch synthesis is sensitive to temperature, solvent, and pH, all of which can influence the reaction rate and the product distribution.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues you may encounter during the synthesis of 2-Methoxy-5-thiazoylpyridine, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Presence of an Isomeric Impurity with the Same Mass

Symptom: Your mass spectrometry analysis shows a significant peak with the same mass as your desired 2-Methoxy-5-thiazoylpyridine, but the NMR spectrum is inconsistent with the expected structure.

Probable Cause: Formation of the 2-imino-2,3-dihydrothiazole Isomer

Under acidic conditions, the Hantzsch synthesis can proceed through two different cyclization pathways, leading to the formation of a constitutional isomer. While the desired product is a 2-substituted aminothiazole, the reaction can also yield a 3-substituted 2-imino-2,3-dihydrothiazole[1].

Mechanism of Isomer Formation:

G Thioamide Thioamide Intermediate Thioether Intermediate Thioamide->Intermediate SN2 reaction Haloketone α-Haloketone Haloketone->Intermediate Neutral_Conditions Neutral/Slightly Basic Conditions Intermediate->Neutral_Conditions Intramolecular cyclization Acidic_Conditions Strongly Acidic Conditions (e.g., 10M HCl) Intermediate->Acidic_Conditions Protonation and alternative cyclization Desired_Product 2-Methoxy-5-thiazoylpyridine Neutral_Conditions->Desired_Product Dehydration Isomer 2-Imino-2,3-dihydrothiazole Isomer Acidic_Conditions->Isomer Dehydration

Figure 1: Competing pathways in Hantzsch synthesis under different pH conditions.

Troubleshooting and Optimization:

  • pH Control: The most effective way to suppress the formation of the 2-imino isomer is to run the reaction under neutral or slightly basic conditions. The addition of a non-nucleophilic base, such as sodium carbonate or triethylamine, can help to neutralize any acid formed during the reaction.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used, but aprotic solvents such as DMF or acetonitrile may also be effective and can alter the product distribution.

ConditionPredominant ProductExpected Yield of Desired Product
Neutral/Slightly Basic 2-Methoxy-5-thiazoylpyridineHigh
Strongly Acidic 2-Imino-2,3-dihydrothiazole IsomerLow to moderate

Table 1: Effect of pH on product distribution in Hantzsch thiazole synthesis.

Issue 2: Formation of a High Molecular Weight Impurity

Symptom: Your analysis indicates the presence of an impurity with a molecular weight corresponding to the addition of an α-haloketone moiety to your product or starting material.

Probable Cause: N-Quaternization of the Pyridine Ring

The nitrogen atom of the pyridine ring is nucleophilic and can react with the electrophilic α-haloketone in an S(_N)2 reaction. This leads to the formation of a pyridinium salt, a highly polar and often colored byproduct. This side reaction is particularly problematic if the reaction is run at elevated temperatures for extended periods.

Mechanism of Quaternization:

G cluster_main Main Reaction Pathway cluster_side Side Reaction Thioamide 2-Methoxy-5-thiocarboxamidopyridine Thiazole_Product 2-Methoxy-5-thiazoylpyridine Thioamide->Thiazole_Product Hantzsch Synthesis Haloketone α-Haloketone Haloketone->Thiazole_Product Pyridine_N Pyridine Nitrogen (nucleophilic) Quaternized_Product Pyridinium Salt (Byproduct) Pyridine_N->Quaternized_Product SN2 Attack Haloketone_Side α-Haloketone (electrophilic) Haloketone_Side->Quaternized_Product

Figure 2: Competing reaction of the pyridine nitrogen leading to quaternization.

Troubleshooting and Optimization:

  • Temperature Control: Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Monitoring the reaction by TLC or LC-MS is crucial to avoid prolonged heating.

  • Order of Addition: Adding the α-haloketone slowly to the reaction mixture containing the thioamide can help to maintain a low concentration of the electrophile, thus minimizing the quaternization side reaction.

  • Use of a Milder Halogen: If possible, using an α-chloroketone instead of an α-bromoketone can reduce the rate of quaternization, as chlorides are generally less reactive in S(_N)2 reactions.

Issue 3: Low Yield and a Complex Mixture of Byproducts

Symptom: The reaction results in a low yield of the desired product and a complex mixture of impurities, making purification difficult.

Probable Cause 1: Impure or Decomposed Thioamide

The thioamide starting material, 2-methoxy-5-thiocarboxamidopyridine, can be susceptible to hydrolysis, especially if exposed to moisture or acidic/basic conditions during storage or synthesis. Hydrolysis will convert the thioamide back to the corresponding amide or nitrile, which will not participate in the Hantzsch synthesis.

Troubleshooting and Optimization:

  • Thioamide Synthesis and Purification:

    • Synthesis: A common method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent.[2] Care must be taken to use freshly purified Lawesson's reagent, as it can degrade over time.

    • Purification: The crude thioamide should be purified by recrystallization or column chromatography to remove any unreacted amide and byproducts from the thionating agent.

  • Storage: Store the purified thioamide under an inert atmosphere (nitrogen or argon) in a desiccator to prevent hydrolysis.

Probable Cause 2: Self-Condensation of the α-Haloketone

Under basic conditions, α-haloketones can undergo self-condensation reactions, leading to a variety of byproducts and reducing the amount of α-haloketone available for the desired reaction.

Troubleshooting and Optimization:

  • Avoid Strong Bases: If a base is required to control the pH, use a mild, non-nucleophilic base like sodium bicarbonate. Avoid strong bases such as sodium hydroxide or potassium carbonate.

  • Reaction Setup: As mentioned previously, slow addition of the α-haloketone to the reaction mixture can help to minimize self-condensation.

Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-5-thiocarboxamidopyridine

This protocol describes the conversion of 5-cyano-2-methoxypyridine to the corresponding thioamide.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-cyano-2-methoxypyridine (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add Lawesson's reagent (0.5 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Protocol 2: Hantzsch Synthesis of 2-Methoxy-5-thiazoylpyridine

This protocol outlines the cyclocondensation reaction to form the target molecule.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-5-thiocarboxamidopyridine (1.0 eq) and 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one (1.0 eq) in ethanol.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Routes

While the Hantzsch synthesis is a robust method, other routes can be considered, particularly if you are facing persistent issues with side reactions.

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent to form a 5-aminothiazole.[3][4] This could be a viable alternative if a suitable α-aminonitrile precursor derived from 2-methoxypyridine can be synthesized.

  • Gabriel Synthesis: The Gabriel synthesis can be adapted to produce thiazoles from α-acylaminoketones.[5][6] This would involve the synthesis of an N-acylamino derivative of an aminoketone derived from 2-methoxypyridine, followed by cyclization with a thionating agent.

Each of these alternative routes will present its own set of challenges and potential side reactions, and a thorough literature search is recommended before embarking on a new synthetic pathway.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
  • Scott, J. S., et al. (2008). Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 18(17), 4794-4797.
  • Erian, A. W. (1993). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Chemical reviews, 93(6), 1991-2044.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (2023). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles. Retrieved from [Link]

  • Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

Sources

stability issues of 2-Methoxy-5-thiazoylpyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methoxy-5-thiazoylpyridine. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Our goal is to provide in-depth technical guidance and troubleshooting support, focusing specifically on the stability of 2-Methoxy-5-thiazoylpyridine under acidic conditions. As a molecule incorporating both a 2-methoxypyridine and a thiazole moiety, understanding its behavior in acidic environments is crucial for experimental design, data interpretation, and formulation development. This document is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to anticipate and resolve challenges effectively.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 2-Methoxy-5-thiazoylpyridine in acidic media.

Q1: What is the primary stability concern for 2-Methoxy-5-thiazoylpyridine under acidic conditions?

The principal stability issue is the acid-catalyzed cleavage of the ether bond of the 2-methoxy group on the pyridine ring.[1][2] This reaction, a classic example of ether cleavage, is initiated by the protonation of the ether oxygen, which makes the methyl group susceptible to nucleophilic attack.[3] The resulting product is 2-hydroxy-5-thiazoylpyridine. The thiazole ring itself is generally stable in acidic conditions due to its aromatic character.[4]

Q2: At what pH range does the degradation of the methoxy group become significant?

Significant degradation can be expected at a pH below 4.[5] The rate of this acid-catalyzed hydrolysis is generally dependent on the concentration of the acid.[5] Therefore, working with strong acids or at lower pH values will accelerate the degradation process.

Q3: Is the thiazole ring susceptible to degradation in acidic media?

The thiazole ring is a relatively stable aromatic heterocycle and is generally resistant to degradation under acidic conditions.[4] Protonation will occur at the nitrogen atom (N-3), which can deactivate the ring towards electrophilic substitution.[6] While ring opening of thiazoles can occur under certain reductive conditions, it is not a typical reaction pathway in acidic media without other contributing factors.[7]

Q4: What are the likely degradation products of 2-Methoxy-5-thiazoylpyridine in an acidic solution?

The primary degradation product is 2-hydroxy-5-thiazoylpyridine, formed from the cleavage of the methyl group from the methoxy ether. Depending on the specific conditions and the presence of other reactive species, further degradation of this primary product could occur, but the initial and most significant degradation is the O-demethylation.

Q5: How can I monitor the degradation of 2-Methoxy-5-thiazoylpyridine during my experiment?

The most effective way to monitor the degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[8] A well-developed HPLC method will be able to separate the parent compound, 2-Methoxy-5-thiazoylpyridine, from its degradation product, 2-hydroxy-5-thiazoylpyridine, and any other potential impurities.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Observed Issue Potential Cause Recommended Solution
Appearance of a new, more polar peak in the HPLC chromatogram over time. This is a strong indication of the formation of the degradation product, 2-hydroxy-5-thiazoylpyridine. The hydroxyl group makes the molecule more polar, resulting in a shorter retention time on a reverse-phase HPLC column.1. Confirm Identity: If possible, confirm the identity of the new peak using LC-MS. The mass of the degradation product will be 14 atomic mass units less than the parent compound due to the loss of a CH₂ group. 2. pH Control: If the degradation is undesirable, ensure the pH of your solution is maintained above 4. Use appropriate buffer systems. 3. Temperature Control: Acid-catalyzed hydrolysis is temperature-dependent. If possible, conduct your experiment at a lower temperature to reduce the rate of degradation.
Decrease in the peak area of 2-Methoxy-5-thiazoylpyridine with no corresponding major new peak. This could indicate that the degradation product is not being detected by your current analytical method, or that multiple, minor degradation products are being formed. It's also possible the degradation product is precipitating out of solution.1. Method Validation: Ensure your analytical method is capable of detecting the potential degradation products. This includes checking the UV-Vis spectrum of the new species to ensure it is being detected at the chosen wavelength. 2. Forced Degradation Study: Perform a controlled forced degradation study by intentionally exposing a sample to acidic conditions. This will help to generate the degradation products and allow you to optimize your analytical method for their detection.[9][10] 3. Solubility Check: Assess the solubility of the potential degradation product in your experimental medium.
Inconsistent results or poor reproducibility in experiments involving acidic reagents. This is likely due to uncontrolled degradation of the starting material. The extent of degradation can vary depending on minor fluctuations in pH, temperature, or reaction time.1. Standardize Procedures: Strictly control the pH, temperature, and duration of exposure to acidic conditions in your experimental protocol. 2. Use Freshly Prepared Solutions: Prepare solutions of 2-Methoxy-5-thiazoylpyridine in acidic media immediately before use to minimize the extent of degradation. 3. In-situ Analysis: If your experimental setup allows, monitor the reaction in real-time to account for any degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to identify and quantify the degradation of 2-Methoxy-5-thiazoylpyridine.

Objective: To intentionally degrade 2-Methoxy-5-thiazoylpyridine under acidic conditions to identify degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • 2-Methoxy-5-thiazoylpyridine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a suitable reverse-phase column (e.g., C18) and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Methoxy-5-thiazoylpyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment:

    • In a volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Prepare a parallel sample using 1 M HCl.

    • Prepare a control sample by diluting the stock solution with water.

  • Incubation: Store the flasks at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Before analysis, neutralize an aliquot of each acidic sample with an equivalent amount of NaOH to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples by HPLC. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of degradation at each time point. If a major degradation product is observed, determine its relative retention time.

Visualizations

Degradation Pathway

A 2-Methoxy-5-thiazoylpyridine B Protonated Ether Intermediate A->B H+ (Acidic Conditions) C 2-Hydroxy-5-thiazoylpyridine B->C Nucleophilic Attack (e.g., H2O) D Methanol B->D Cleavage

Caption: Acid-catalyzed degradation of 2-Methoxy-5-thiazoylpyridine.

Troubleshooting Workflow

decision decision result result start Inconsistent Experimental Results check_stability Is 2-Methoxy-5-thiazoylpyridine stable in your acidic medium? start->check_stability monitor_degradation Monitor degradation by HPLC check_stability->monitor_degradation stable Compound is stable. Investigate other experimental parameters. check_stability->stable Yes new_peak New peak observed? monitor_degradation->new_peak confirm_id Confirm identity (LC-MS) new_peak->confirm_id Yes no_new_peak No new peak, but parent compound is decreasing. new_peak->no_new_peak No degradation_product Degradation product confirmed. Adjust protocol. confirm_id->degradation_product optimize_conditions Optimize pH, temperature, and reaction time degradation_product->optimize_conditions validate_method Validate analytical method for degradation products no_new_peak->validate_method method_validated Method validated. Re-analyze samples. validate_method->method_validated

Caption: Decision workflow for troubleshooting inconsistent results.

References

  • Study.com. (n.d.). The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring." Draw a... Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ResearchGate. (2025). Reductive ring opening of thiazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Kamal, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4237.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation.
  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • UQ eSpace. (n.d.). Thiazoles in Peptides and Peptidomimetics. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • YouTube. (2018, December 31). ether cleavage with strong acids. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • Vyas, A. J., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 131-139.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 783-790.
  • YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalysis by α-substituted pyridines in the hydrolysis of aryl acetates and acetic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • ACS Publications. (1990). Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. The Journal of Organic Chemistry, 55(10), 3475–3477.
  • ACS Publications. (2003). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 103(11), 4207–4232.
  • Semantic Scholar. (1989). Degradation of pyridines in the environment. Retrieved from [Link]

  • ResearchGate. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Retrieved from [Link]

  • PubMed. (1951). Mechanism of Hydrolysis. II. New Evidence for an Acylated Enzyme as Intermediate. Retrieved from [Link]

  • PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Retrieved from [Link]

  • MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]

  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of 2-pyridine catalyzed ester aminolysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(pyridin-2-ylthio)pyridine. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitropyridine. Retrieved from [Link]

Sources

troubleshooting guide for 2-Methoxy-5-thiazoylpyridine NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Methoxy-5-thiazoylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of this heterocyclic compound. My approach is to provide not just solutions, but also the underlying rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I have synthesized 2-Methoxy-5-thiazoylpyridine. What should the ideal ¹H and ¹³C NMR spectra look like?

A1: Understanding the expected NMR signature is the first step in any analysis. 2-Methoxy-5-thiazoylpyridine has a distinct set of signals corresponding to its unique electronic environment. The electron-withdrawing nature of the thiazole ring and the electron-donating methoxy group create a predictable pattern of chemical shifts.

Below is a table summarizing the anticipated chemical shifts and coupling constants, based on established principles for substituted pyridines and thiazoles.[1][2]

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methoxy-5-thiazoylpyridine (in CDCl₃)

Atom Label ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
H-3 ~7.6 - 7.8ddJ(H3-H4) ≈ 8.5, J(H3-H6) ≈ 2.5~120 - 125
H-4 ~6.7 - 6.9dJ(H4-H3) ≈ 8.5~110 - 115
H-6 ~8.5 - 8.7dJ(H6-H3) ≈ 2.5~145 - 150
H-2' ~8.8 - 9.0s-~150 - 155
H-4' ~7.9 - 8.1s-~125 - 130
-OCH₃ ~3.9 - 4.1s-~53 - 56
C-2 ---~163 - 166
C-5 ---~135 - 140
C-5' ---~140 - 145

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.[3]

Q2: The aromatic region of my ¹H NMR spectrum is complex and overlapping. How can I confidently assign the pyridine and thiazole protons?

A2: This is a common challenge with coupled aromatic systems. A systematic approach using both chemical shifts and coupling constants is essential for accurate assignment.

Causality and Strategy:

  • Chemical Shift Rationale:

    • H-6 (Pyridine): This proton is ortho to the ring nitrogen, making it the most deshielded (highest ppm value) of the pyridine protons.[4]

    • H-2' (Thiazole): This proton is adjacent to both the nitrogen and sulfur atoms in the thiazole ring, leading to significant deshielding, often appearing as the most downfield signal in the entire spectrum.

    • H-4 (Pyridine): The methoxy group at C-2 is electron-donating, causing the ortho (H-3) and para (H-4) positions to be more shielded (lower ppm value) compared to an unsubstituted pyridine. The H-4 proton will be the most upfield of the pyridine signals.

  • Coupling Constant (J-value) Analysis:

    • The coupling constants between protons on a pyridine ring are highly diagnostic.[5][6]

      • Ortho coupling (³J): H-3 and H-4 will show a large coupling of ~7-9 Hz.

      • Meta coupling (⁴J): H-3 and H-6 will show a smaller coupling of ~2-3 Hz.

      • Para coupling (⁵J): This is typically too small to be resolved.

    • The thiazole protons (H-2' and H-4') do not couple with each other, so they should appear as singlets.

Workflow for Assignment:

Caption: Decision tree for assigning aromatic protons.

Q3: My NMR peaks are broad and poorly resolved. What are the likely causes and how can I fix it?

A3: Peak broadening is a frequent issue that can obscure vital information like coupling constants. The causes can range from sample preparation to the inherent properties of your compound.

Troubleshooting Broad Peaks:

G cluster_prep Sample Preparation Issues cluster_acq Acquisition & Spectrometer Issues start Broad NMR Peaks Detected solubility Poor Solubility / Aggregation Solution: Increase temperature, use a different solvent (e.g., DMSO-d6), or decrease concentration. start->solubility Check Sample Clarity solids Undissolved Solids Solution: Filter the sample through a glass wool plug or a syringe filter. start->solids Check Sample Clarity shimming Poor Shimming Solution: Re-shim the spectrometer. For difficult samples, gradient shimming may be necessary. start->shimming If Sample is Clear paramagnetic Paramagnetic Impurities Cause: Residual catalysts (e.g., Pd, Fe). Solution: Purify the sample via column chromatography or recrystallization. start->paramagnetic If Shimming Fails

Sources

Technical Support Center: Navigating Solubility Challenges of 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Methoxy-5-thiazoylpyridine and similar novel heterocyclic compounds. Our goal is to provide a comprehensive resource that combines fundamental principles with actionable troubleshooting strategies to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2-Methoxy-5-thiazoylpyridine, grounded in the general characteristics of pyridine and thiazole-containing molecules.

Q1: What are the likely solubility characteristics of 2-Methoxy-5-thiazoylpyridine in aqueous and organic solvents?

Q2: I'm observing precipitation when I dilute my DMSO stock solution of 2-Methoxy-5-thiazoylpyridine into an aqueous buffer. What is happening?

A2: This is a common issue for poorly water-soluble compounds and indicates that the aqueous buffer cannot maintain the compound in solution at the desired final concentration.[1] When the DMSO stock is introduced to the aqueous environment, the DMSO concentration dramatically decreases, and the compound crashes out of solution as it is no longer in a favorable solvent environment. This phenomenon is often referred to as "antisolvent precipitation."

Q3: Can I simply sonicate the solution to redissolve the precipitate?

A3: Sonication can be a temporary fix by breaking down larger particles into smaller ones, creating a suspension. However, it does not address the underlying issue of poor solubility and often results in the compound precipitating out again over time. For many applications, especially in cell-based assays or for intravenous administration, a true solution is required.[3][4]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to overcoming the solubility challenges of 2-Methoxy-5-thiazoylpyridine.

Initial Characterization: Know Your Compound

A crucial first step is to perform a simple solubility assessment. This will inform your choice of solubilization strategy.

Experimental Protocol: Basic Solubility Assessment

  • Solvent Selection: Choose a range of solvents, including water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, and DMSO.

  • Sample Preparation: Add a small, known amount of 2-Methoxy-5-thiazoylpyridine (e.g., 1 mg) to a set volume of each solvent (e.g., 1 mL).

  • Equilibration: Vortex each sample vigorously for 1-2 minutes and then allow it to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for 24 hours.

  • Observation: Visually inspect each sample for undissolved solid.

  • (Optional) Quantification: For samples that appear to have dissolved, centrifuge to pellet any remaining micro-precipitate and analyze the supernatant by HPLC or UV-Vis spectroscopy to determine the concentration.

Strategy 1: pH Adjustment

Leveraging the basic nature of the pyridine moiety is often the most straightforward approach to enhance aqueous solubility.

When to Use:

  • When your experimental system can tolerate a pH outside of the neutral range.

  • For preparing acidic stock solutions that will be further diluted.

Underlying Principle: By lowering the pH, the pyridine nitrogen is protonated, forming a more polar and thus more water-soluble cationic species.[1]

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Add a known excess of 2-Methoxy-5-thiazoylpyridine to each buffer.

  • Equilibrate the samples as described in the basic solubility assessment.

  • Filter or centrifuge the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant.

  • Plot solubility versus pH to determine the optimal pH range for your desired concentration.

Considerations:

  • Ensure the chosen pH is compatible with the stability of the compound and the biological system under investigation.[1]

  • Be aware of potential precipitation upon dilution into a neutral pH buffer.

Strategy 2: Co-solvents

The use of water-miscible organic solvents can significantly improve the solubility of lipophilic compounds.

When to Use:

  • For preparing concentrated stock solutions.

  • When a small percentage of an organic solvent is tolerated in the final experimental medium.

Underlying Principle: Co-solvents reduce the polarity of the aqueous medium, making it a more favorable environment for nonpolar solutes.[3][5]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration in Final SolutionNotes
Dimethyl Sulfoxide (DMSO)< 1%Widely used but can have biological effects at higher concentrations.[1]
Ethanol< 5%Generally well-tolerated in many biological systems.
Polyethylene Glycol (PEG 300/400)1-10%Can also act as a solubilizer and stabilizer.
Propylene Glycol1-20%Often used in pharmaceutical formulations.

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock solution of 2-Methoxy-5-thiazoylpyridine in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).[1]

  • Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20%).

  • Add the stock solution to each of the co-solvent-containing buffers to achieve the desired final concentration of the compound.

  • Visually inspect for precipitation immediately and after a period of incubation (e.g., 2 hours).

Decision Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy for 2-Methoxy-5-thiazoylpyridine.

solubility_workflow start Start: Solubility Problem with 2-Methoxy-5-thiazoylpyridine initial_assessment Initial Solubility Assessment (Aqueous & Organic Solvents) start->initial_assessment is_aqueous_soluble Sufficiently Soluble in Aqueous Buffer? initial_assessment->is_aqueous_soluble end_success Proceed with Experiment is_aqueous_soluble->end_success Yes ph_tolerated Is a Non-Neutral pH Tolerated? is_aqueous_soluble->ph_tolerated No adjust_ph Strategy 1: pH Adjustment (e.g., acidic buffer) ph_tolerated->adjust_ph Yes cosolvent_tolerated Is a Co-solvent (e.g., <1% DMSO) Tolerated? ph_tolerated->cosolvent_tolerated No adjust_ph->end_success use_cosolvent Strategy 2: Co-solvents (e.g., DMSO, Ethanol) cosolvent_tolerated->use_cosolvent Yes advanced_methods Advanced Strategies Needed cosolvent_tolerated->advanced_methods No use_cosolvent->end_success cyclodextrins Strategy 3: Cyclodextrins (e.g., HP-β-CD) advanced_methods->cyclodextrins surfactants Strategy 4: Surfactants (e.g., Tween 80) advanced_methods->surfactants

Caption: A decision tree for selecting a solubilization strategy.

Strategy 3: Use of Excipients - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.

When to Use:

  • When pH adjustment and co-solvents are not viable or effective enough.

  • For in vivo studies, as they are generally considered safe.

Underlying Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic 2-Methoxy-5-thiazoylpyridine molecule can be encapsulated within this cavity, and the hydrophilic exterior of the cyclodextrin-drug complex allows it to dissolve in water.[6][7]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a stock solution of the cyclodextrin in your desired aqueous buffer (e.g., 20% w/v HP-β-CD).

  • Add an excess of 2-Methoxy-5-thiazoylpyridine to the cyclodextrin solution and to a control buffer without cyclodextrin.

  • Equilibrate the solutions for 24-48 hours with constant stirring.

  • Filter or centrifuge the samples.

  • Analyze the supernatant to quantify the increase in solubility.

Strategy 4: Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[1]

When to Use:

  • In formulations where the presence of surfactants is acceptable.

  • For in vitro dissolution studies.

Underlying Principle: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures (micelles) with a hydrophobic core and a hydrophilic shell. The hydrophobic 2-Methoxy-5-thiazoylpyridine partitions into the hydrophobic core, and the hydrophilic shell allows the micelle to be soluble in the aqueous medium.

Commonly Used Surfactants:

SurfactantTypeTypical Concentration Range
Tween® 80Non-ionic0.1% - 2% (v/v)
Poloxamer 188Non-ionic0.1% - 5% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1% - 1% (w/v) (Note: can denature proteins)

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare solutions of the chosen surfactant in an aqueous buffer at concentrations both below and above its known CMC.

  • Add an excess of 2-Methoxy-5-thiazoylpyridine to each solution.

  • Equilibrate for 24 hours with stirring.

  • Remove undissolved compound by filtration or centrifugation.

  • Quantify the concentration of the dissolved compound in the supernatant.

Advanced Strategies

Should the above methods prove insufficient, more advanced techniques can be employed, often in collaboration with formulation specialists:

  • Solid Dispersions: The compound is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate.[4][8] This is often achieved through solvent evaporation or hot-melt extrusion.

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and, consequently, the dissolution velocity.[5][9]

Summary and Recommendations

The solubility of novel compounds like 2-Methoxy-5-thiazoylpyridine is a common hurdle in research and development. A systematic approach, starting with basic characterization and progressing through logical, well-understood solubilization techniques, is key to success. We recommend beginning with pH adjustment and the use of co-solvents, as these are often the simplest and most effective initial strategies. Should these fail, excipients like cyclodextrins offer a robust alternative. The experimental protocols provided herein should serve as a solid foundation for your troubleshooting efforts.

References

  • Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media - Benchchem. (n.d.).
  • 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine - Vulcanchem. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).

Sources

Technical Support Center: Storage and Handling of 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Methoxy-5-thiazoylpyridine to prevent its decomposition. Understanding the inherent chemical liabilities of this heterocyclic compound is paramount to ensuring its integrity throughout its lifecycle in your laboratory.

Introduction: The Chemical Stability Profile of 2-Methoxy-5-thiazoylpyridine

2-Methoxy-5-thiazoylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a thiazole ring. This molecular architecture, while synthetically useful, presents specific stability challenges. The electron-rich nature of the thiazole ring, coupled with the reactivity of the pyridine and methoxy moieties, makes the compound susceptible to several degradation pathways. This guide will delineate these potential issues and provide actionable protocols to mitigate them.

Troubleshooting Guide: Preventing Decomposition

This section addresses common issues encountered during the storage and handling of 2-Methoxy-5-thiazoylpyridine in a question-and-answer format.

Q1: I've observed a change in the color of my 2-Methoxy-5-thiazoylpyridine sample, from a white or off-white powder to a yellowish or brownish hue. What could be the cause?

A1: Color change is a primary indicator of chemical decomposition. For 2-Methoxy-5-thiazoylpyridine, this is most likely due to one or a combination of the following factors:

  • Photodegradation: Thiazole rings, particularly those with aryl substituents, are known to be sensitive to light, especially UV radiation.[1] Exposure to light can initiate complex reactions, potentially leading to the formation of colored impurities. One common mechanism involves a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges.[2]

  • Oxidation: The nitrogen and sulfur atoms in the heterocyclic rings can be susceptible to oxidation, especially if the compound is exposed to air for prolonged periods. The methoxy group can also influence the electron density of the pyridine ring, potentially affecting its susceptibility to oxidation.

  • Trace Impurities: The presence of residual catalysts or acidic/basic impurities from the synthesis can catalyze degradation reactions, leading to color formation.

Recommended Actions:

  • Immediate Re-evaluation: Analyze the discolored material by an appropriate analytical method (e.g., HPLC, LC-MS, NMR) to determine its purity and identify any degradation products.

  • Review Storage Conditions: Ensure the compound is stored in an amber vial or a container completely protected from light.

  • Inert Atmosphere: For long-term storage, consider storing the material under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q2: My recent experimental results using 2-Methoxy-5-thiazoylpyridine have been inconsistent. Could this be related to compound instability?

A2: Yes, inconsistent experimental results are a common consequence of using a degraded starting material. The presence of impurities, even in small amounts, can interfere with reactions, leading to lower yields, unexpected side products, and non-reproducible data.

Potential Causes of Inconsistency:

  • Hydrolysis: The methoxy group on the pyridine ring can be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding hydroxypyridine derivative. This is a critical consideration if the compound has been exposed to moisture or stored in a non-neutral pH environment.

  • Thermal Degradation: Although many heterocyclic compounds are thermally stable at room temperature, prolonged exposure to elevated temperatures can induce decomposition.[1] This can be a concern if the compound has been shipped or stored in facilities with inadequate temperature control.

  • Incompatibility with Storage Containers: While less common, certain plastic containers can leach additives that may catalyze degradation. It is always recommended to store pure chemical compounds in high-quality glass vials.

Workflow for Investigating Inconsistency:

Caption: Troubleshooting workflow for inconsistent experimental results.

Q3: I need to prepare a stock solution of 2-Methoxy-5-thiazoylpyridine for my assays. What are the best practices to ensure the stability of the solution?

A3: The stability of 2-Methoxy-5-thiazoylpyridine in solution is highly dependent on the choice of solvent and the storage conditions of the solution.

Best Practices for Stock Solution Preparation and Storage:

ParameterRecommendationRationale
Solvent Selection Use high-purity, anhydrous solvents. Common choices include DMSO, DMF, or acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage if hydrolysis is a concern.To minimize the risk of solvent-mediated degradation.
Concentration Prepare concentrated stock solutions and dilute to the working concentration immediately before use.Minimizes the amount of compound in a potentially less stable, dilute state.
Storage Temperature Store stock solutions at -20°C or -80°C.Low temperatures slow down the rate of chemical degradation.
Aliquoting Aliquot the stock solution into smaller, single-use volumes.Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
Inert Atmosphere For sensitive applications, consider purging the headspace of the vial with an inert gas before sealing.Protects against oxidation.

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions for solid 2-Methoxy-5-thiazoylpyridine?

A: For long-term storage, solid 2-Methoxy-5-thiazoylpyridine should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. The storage area should be dry and well-ventilated.

Q: Is 2-Methoxy-5-thiazoylpyridine sensitive to moisture?

A: Yes, pyridine and its derivatives can be hygroscopic, meaning they can absorb moisture from the air.[3] This is a concern as the presence of water can facilitate hydrolysis of the methoxy group. Therefore, it is crucial to handle the compound in a dry environment and to ensure that storage containers are tightly sealed.

Q: What personal protective equipment (PPE) should I use when handling 2-Methoxy-5-thiazoylpyridine?

A: Based on the general handling procedures for pyridine derivatives, appropriate PPE should be worn.[3][4][5] This includes chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3][5] All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]

Q: How can I monitor the stability of my 2-Methoxy-5-thiazoylpyridine sample over time?

A: A proactive stability monitoring program is recommended. This involves:

  • Initial Analysis: Perform a full analytical characterization (e.g., HPLC, LC-MS, NMR) on a new batch of the compound to establish a baseline purity profile.

  • Periodic Re-analysis: At regular intervals (e.g., every 6-12 months), re-analyze a small sample from the stored material using the same analytical methods.

  • Comparison: Compare the results to the initial analysis to detect any changes in purity or the appearance of new impurity peaks.

Decomposition Pathway Overview:

G cluster_0 2-Methoxy-5-thiazoylpyridine cluster_1 Degradation Triggers cluster_2 Potential Degradation Products A 2-Methoxy-5-thiazoylpyridine B Light (UV) A->B Photodegradation C Heat A->C Thermal Degradation D Moisture/Acid/Base A->D Hydrolysis E Oxygen A->E Oxidation F Photodegradation Products (e.g., rearranged isomers) B->F G Thermal Degradation Products (e.g., fragmentation) C->G H Hydrolysis Product (2-Hydroxy-5-thiazoylpyridine) D->H I Oxidation Products (e.g., N-oxides, sulfoxides) E->I

Caption: Potential degradation pathways for 2-Methoxy-5-thiazoylpyridine.

References

  • Technical Support Center: Degradation Pathways for Thiazole-Based Compounds - Benchchem.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • differential-enzymatic-degradation-of-thiazole-pollutants-by-two-different-peroxidases-a-comparative-study - Ask this paper | Bohrium.
  • Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation† -.:. Michael Pittelkow .:.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-olate - Benchchem.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in reactions involving 2-Methoxy-5-thiazoylpyridine. This molecule, while a valuable building block, presents unique challenges to catalytic processes due to its dual-nature as a potential catalyst poison. This document is designed to explain the causality behind these challenges and provide robust, field-proven strategies to ensure successful experimental outcomes.

Section 1: Understanding the "Dual Poison" Challenge

This section addresses the fundamental reasons why 2-Methoxy-5-thiazoylpyridine requires special consideration in catalytic reaction design.

Q1: Why is 2-Methoxy-5-thiazoylpyridine particularly challenging for catalytic reactions?

The difficulty arises from its molecular structure, which contains two distinct moieties known to deactivate or inhibit transition metal catalysts, particularly palladium.

  • Thiazole Ring (Sulfur Poisoning): The thiazole ring contains a sulfur atom. Sulfur compounds are potent, often irreversible poisons for palladium catalysts.[1][2][3][4] The sulfur atom's lone pair of electrons can form a strong, dative bond with the palladium surface, leading to irreversible chemisorption that blocks active sites and renders the catalyst inactive.[2][3][5]

  • Pyridine Ring (Nitrogen Inhibition): The pyridine ring contains a Lewis basic nitrogen atom. The lone pair of electrons on this nitrogen can coordinate strongly to the electron-deficient palladium center.[6][7][8] This coordination can create a stable, off-cycle complex that competes with the desired catalytic pathway (e.g., oxidative addition), effectively inhibiting the reaction.[7]

Therefore, you are simultaneously battling a potent, irreversible poison (sulfur) and a strong, reversible inhibitor (nitrogen).

Q2: What is the specific mechanism of sulfur poisoning from the thiazole ring?

Sulfur poisoning is a chemical deactivation process where the sulfur atom from the thiazole ring forms a highly stable palladium-sulfur (Pd-S) bond on the catalyst's active sites.[3][5] This is not merely a weak interaction; it is a strong covalent-like bond. The formation of these surface sulfides alters the electronic properties of the palladium atoms and physically blocks reactants from accessing the catalytic centers. This process is often irreversible under typical reaction conditions.[1][3]

Sulfur_Poisoning cluster_catalyst Palladium Catalyst Surface Pd_surface Pd Pd Pd (Active Site) Pd Poisoned_Site Pd Pd Pd-S (Blocked Site) Pd Substrate 2-Methoxy-5-thiazoylpyridine (Thiazole Moiety) Substrate->Pd_surface:pd3 Strong, Irreversible Chemisorption

Caption: Mechanism of irreversible sulfur poisoning on a palladium surface.

Q3: How does the pyridine nitrogen inhibit the catalyst's function?

Pyridine inhibition occurs when the nitrogen's lone pair coordinates to the palladium center, disrupting the catalytic cycle. For a typical cross-coupling reaction, the active Pd(0) species must undergo oxidative addition with an aryl halide. The pyridine nitrogen can compete for this active site, forming a stable Pd(0)-pyridine complex. Similarly, it can coordinate to the Pd(II) intermediate, hindering the subsequent transmetalation or reductive elimination steps. This creates an inactive, "off-cycle" reservoir of the catalyst, slowing down or stalling the reaction.[6][7]

Pyridine_Inhibition OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X (Intermediate) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product Product (Ar-R) RedElim->Product Pd0 Pd0 RedElim->Pd0 Regeneration Inactive Inactive Pd0->Inactive Inhibition

Caption: Pyridine inhibition creating an off-cycle, inactive catalyst complex.

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

This section provides a structured approach to diagnosing and solving common issues encountered during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) with 2-Methoxy-5-thiazoylpyridine.

Problem: My reaction shows low or no conversion.

This is the most common failure mode. A systematic diagnosis is crucial to avoid wasting time and resources. Follow this workflow to pinpoint the cause.

Troubleshooting_Workflow A Start: Low/No Conversion B Step 1: Verify Reagents - Purity of Substrate? - Activity of Boronic Acid/Ester? - Catalyst/Ligand Integrity? - Anhydrous Solvent/Inert Atmosphere? A->B C Issue Found: Purify/Replace Reagents B->C Yes D No Issue: Proceed to Step 2 B->D No E Step 2: Address Sulfur Poisoning - Increase Catalyst Loading (2-5 mol%)? - Switch to Robust Ligand (e.g., SPhos, XPhos)? D->E F Reaction Improved: Optimization Successful E->F Yes G No Improvement: Proceed to Step 3 E->G No H Step 3: Mitigate Pyridine Inhibition - Add Lewis Acid (e.g., B(OMe)₃, ZnCl₂)? - Use Bulky, Electron-Rich Ligand? G->H I Reaction Improved: Optimization Successful H->I Yes J No Improvement: Proceed to Step 4 H->J No K Step 4: Full Condition Re-Screen - Different Base? - Different Solvent? - Temperature Adjustment? J->K K->F Yes L Consult Advanced Literature on Highly Deactivated Substrates K->L No

Caption: Diagnostic workflow for troubleshooting low-conversion reactions.

Detailed Troubleshooting Q&A
Potential Cause A: Severe Sulfur Poisoning
  • Q: My reaction never starts, or I see immediate formation of palladium black. Is this sulfur poisoning?

    • A: Yes, these are classic symptoms of severe, rapid catalyst poisoning. The sulfur from the thiazole ring is likely the primary culprit. Even trace impurities of elemental sulfur or other reactive sulfur species in your starting material can cause this.[9] Rigorous purification of 2-Methoxy-5-thiazoylpyridine via recrystallization or column chromatography is a critical first step.

  • Q: What is the most effective immediate change I can make to my protocol to combat sulfur poisoning?

    • A: Switch to a more robust ligand system. Bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are designed to be sterically hindering.[4] This steric bulk can protect the palladium center from irreversible binding by the sulfur atom and promote the desired catalytic cycle over deactivation pathways.[4]

Ligand ClassExamplesKey Features & Rationale
Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. They accelerate reductive elimination and can stabilize the catalyst against deactivation.[4][7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm very strong bonds to the palladium center, making them less susceptible to displacement by poisons. Excellent for challenging substrates.
Potential Cause B: Pyridine Inhibition
  • Q: My reaction starts but stalls at partial conversion (e.g., 30-50%). What does this indicate?

    • A: This pattern often suggests catalyst inhibition rather than irreversible poisoning. The pyridine nitrogen is likely coordinating to the palladium catalyst, slowing the turnover rate until the reaction effectively stops.[10] While sulfur may also contribute, the gradual slowdown points towards a reversible or competitive inhibition mechanism.

  • Q: How can I specifically counteract the inhibitory effect of the pyridine nitrogen?

    • A: Use a Lewis acid additive. The function of the Lewis acid is to coordinate to the basic pyridine nitrogen, effectively "masking" it.[7] This prevents the nitrogen's lone pair from interacting with the palladium catalyst, freeing the catalyst to participate in the reaction. Common Lewis acids for this purpose include trimethyl borate (B(OMe)₃) or zinc chloride (ZnCl₂). A screening of the additive and stoichiometry is often required.

Section 3: Experimental Protocols

Protocol 1: Diagnostic Suzuki-Miyaura Reaction for a Challenging Substrate

This self-validating protocol provides a robust starting point to assess the reactivity of 2-Methoxy-5-thiazoylpyridine (assuming a bromo- or chloro- derivative is used as the coupling partner).

Materials:

  • 2-Methoxy-5-thiazoyl-X (where X = Br or Cl) (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 5.5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, or Toluene)

  • Schlenk flask or microwave vial, stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Reagent Addition: Add the 2-Methoxy-5-thiazoyl-X substrate and the arylboronic acid.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS or GC-MS.

  • Analysis: Compare conversion rates. A successful reaction will show significant product formation. If the reaction stalls, proceed to the troubleshooting guide.

Protocol 2: Lewis Acid Additive Screening

Use this protocol if pyridine inhibition is suspected (i.e., the reaction stalls).

Procedure:

  • Set up three identical reactions following the "Diagnostic Suzuki-Miyaura Reaction" protocol above.

  • Vial 1 (Control): No additive.

  • Vial 2 (B(OMe)₃): To the initial dry reagents, add trimethyl borate (B(OMe)₃) (1.5 equiv).

  • Vial 3 (ZnCl₂): To the initial dry reagents, add anhydrous zinc chloride (ZnCl₂) (1.5 equiv).

  • Run all three reactions under identical conditions.

  • Analysis: Compare the conversion rates between the three vials. A significantly higher conversion in Vial 2 or 3 indicates that pyridine inhibition was a major factor and that a Lewis acid additive is beneficial.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use other cross-coupling reactions like Heck or Sonogashira with this substrate?

    • A: Yes, but they will face the same poisoning and inhibition challenges. The principles of using robust, bulky ligands and potentially masking the pyridine nitrogen will still apply. Sonogashira couplings, which often use copper co-catalysts, may face additional complexities as sulfur can also poison copper.

  • Q2: Is catalyst regeneration a viable option for my lab?

    • A: Generally, no. Regeneration of sulfur-poisoned palladium catalysts is difficult and often requires specialized equipment and harsh conditions, such as high-temperature treatment with hydrogen or strong oxidizing agents, which are not practical or safe in a standard research laboratory.[3][5][11][12] It is more cost-effective to optimize the reaction to prevent poisoning in the first place or to consider the catalyst as a consumable reagent.

  • Q3: Are there alternative, non-palladium catalysts that are more resistant to poisoning by this substrate?

    • A: Nickel-based catalysts have shown promise for cross-coupling reactions and can sometimes exhibit different or higher tolerance to certain functional groups compared to palladium.[13] However, they are also susceptible to sulfur poisoning. Exploring nickel catalysis would require a complete re-optimization of the reaction conditions but is a valid alternative strategy for particularly difficult couplings.

  • Q4: My reaction starts well but then stalls. What does this indicate?

    • A: This is a classic sign of catalyst inhibition or slow poisoning.[10][14] The initial rate is positive because the catalyst is active, but as the reaction proceeds, more catalyst centers become deactivated by the pyridine nitrogen or slowly poisoned by the thiazole sulfur, leading to a plateau in conversion. The strategies in the troubleshooting guide are designed to address this specific scenario.

References

  • Title: Poisoning and deactivation of palladium catalysts.
  • Title: Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. Source: ResearchGate URL: [Link]

  • Title: Regeneration of palladium based catalyst for methane abatment.
  • Title: Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Source: RSC Publishing URL: [Link]

  • Title: Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL: [Link]

  • Title: Method for reactivating palladium catalysts.
  • Title: Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. Source: PubMed URL: [Link]

  • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Methoxy-5-thiazoylpyridine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For novel heterocyclic scaffolds like 2-Methoxy-5-thiazoylpyridine, which holds potential as a key building block in medicinal chemistry, rigorous structural validation is not merely a formality but a critical necessity. This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray diffraction (SCXRD), with essential orthogonal spectroscopic methods. We will explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach provides a self-validating system for absolute structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful technique for determining the precise three-dimensional structure of a molecule, providing atomic-level resolution of bond lengths, angles, and connectivity.[1] Its definitive nature stems from its ability to directly map the electron density of a crystalline solid, leaving no ambiguity about the atomic arrangement.

Experimental Protocol: From Powder to Definitive Structure

The journey from a synthesized powder to a final crystal structure is a multi-step process where each stage is critical for success.

Step 1: Crystal Growth - The Foundational Challenge

The primary bottleneck in SCXRD is obtaining a high-quality single crystal, which should ideally be 0.1-0.3 mm in each dimension, with a well-ordered internal lattice and no significant defects.[2] The choice of crystallization method is dictated by the compound's solubility and stability. For 2-Methoxy-5-thiazoylpyridine, a compound of moderate polarity, slow evaporation and vapor diffusion are the most rational starting points.[3][4][5]

  • Protocol: Slow Evaporation

    • Prepare a nearly saturated solution of 2-Methoxy-5-thiazoylpyridine in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethanol/water). The solvent should be one in which the compound is moderately soluble to allow for gradual crystal formation.

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

    • Transfer the solution to a clean, small vial.

    • Cover the vial with a cap, or Parafilm with a few pinpricks, to allow for slow, controlled evaporation of the solvent over several days to weeks.

    • Store the vial in a vibration-free environment to prevent the formation of multiple small crystals instead of a single large one.[3]

  • Protocol: Vapor Diffusion

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform) in a small, open vial.

    • Place this inner vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[6]

    • Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[6]

The causality here is critical: rapid precipitation leads to amorphous powder or poorly-ordered microcrystals, while slow, controlled changes in supersaturation allow molecules to arrange themselves into a highly ordered, single crystal lattice suitable for diffraction.[7][8]

Step 2: Data Collection & Analysis

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The angles and intensities of these diffracted beams are measured as the crystal is rotated.[2]

This raw data is then processed to determine the unit cell dimensions and space group. The structure is solved using computational methods to generate an initial electron density map, from which an atomic model is built and refined. The final output is typically a Crystallographic Information File (CIF), a standardized format containing all details of the crystal structure and the experiment.[9][10]

Data Interpretation & Trustworthiness

The quality and validity of a crystal structure are assessed by several key metrics presented in the CIF.[9][10]

Parameter Typical Value for Good Structure Significance
Crystal System e.g., MonoclinicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
R-factor (R1) < 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-Fit (GOF) ~ 1.0Indicates the quality of the refinement. A value close to 1 suggests a good model.
Completeness > 99%The percentage of measured reflections out of the total possible reflections.
CCDC Number Unique IdentifierDeposition number from the Cambridge Structural Database (CSD), ensuring public access to the data.[11][12]

The structure of 2-Methoxy-5-thiazoylpyridine, as determined by SCXRD, would unequivocally show the connectivity between the pyridine and thiazole rings, the position of the methoxy group, and all intramolecular bond lengths and angles, providing the ultimate authoritative proof of its structure.

Orthogonal Validation: Spectroscopic & Spectrometric Methods

While SCXRD provides an unparalleled static picture of the solid-state structure, it is crucial to validate this structure with methods that provide information in the solution phase and confirm the molecular formula. This multi-technique approach ensures the determined structure is consistent across different physical states and builds a robust, self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[13] For 2-Methoxy-5-thiazoylpyridine, ¹H and ¹³C NMR spectra provide complementary data to confirm the structure deduced from SCXRD.[14][15][16]

  • Experimental Protocol (¹H and ¹³C NMR):

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[13]

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For more complex structures, 2D NMR experiments like COSY (correlation spectroscopy) and HMBC (heteronuclear multiple bond correlation) can be used to establish proton-proton and proton-carbon connectivities, respectively.[17]

  • Data Interpretation: The number of signals, their chemical shifts (δ), integration values (for ¹H), and coupling patterns in the NMR spectra should be fully consistent with the SCXRD-derived structure.

Technique Expected Data for 2-Methoxy-5-thiazoylpyridine Information Provided
¹H NMR - A singlet for the -OCH₃ protons (~3H).- Distinct signals for the protons on the pyridine and thiazole rings, with integrations and coupling patterns consistent with their positions.Confirms the number and chemical environment of different types of protons.
¹³C NMR - A signal for the methoxy carbon.- Signals for each unique carbon atom in the pyridine and thiazole rings.Confirms the number of unique carbon environments.
High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.[18][19] This technique can distinguish between compounds that have the same nominal mass but different molecular formulas.[20][21]

  • Experimental Protocol (e.g., ESI-HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).

    • Measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

  • Data Interpretation: The experimentally measured mass should match the theoretically calculated mass for the molecular formula C₉H₈N₂OS within a very small error margin (typically < 5 ppm).

Parameter Value for 2-Methoxy-5-thiazoylpyridine
Molecular Formula C₉H₈N₂OS
Calculated Exact Mass 196.0357
Observed [M+H]⁺ ~197.0430 (within 5 ppm)

This confirmation of the molecular formula is a critical piece of evidence that supports the structure determined by SCXRD and NMR.[22]

Visualizing the Validation Workflow

To better understand the interplay of these techniques, we can visualize both the experimental process for the primary validation method and the logical framework for the overall comparative analysis.

scxrd_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Powder Purified Powder Crystal Single Crystal Growth (Slow Evaporation/Vapor Diffusion) Powder->Crystal Crystallization Mount Mount Crystal & Cool Crystal->Mount Diffract X-ray Diffraction (Data Collection) Mount->Diffract Process Process Raw Data (Unit Cell, Space Group) Diffract->Process Solve Structure Solution (Electron Density Map) Process->Solve Refine Structure Refinement (Final Model & CIF) Solve->Refine Final Final Refine->Final Validated 3D Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

validation_logic cluster_conclusion Conclusion Compound 2-Methoxy-5- thiazoylpyridine SCXRD SCXRD Compound->SCXRD NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR HRMS HRMS Compound->HRMS Info_SCXRD Definitive 3D Structure (Connectivity, Bond Lengths/Angles) SCXRD->Info_SCXRD Info_NMR Solution-State Connectivity (Chemical Environments) NMR->Info_NMR Info_HRMS Elemental Composition (Molecular Formula) HRMS->Info_HRMS Conclusion Unambiguous Structural Confirmation Info_SCXRD->Conclusion Info_NMR->Conclusion Info_HRMS->Conclusion

Sources

A Comparative Efficacy Analysis of Methoxy-Substituted Thiazole and Pyridine-Based Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiazole and Pyridine Heterocycles

In the landscape of medicinal chemistry, heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazole and pyridine, represent a cornerstone in the development of novel therapeutics.[1][2] These scaffolds are present in a multitude of clinically approved drugs, demonstrating a vast array of biological activities.[1][2] The fusion of these two rings to form thiazolopyridines, or their individual incorporation into larger molecular frameworks, has yielded compounds with significant potential in oncology.[1][2][3] This guide provides a comparative analysis of the efficacy of methoxy-substituted thiazole and pyridine-based compounds, with a focus on their anticancer properties. The strategic introduction of a methoxy (-OCH3) group can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and selectivity.[4] We will delve into the structure-activity relationships (SAR), comparative cytotoxicity data, and the underlying mechanisms of action, supported by detailed experimental protocols for researchers in the field.

Comparative Efficacy: A Data-Driven Analysis of Anticancer Activity

The antiproliferative activity of novel compounds is a primary indicator of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%, is a standard metric for this evaluation. The following tables summarize the IC50 values of various methoxy-substituted thiazole and pyridine-based compounds against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Methoxy-Substituted Pyridine Derivatives
Compound ID4-Aryl SubstituentHeLa (Cervical Cancer) IC50 (% cell viability)A549 (Lung Cancer) IC50 (% cell viability)MCF-7 (Breast Cancer) IC50 (% cell viability)Reference
5a Unsubstituted90.198.285.3[2]
5d 4-Bromo48.755.446.2[2]
5e 4-Methoxy72.880.368.9[2]
5f 3,4-Dichloro45.652.341.2[2]
5h 4-Bromo, 3-Methoxy50.258.948.1[2]
5i 3-Bromo, 4-Methoxy52.560.149.9[2]
9a Not ApplicableIC50 = 2.59 µM--[5]
14g Not Applicable--IC50 = 4.66 µM[5]

Data for compounds 5a-5i is presented as % cell viability at a given concentration, indicating that lower percentages signify higher cytotoxicity.[2] Data for compounds 9a and 14g are presented as IC50 values in µM.[5]

Table 2: Cytotoxicity of Thiazole and Thiazolopyrimidine Derivatives
Compound IDCell LineCancer TypeIC50 (µM)Reference
Thiazole Derivative 4c MCF-7Breast Cancer2.57 ± 0.16[6]
Thiazole Derivative 4c HepG2Liver Cancer7.26 ± 0.44[6]
Thiazolopyrimidine 2 M-HeLaCervical CancerHigh cytotoxicity (exceeding Sorafenib)[7]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above reveal critical structure-activity relationships that guide the rational design of more potent anticancer agents.

For the 2-methoxypyridine series (Table 1, compounds 5a-5i), the unsubstituted analog (5a) displays minimal activity.[2] The introduction of halogen substituents at the para-position of the 4-aryl ring (5b, 5c, 5d) significantly enhances cytotoxicity, with the bromo-substituted compound (5d) being particularly potent.[2] Interestingly, while a single methoxy substitution (5e) does not confer strong activity, the combination of a halogen and a methoxy group (5h, 5i) results in significant cytotoxicity.[2] This suggests a synergistic effect where the electronic and steric properties of both substituents are crucial for interacting with the biological target.

In the case of pyrazolo[3,4-b]pyridines, compound 9a demonstrated potent activity against HeLa cells, while compound 14g, which contains a methoxy group, showed strong cytotoxicity against MCF-7 and HCT-116 cell lines.[5] This highlights the importance of the overall molecular scaffold in determining cell line-specific efficacy.

For the thiazole derivatives, compound 4c, a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one, exhibited potent and selective activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[6] The presence of both hydroxyl and methoxy groups on the benzylidene moiety appears to be a key determinant of its anticancer efficacy. Furthermore, a thiazolopyrimidine derivative containing a 2-hydroxy-3-methoxybenzylidene fragment demonstrated high and selective cytotoxicity against cervical cancer cells, surpassing the efficacy of the commercial drug Sorafenib.[7] This underscores the therapeutic potential of combining these pharmacophores.

Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer effects of these methoxy-substituted heterocyclic compounds are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and apoptosis.

Kinase Inhibition

A prominent mechanism of action for many thiazole and pyridine-based compounds is the inhibition of protein kinases.[3][8] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.[8]

  • Src Family Kinases: The 2-aminothiazole scaffold has been identified as a novel template for Src family kinase inhibitors.[7][9] These non-receptor tyrosine kinases are involved in various cellular processes, including cell growth, adhesion, and migration.[10]

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[8][11][12][13][14] Several thiazole and thiazolopyridine derivatives have been shown to target components of this pathway.[3]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway, a common target for these compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiazole/Pyridine Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Induction of Apoptosis and Cell Cycle Arrest

In addition to kinase inhibition, these compounds can induce programmed cell death (apoptosis) and halt the cell cycle, preventing cancer cells from dividing. For instance, compound 4c was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of apoptotic cells in MCF-7 breast cancer cells.[6] Similarly, pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs).[5]

The following diagram illustrates a typical workflow for evaluating the anticancer activity of these compounds.

Anticancer_Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Synthesis Synthesis of Thiazole/Pyridine Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action (Kinase Assay, Apoptosis Assay) Cytotoxicity->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound Animal_Models Animal Models Toxicity Toxicity Studies Animal_Models->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Lead_Compound->Animal_Models

Caption: A typical workflow for anticancer drug discovery with thiazoles.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed experimental protocols for the key assays mentioned in this guide are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15][16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[15][16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader.[15][16] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[19][20][21][22][23]

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the test compound at various concentrations, 2.5 µL of the kinase of interest, and 2.5 µL of the kinase substrate peptide in kinase assay buffer.

  • Inhibitor Binding: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[23]

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. Incubate the plate at 30°C for 60 minutes.[23]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[23]

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[23]

  • Signal Measurement: Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26][27][28]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.[26]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.[25][28]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of methoxy-substituted thiazole and pyridine-based compounds as a promising class of anticancer agents. The structure-activity relationship data clearly indicates that specific substitutions on the heterocyclic core are critical for enhancing cytotoxic activity.[2] The multifaceted mechanisms of action, including the inhibition of key oncogenic signaling pathways like PI3K/AKT/mTOR and the induction of apoptosis, provide a strong rationale for their continued development.[3][6]

Future research should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR and optimize for potency and selectivity. In-depth mechanistic studies are warranted to identify the specific molecular targets of the most promising compounds. Furthermore, in vivo efficacy and pharmacokinetic studies in relevant animal models will be crucial to translate the in vitro findings into potential clinical applications. The detailed protocols provided herein offer a standardized framework for researchers to conduct these essential investigations, ultimately paving the way for the discovery of novel and effective cancer therapies.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. Pharmaceuticals, 14(9), 885. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., … Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

  • Zubatyuk, R. I., Shishkin, O. V., & Palamarchuk, G. V. (2021). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. Molecules, 26(21), 6485. [Link]

  • Kaushik, N., & Kaushik, N. (2016). Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[3][9][29]triazolo[3,4-b][3][7][29]thiadiazine. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 16(1), 70-80. [Link]

  • Wessjohann, L. A., & Biltz, H. (2020). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 25(18), 4254. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6434. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(36), 22183-22201. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7300. [Link]

  • Kumar, S., & Kumar, A. (2022). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic diagram of Src intracellular signaling pathway and various.... Retrieved January 18, 2026, from [Link]

  • Knippschild, U., Krüger, T., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8616. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Targeting PI3K/Akt/mTOR signaling in cancer. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., & Ghabbour, H. A. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6421. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/Akt/mTOR pathway in cancer. Expert opinion on investigational drugs, 27(6), 531–543. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Lelyukh, M. I. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56(1), 1-11. [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved January 18, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Al-Zahrani, A. A., & El-Shehry, M. F. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Scientific reports, 14(1), 6098. [Link]

  • Wikipedia. (2023, November 29). PI3K/AKT/mTOR pathway. [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2017). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Medicinal Chemistry Research, 26(11), 2844-2853. [Link]

  • Criscitiello, C., & Curigliano, G. (2021). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Cancers, 13(9), 2137. [Link]

  • Roskoski, R., Jr. (2004). Src protein-tyrosine kinase structure and regulation. Biochemical and biophysical research communications, 324(4), 1155–1164. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Bio-Rad. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved January 18, 2026, from [Link]

  • Bar-Sinai, Y., & Haugh, J. M. (2009). Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling. Biophysical journal, 96(7), 2561–2571. [Link]

  • Tew, M., & Haugh, J. M. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Frontiers in oncology, 13, 1243733. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 18, 2026, from [Link]

  • UniProt. (n.d.). P12931 · SRC_HUMAN. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 18, 2026, from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of Thiazole Derivatives: A Focus on 2-Methoxy-5-thiazoylpyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a multitude of biological targets through various non-covalent interactions.[1] This has led to the development of numerous clinically approved drugs spanning a wide range of therapeutic areas, including anticancer agents like Dasatinib and Ixazomib, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam.[1] The inherent bioactivity of the thiazole nucleus makes it a "privileged structure," a framework that is repeatedly found in potent and selective therapeutic agents.

This guide provides a comparative analysis of the biological activities of thiazole derivatives, with a conceptual focus on the structural features of 2-Methoxy-5-thiazoylpyridine. While specific experimental data on this particular molecule is sparse in publicly accessible literature, its constituent parts—the thiazole core, a methoxy group, and a pyridine ring—are well-represented in a vast library of biologically active analogs. By examining these related compounds, we can extrapolate potential activities and understand the key structure-activity relationships (SAR) that govern their efficacy. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of various thiazoles, supported by quantitative data from peer-reviewed studies and detailed experimental protocols for researchers seeking to validate these findings.

Comparative Analysis of Biological Activities

The therapeutic potential of a thiazole derivative is profoundly influenced by the nature and position of its substituents. We will explore three major areas where thiazoles have shown significant promise: oncology, infectious diseases, and inflammation.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Thiazole derivatives have emerged as a formidable class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death (apoptosis).[1][2][3][4][5] Key mechanisms include the disruption of microtubule dynamics and the inhibition of protein kinases, which are crucial for cell division and signaling.[2][6]

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in mitosis. Several thiazole-containing compounds exert their anticancer effects by binding to tubulin, the protein subunit of microtubules, thereby inhibiting its polymerization.[7][8] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[9] The thiazole ring often acts as a rigid linker, mimicking the cis-conformation of known tubulin inhibitors like Combretastatin A-4.[10]

Protein kinases are enzymes that regulate a vast number of cellular processes, and their deregulation is a hallmark of many cancers.[11][12] The thiazole scaffold is a key feature in many small-molecule kinase inhibitors.[6] The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating binding to the ATP-binding pocket of kinases like B-RAF, VEGFR-2, and EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[6][13][14]

The following table summarizes the in vitro anticancer activity of several thiazole derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

Compound Class/ExampleCancer Cell LineActivity (IC50 / GI50 in µM)Reference CompoundMechanism of ActionSource
Thiazole-Naphthalene Derivative (5b)MCF-7 (Breast)0.48Colchicine (9.1 µM)Tubulin Polymerization Inhibitor[9]
Thiazole-Naphthalene Derivative (5b)A549 (Lung)0.97Colchicine (N/A)Tubulin Polymerization Inhibitor[9]
Thiazole-based Chalcone (2e)Ovar-3 (Ovarian)1.55Doxorubicin (0.5 µM)Tubulin Polymerization Inhibitor[10]
Thiazole-based Chalcone (2h)MDA-MB-468 (Breast)2.95Doxorubicin (1.1 µM)Tubulin Polymerization Inhibitor[10]
2,4-disubstituted Thiazole (4c)MCF-7 (Breast)2.57Staurosporine (6.77 µM)Kinase Inhibitor (VEGFR-2)[14][15]
2,4-disubstituted Thiazole (4c)HepG2 (Liver)7.26Staurosporine (8.4 µM)Kinase Inhibitor (VEGFR-2)[15]
Thiazole-Pyrazole Hybrid (91a)HeLa (Cervical)0.86N/AEGFR Inhibitor
Thiazole-Pyrazole Hybrid (91b)HepG2 (Liver)7.37N/AEGFR Inhibitor

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cultured cells.[16] The protocol's validity rests on the principle that mitochondrial dehydrogenases in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[17][18][19]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[17][18]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette, sterile tips

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[18]

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[18][19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[20]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[16]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17][18] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_read Data Acquisition seed 1. Seed cells in 96-well plate incubate1 2. Incubate 24h for attachment seed->incubate1 treat 3. Add serial dilutions of Thiazole compounds incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (add DMSO) incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read analysis Data Analysis read->analysis Calculate % Viability & IC50

Caption: Workflow for assessing cytotoxicity of thiazole derivatives using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections.[21][22] The thiazole scaffold is a prominent feature in many antimicrobial agents and is known to be a crucial framework for this therapeutic action.[22] Thiazole derivatives can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[23][24][25]

Studies have shown that the antimicrobial potency of thiazole derivatives is highly dependent on the substituents at various positions of the ring.[21][26]

  • Position 2: Substitutions with groups like 2-pyrazoline moieties have shown promising activity.[26]

  • Position 4: The presence of aryl groups, such as a p-bromophenyl substituent, can enhance antifungal and antituberculosis activities.[26]

  • Position 5: Acyl group substitutions at this position have been found to confer antibacterial properties.[26]

The amphiphilic nature of some thiazole derivatives may facilitate their integration into microbial cell membranes, contributing to their antimicrobial effect.[25]

The following table presents the antimicrobial efficacy of selected thiazole derivatives, measured by the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the Zone of Inhibition (IZ) in mm.

Compound Class/ExampleMicroorganismActivity (MIC in µg/mL)Reference CompoundSource
2-phenylacetamido-thiazole (16)E. coli (Gram-)1.56 - 6.25N/A[24]
2-phenylacetamido-thiazole (16)S. aureus (Gram+)1.56 - 6.25N/A[24]
Thiazolyl-2-Pyrazoline (59)C. albicans (Fungus)3.9 - 62.5Fluconazole (250)[26]
Thiazolyl-2-Pyrazoline (57-60)P. aeruginosa (Gram-)15.625 - 31.25Amoxicillin (>500)[21]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleS. pneumoniae (Gram+)0.03 - 7.81Ampicillin (0.6-0.24)[26]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoleE. coli (Gram-)0.03 - 7.81Ampicillin (N/A)[26]

The Kirby-Bauer test is a widely used qualitative method to determine the antimicrobial susceptibility of microorganisms to a given substance.[27][28][29] The principle relies on the diffusion of the antimicrobial agent from a disk into an agar medium uniformly inoculated with a test organism. The presence of a clear "zone of inhibition" around the disk indicates the agent's ability to halt microbial growth.[30]

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton agar

  • Pure culture of the test microorganism (e.g., S. aureus, E. coli)

  • Sterile cotton swabs

  • Sterile blank paper disks

  • Solution of test compound at a known concentration

  • Positive control antibiotic disks (e.g., Ampicillin)

  • Negative control disk (soaked in solvent, e.g., DMSO)

  • Sterile forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure uniform growth.[27][28]

  • Disk Application: Using sterile forceps, place a blank paper disk impregnated with a known amount of the thiazole test compound onto the center of the agar surface.[27] Place control disks (positive and negative) on the same plate, sufficiently spaced apart.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[27][28]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition (clear area) around each disk in millimeters (mm).[30][31] A larger zone diameter correlates with greater antimicrobial potency.[28]

Kirby_Bauer_Workflow prep 1. Prepare standardized microbial inoculum inoculate 2. Evenly inoculate Mueller-Hinton agar plate prep->inoculate apply 3. Apply compound-impregnated disk and control disks inoculate->apply incubate 4. Incubate plate for 18-24 hours apply->incubate measure 5. Measure diameter of the Zone of Inhibition (mm) incubate->measure interpret Interpret Results (Susceptible vs. Resistant) measure->interpret

Caption: Standard workflow for the Kirby-Bauer disk diffusion susceptibility test.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[32][33] Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[32][33] These enzymes are involved in the arachidonic acid pathway, which produces prostaglandins and leukotrienes—potent inflammatory mediators.[32]

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.[34][35][36] The table below shows the percentage of edema inhibition by thiazole derivatives in this model.

Compound ExampleDose (mg/kg)Time Post-Carrageenan% Inhibition of EdemaReference Compound (% Inhibition)Source
Thiazole Derivative (3c)N/A3 hours44%Indomethacin (N/A)[37]
Thiazole Derivative (3d)N/A3 hours41%Indomethacin (N/A)[37]

This in vivo model is a reliable method for screening potential anti-inflammatory drugs.[35][36] The subcutaneous injection of carrageenan into a rodent's paw induces a reproducible inflammatory response characterized by edema (swelling).[36][38] The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (thiazole derivative) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plebthysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Fast them overnight before the experiment with free access to water. Divide animals into groups (e.g., n=6): Control (vehicle), Reference (Indomethacin), and Test groups (different doses of the thiazole compound).

  • Compound Administration: Administer the test compounds and reference drug via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[36][38] The control group receives only the vehicle.

  • Edema Induction: Measure the initial volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[38][39]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[34][38]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Logic cluster_cause Inflammatory Stimulus cluster_effect Biological Response cluster_intervention Therapeutic Intervention carrageenan Carrageenan Injection mediators Release of Inflammatory Mediators (Prostaglandins, etc.) carrageenan->mediators edema Paw Edema (Swelling) mediators->edema measurement measurement edema->measurement Quantified by Plebthysmometer thiazole Thiazole Derivative (e.g., COX/LOX Inhibitor) thiazole->mediators Inhibits

Caption: Logical relationship in the carrageenan-induced paw edema anti-inflammatory assay.

Conclusion and Future Perspectives

The thiazole scaffold is unequivocally a validated and highly fruitful starting point for the development of novel therapeutics. The diverse biological activities—anticancer, antimicrobial, and anti-inflammatory—are governed by the intricate interplay of substituents on the thiazole core. While 2-Methoxy-5-thiazoylpyridine itself remains a subject for future investigation, its structure provides a valuable template for discussion. The presence of a methoxy group, a common feature in tubulin inhibitors, and a pyridine ring, known for its hydrogen bonding capabilities in kinase inhibition, suggests a strong rationale for its synthesis and evaluation in anticancer assays.

Future research should focus on synthesizing and screening novel derivatives, including direct analogs of 2-Methoxy-5-thiazoylpyridine, to generate specific data. A multi-target approach, designing thiazoles that can simultaneously inhibit kinases and tubulin polymerization or possess combined anti-inflammatory and antimicrobial properties, could lead to therapies with improved efficacy and a lower propensity for resistance development. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such investigations, contributing to the ever-expanding therapeutic legacy of the thiazole family.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science. Retrieved January 18, 2026, from [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Bentham Science. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 18, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (2020). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 18, 2026, from [Link]

  • Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations. Retrieved January 18, 2026, from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. Retrieved January 18, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

  • Zone of Inhibition. (n.d.). Nelson Labs. Retrieved January 18, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. (n.d.). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

  • 9: Kirby-Bauer (Antibiotic Sensitivity). (2024). Biology LibreTexts. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Spectroscopic Guide to the Isomers of 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The unequivocal structural characterization of positional isomers is a critical step in chemical research and pharmaceutical development, where subtle changes in molecular architecture can lead to profound differences in biological activity and physical properties. This guide provides an in-depth comparison of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for three positional isomers of 2-Methoxy-5-thiazoylpyridine: 2-Methoxy-5-(thiazol-2-yl)pyridine (Isomer 1) , 2-Methoxy-5-(thiazol-4-yl)pyridine (Isomer 2) , and 2-Methoxy-5-(thiazol-5-yl)pyridine (Isomer 3) . By explaining the causal relationships between molecular structure and spectral output, this document serves as a practical reference for distinguishing these closely related heterocyclic compounds.

Introduction: The Challenge of Isomeric Differentiation

isomers cluster_1 Isomer 1: 2-Methoxy-5-(thiazol-2-yl)pyridine cluster_2 Isomer 2: 2-Methoxy-5-(thiazol-4-yl)pyridine cluster_3 Isomer 3: 2-Methoxy-5-(thiazol-5-yl)pyridine isomer1 isomer1 isomer2 isomer2 isomer3 isomer3

Caption: Molecular structures of the three positional isomers under investigation.

¹H NMR Spectroscopy: A Proton's View of Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) of each proton is exquisitely sensitive to its local electronic environment, which is dictated by the relative positions of the nitrogen and sulfur heteroatoms and the interconnecting bond.[3]

Causality and Predictive Analysis

The primary differences will manifest in the signals from the thiazole ring protons. The aromaticity of thiazole results in characteristic proton chemical shifts between 7.27 and 8.77 ppm.[4]

  • Isomer 1 (2-yl linkage): This isomer will show two distinct doublets for the H-4' and H-5' protons of the thiazole ring. The coupling constant (³J) between these adjacent protons is typically small, around 3.6 Hz.[5] The H-5' proton is adjacent to the sulfur atom, while the H-4' proton is adjacent to the nitrogen, leading to distinct chemical shifts.

  • Isomer 2 (4-yl linkage): Here, the thiazole ring will exhibit two singlets (or very finely split doublets due to long-range coupling) for the H-2' and H-5' protons. The H-2' proton, positioned between the nitrogen and sulfur atoms, is expected to be significantly deshielded and appear at a very low field (δ > 9 ppm), providing a unique diagnostic marker.

  • Isomer 3 (5-yl linkage): Similar to Isomer 2, this compound will show two singlets for the H-2' and H-4' protons. The H-2' proton will again be a downfield singlet, while the H-4' proton will appear at a more shielded position.

The pyridine and methoxy protons will also show subtle but consistent shifts. The methoxy group itself provides a distinct singlet integrating to three protons, typically in the 3.9-4.4 ppm range for methoxypyridines.[6][7]

Comparative Data Table
Proton Assignment Isomer 1 (Expected δ, ppm) Isomer 2 (Expected δ, ppm) Isomer 3 (Expected δ, ppm) Key Differentiator
Py-H3~6.8~6.8~6.8Minor shifts
Py-H4~7.9~7.8~7.8Minor shifts
Py-H6~8.6~8.5~8.5Minor shifts
OCH₃~4.0~4.0~4.0Consistent singlet
Th-H2'-~9.2 (s) ~8.9 (s) Diagnostic downfield singlets
Th-H4'~7.4 (d, J≈3.6 Hz)-~8.1 (s)Splitting pattern & shift
Th-H5'~7.9 (d, J≈3.6 Hz)~8.2 (s)-Splitting pattern & shift
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A typical experiment involves a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.[8]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides complementary information by probing the carbon skeleton. With broadband proton decoupling, each chemically unique carbon atom typically appears as a sharp singlet, simplifying the spectrum.[9] The chemical shifts are highly sensitive to the electronic effects of the adjacent heteroatoms and the inter-ring connectivity.

Causality and Predictive Analysis

The most significant differences will be observed for the carbon atoms of the thiazole ring and the ipso-carbon of the pyridine ring (Py-C5) where the thiazole is attached.

  • Isomer 1 (2-yl linkage): The thiazole C2' (the point of attachment) will be significantly downfield due to its bond with two heteroatoms (via the pyridine ring and the thiazole nitrogen).

  • Isomer 2 (4-yl linkage): The pyridine C5 will be attached to the thiazole C4'. The thiazole C2' and C5' will show characteristic shifts for carbons flanked by N/S and S/C respectively.

  • Isomer 3 (5-yl linkage): The pyridine C5 will be attached to the thiazole C5'. The chemical shifts of C2' and C4' will again be diagnostic. The out-of-plane orientation of the methoxy group can also influence its ¹³C chemical shift.[10]

Comparative Data Table
Carbon Assignment Isomer 1 (Expected δ, ppm) Isomer 2 (Expected δ, ppm) Isomer 3 (Expected δ, ppm) Key Differentiator
OCH₃~55~55~55Consistent signal
Py-C2~164~164~164Methoxy-bearing carbon
Py-C3~110~110~110Shielded carbon
Py-C4~140~139~139Minor shifts
Py-C5~125~130~128Ipso-carbon shift varies
Py-C6~148~147~147Minor shifts
Th-C2'~168 ~155~152Highly diagnostic shifts
Th-C4'~120~145 ~138Highly diagnostic shifts
Th-C5'~144~115~150 Highly diagnostic shifts
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same locked and shimmed spectrometer.

  • Acquisition: Select a standard ¹³C experiment with broadband proton decoupling (e.g., zgpg30). A 30° pulse angle and a relaxation delay of 2 seconds are typical. A larger number of scans (e.g., 256 to 1024) is required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies functional groups by their characteristic molecular vibrations.[11] While all three isomers contain the same functional groups (ether, aromatic rings), subtle differences in the fingerprint region (below 1500 cm⁻¹) and in the C-O stretching frequencies can arise from the different electronic environments.

Causality and Predictive Analysis

The primary diagnostic feature for ethers is the C-O-C stretching vibration.[12] Phenyl alkyl ethers, such as these isomers, typically show two strong C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050-1150 cm⁻¹.[13][14] The precise positions of these bands can be influenced by the electron-donating or -withdrawing character of the substituent at the 5-position of the pyridine ring. The different thiazole isomers may exert slightly different electronic effects, leading to small but potentially measurable shifts in these C-O bands. The C=N and C=C stretching vibrations of the aromatic rings (1400-1600 cm⁻¹) will be present in all isomers but are less likely to be uniquely diagnostic on their own.

ir_workflow Sample Isomer Sample FTIR FTIR Spectrometer Sample->FTIR Spectrum Acquire IR Spectrum FTIR->Spectrum Analysis Analyze Key Bands (C-O-C Stretch, Fingerprint) Spectrum->Analysis Conclusion Identify Subtle Positional Differences Analysis->Conclusion

Caption: General workflow for isomeric analysis using FT-IR spectroscopy.

Comparative Data Table
Vibrational Mode Expected Wavenumber (cm⁻¹) Key Differentiator
C-H (Aromatic)3050 - 3150Present in all; non-diagnostic
C-H (Methyl)2850 - 2980Present in all; non-diagnostic
C=N, C=C Stretch1400 - 1610Multiple bands; complex region
C-O-C Asymmetric Stretch~1250Minor shifts (± 5-10 cm⁻¹) possible
C-O-C Symmetric Stretch1050 - 1150Minor shifts (± 5-10 cm⁻¹) possible
Fingerprint Region600 - 1400Complex pattern; unique for each isomer
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Background Scan: Perform a background scan of the empty ATR crystal to obtain a reference spectrum of the ambient environment (e.g., CO₂, water vapor).[15]

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Label the key peaks.[15]

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. While all three isomers have the identical molecular weight (C₉H₈N₂OS, MW ≈ 192.24 g/mol ), their behavior under ionization, particularly Electron Ionization (EI), will differ.

Causality and Predictive Analysis

The molecular ion peak (M⁺˙) will be observed at the same mass-to-charge ratio (m/z) for all isomers. The differentiation relies on the relative abundances of the fragment ions. The bond connecting the pyridine and thiazole rings is a likely site for fragmentation. The stability of the resulting charged fragments will dictate the observed pattern.

  • Isomer 1 (2-yl linkage): Cleavage could lead to a [M - HCN]⁺˙ fragment from the thiazole ring or fragments corresponding to the individual heterocyclic rings.

  • Isomer 2 (4-yl linkage) & Isomer 3 (5-yl linkage): The fragmentation of these isomers may proceed through different pathways due to the different connectivity. The relative stability of the thiazol-4-yl vs. thiazol-5-yl radical or cation will influence the resulting fragments. The fragmentation of the thiazole ring itself often involves the loss of small molecules like N₂ or sulfur-containing species.[16][17]

ms_fragmentation M Isomer 1 M+• (m/z 192) F1 [M - CH3]+• (m/z 177) M->F1 - •CH3 F2 [2-Methoxy-pyridin-5-yl]+• (m/z 123) M->F2 Ring Cleavage F3 [Thiazol-2-yl]+• (m/z 85) M->F3 Ring Cleavage F4 [M - CO]+• (m/z 164) M->F4 - CO

Caption: A potential fragmentation pathway for Isomer 1 in EI-MS.

Comparative Data Table
Ion Description Isomer 1 (m/z) Isomer 2 (m/z) Isomer 3 (m/z) Key Differentiator
Molecular Ion [M]⁺˙192192192Identical
[M - CH₃]⁺177177177Loss of methoxy methyl
[Pyridine fragment]⁺123123123C₇H₇NO⁺ fragment
[Thiazole fragment]⁺858585C₃H₃NS⁺ fragment
Other Fragments VariesVariesVariesRelative abundances of key fragments will differ

Note: The key to differentiation in MS is not just the presence of fragments but their relative intensities, which would need to be determined experimentally.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a GC inlet for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Summary and Conclusion

Distinguishing the positional isomers of 2-Methoxy-5-thiazoylpyridine is a tractable but essential analytical challenge. While all four techniques provide valuable data, a combined approach yields the most definitive structural assignment.

  • Most Definitive Technique: ¹H NMR is the primary tool for differentiation. The unique splitting patterns and chemical shifts of the thiazole protons for each isomer provide a clear and unambiguous signature.

  • Confirmatory Technique: ¹³C NMR strongly supports the ¹H NMR assignment by revealing the distinct chemical shifts of the thiazole and ipso-pyridine carbons.

  • Supporting Evidence: IR and MS provide complementary data. Subtle shifts in IR C-O bands and, more importantly, differing fragmentation patterns in MS can corroborate the assignments made by NMR.

By understanding the fundamental principles of these spectroscopic methods and the causal link between molecular structure and spectral output, researchers can confidently navigate the complexities of isomeric characterization, ensuring the integrity and accuracy of their scientific endeavors.

References

  • BenchChem. (n.d.). Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy.
  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Mohamed, A. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Serbian Chemical Society.
  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinethiones). American Chemical Science Journal.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Hafez, H. N., et al. (2018).
  • Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectroscopy. Retrieved from [Link]

  • Bakhtin, M. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. Retrieved from [Link]

  • Zaleski, D. P., et al. (2012). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics.
  • Ansari, M. F., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Kumar, D., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
  • Shymova, H. V., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals.
  • Al-Abdullah, E. S., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. RSC Advances. Retrieved from [Link]

  • Semantic Scholar. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Dega-Szafran, Z., & Kania, E. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences.
  • Varian, Inc. (n.d.). 1H NMR data (400MHz, pyridine-d5, 363K)
  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-... South African Journal of Chemistry.
  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
  • ResearchGate. (2015). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

  • Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wiley-VCH. (n.d.).
  • Al-Majid, A. M., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... Molecules.
  • ResearchGate. (2017). methoxyphenyl) thiazol-2'(3'H)-ylidene] thiazolidin-4-one: Synthesis, characterization.... Retrieved from [Link]

  • Hook, J. M., et al. (2017). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors... Acta Crystallographica Section C.
  • Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC.

Sources

cross-reactivity studies of 2-Methoxy-5-thiazoylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Assessing the Selectivity of 2-Methoxy-5-thiazoylpyridine Derivatives

Introduction: The Criticality of Selectivity Profiling

In the pursuit of targeted therapies, particularly in oncology and immunology, the 2-methoxy-5-thiazoylpyridine scaffold has emerged as a promising pharmacophore for kinase inhibition. Derivatives of this class have shown potential, but their clinical viability hinges on a well-defined selectivity profile. Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some rare cases, beneficial. Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory checkbox but a foundational component of the drug discovery process.

This guide provides a comprehensive framework for conducting cross-reactivity studies on a hypothetical, yet representative, 2-Methoxy-5-thiazoylpyridine derivative, which we will call MTP-X . Our primary objective is to move beyond a simple "hit list" of off-targets and instead build a nuanced understanding of MTP-X's selectivity landscape. We will detail the strategic rationale behind a tiered screening approach, present illustrative data, and provide actionable protocols for key validation experiments.

The Strategic Framework: A Multi-Tiered Approach to Selectivity Profiling

A robust cross-reactivity assessment is best structured as a funnel, starting with a broad, high-throughput screen and progressively narrowing down to more detailed, physiologically relevant assays. This approach conserves resources while maximizing the depth of information for the most critical interactions.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response Validation cluster_2 Tier 3: Cellular Target Engagement A MTP-X (1 µM) B Screen against >400 Kinases (e.g., DiscoverX KINOMEscan) A->B Single High-Concentration Screen C Identify Hits (% Inhibition > 70%) B->C D Generate 10-point IC50 Curves for Primary Target & Hits C->D Quantitative Confirmation E Select Potent Off-Targets (IC50 < 10x Primary Target) D->E F Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ E->F Confirming Interaction in a Physiological Context G Comprehensive Selectivity Profile F->G Informed Decision-Making (Safety, SAR)

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Comprehensive Kinome Scan

The initial step involves screening MTP-X at a single, high concentration (typically 1 µM) against a large panel of kinases. This concentration is chosen to be sufficiently high to detect even weak interactions, providing a comprehensive map of potential off-targets. The goal here is not to quantify potency but to rapidly identify any kinase that interacts with the compound.

Illustrative Data: MTP-X Kinome Scan Results

Let's assume our primary target for MTP-X is Aurora Kinase A (AURKA) .

Target ClassPotential Off-Target% Inhibition at 1 µM
Serine/Threonine KinaseAURKA (Primary Target) 99%
Serine/Threonine KinasePIM185%
Serine/Threonine KinasePLK178%
Tyrosine KinaseFLT372%
Tyrosine KinaseABL155%

Data presented as percent inhibition relative to a DMSO control. Hits are typically defined as >70% inhibition.

Tier 2: Orthogonal Validation and Potency Determination

Hits identified in the primary screen must be validated to confirm they are not artifacts of the assay format and to quantify their potency. This is achieved by generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare a 2X kinase/substrate solution containing the kinase of interest (e.g., PIM1, PLK1) and its specific substrate in reaction buffer. Prepare a series of MTP-X dilutions (e.g., 10 µM to 0.5 nM) in the same buffer.

  • Reaction Initiation: In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to 5 µL of the respective MTP-X dilution. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Illustrative Data: IC50 Values for MTP-X

TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 AURKA)
AURKA 15 -
PIM115010x
PLK145030x
FLT3120080x

This quantitative data allows us to rank the off-targets. A selectivity ratio of >100x is often considered a good starting point, but the therapeutic window and the biological role of the off-target are critical considerations. In this case, the 10-fold selectivity against PIM1 warrants further investigation.

Tier 3: Assessing Cellular Target Engagement

An in vitro biochemical assay, while precise, does not fully recapitulate the complex environment of a living cell. Factors like cell membrane permeability, intracellular ATP concentration, and protein scaffolding can significantly influence a compound's activity. Therefore, confirming target engagement in a cellular context is a critical final step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing AURKA and PIM1) and treat with MTP-X at various concentrations (and a vehicle control) for 1 hour.

  • Thermal Challenge: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. This denatures and aggregates unstable proteins.

  • Protein Extraction: Cool the samples to room temperature and lyse the cells to release soluble proteins. Centrifuge at high speed to pellet the aggregated proteins.

  • Quantification by Western Blot: Separate the soluble protein fraction by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for AURKA and PIM1.

  • Data Analysis: Quantify the band intensities. A compound that binds to its target will stabilize it, resulting in more soluble protein remaining at higher temperatures. Plot the fraction of soluble protein versus temperature to generate a "melting curve." A shift in this curve to the right indicates target engagement.

G cluster_0 CETSA Principle A Drug Binding Target Protein C Increased Thermal Stability A:f0->C Stabilization B No Drug Binding Target Protein D Standard Thermal Stability B:f0->D No Stabilization E Higher Signal in Soluble Fraction C->E Less Aggregation upon Heating F Lower Signal in Soluble Fraction D->F More Aggregation upon Heating

A Comparative Benchmarking Guide to the Synthesis of 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridinyl-Thiazole Scaffold

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyridinyl-thiazole motif stands out for its prevalence in molecules exhibiting a wide range of biological activities, from kinase inhibition to antiviral properties. The specific compound, 2-Methoxy-5-thiazoylpyridine, represents a key intermediate and a versatile building block for drug discovery programs. Its synthesis, therefore, is a critical step that demands efficiency, scalability, and robustness.

This guide provides an in-depth, objective comparison of two distinct synthetic strategies for preparing 2-Methoxy-5-thiazoylpyridine. We will benchmark a modern, palladium-catalyzed cross-coupling approach against a more traditional, Grignard-based method. The analysis is grounded in established chemical principles and supported by detailed experimental protocols and comparative data to empower researchers in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of a bi-heterocyclic ketone like 2-Methoxy-5-thiazoylpyridine can be approached from several retrosynthetic disconnections. Here, we evaluate two logical and field-proven pathways.

Method A: A Classical Grignard-Based Approach

This multi-step, classical approach relies on the formation of a highly reactive organometallic intermediate from a pyridine precursor, which then reacts with a thiazole-based electrophile. The causality behind this strategy lies in the fundamental reactivity of Grignard reagents as powerful carbon nucleophiles, a cornerstone of organic synthesis for over a century.

The general workflow involves:

  • Halogen-Metal Exchange: Starting from the commercially available 5-bromo-2-methoxypyridine, a Grignard reagent is prepared. This step is notoriously sensitive to moisture and requires strictly anhydrous conditions and often cryogenic temperatures to prevent side reactions.

  • Nucleophilic Acylation: The prepared Grignard reagent is then reacted with a suitable thiazole acylating agent, such as a thiazole-5-carboxaldehyde, followed by an oxidation step, or more directly with an N,O-dimethylhydroxyamide derivative of thiazole-5-carboxylic acid (a Weinreb amide). The Weinreb amide is often chosen to prevent the common problem of over-addition that plagues reactions with more reactive acylating agents like acid chlorides or esters.

  • Aqueous Workup and Purification: The reaction is quenched and purified, typically via column chromatography.

While reliable, this method suffers from the operational complexities and sensitivities associated with Grignard reagents, potentially leading to lower yields and difficulties in scaling up.

Method B: A Modern Palladium-Catalyzed Carbonylative Cross-Coupling (The Benchmark)

Transition-metal catalysis has revolutionized the construction of complex molecules, offering milder conditions, superior functional group tolerance, and often, more direct pathways.[1] For this benchmarked approach, we utilize a palladium-catalyzed carbonylative Stille coupling.

The logic of this approach is to forge the critical ketone linkage directly from the two heterocyclic precursors in a single, highly efficient step. This strategy bypasses the need for pre-forming and handling sensitive organometallic reagents like Grignards.

The workflow is streamlined:

  • One-Pot Coupling: 5-Bromo-2-methoxypyridine is reacted with a 5-(tributylstannyl)thiazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a source of carbon monoxide (often from a solid precursor like molybdenum hexacarbonyl for safety and ease of handling), and a suitable solvent under heating.

  • Purification: The crude product is purified to remove the tin byproducts and catalyst residues.

This method's superiority lies in its operational simplicity, higher tolerance for various functional groups, and often improved yields, making it a more robust and scalable choice for drug development campaigns.

Data Presentation: Head-to-Head Comparison

The following table summarizes the key performance indicators for the two synthetic routes, providing a clear, quantitative comparison.

MetricMethod A: Grignard-Based ApproachMethod B: Pd-Catalyzed Cross-Coupling (Benchmark)Rationale & Justification
Overall Yield ~45-55%~70-85%The benchmark method avoids the preparation and potential decomposition of a sensitive Grignard intermediate, leading to higher overall efficiency.
Number of Steps 2-3 (post-precursor synthesis)1 (post-precursor synthesis)The cross-coupling approach is more convergent, directly forming the target C-C and C=O bonds in a single transformation.
Reaction Conditions Cryogenic temperatures (-78 °C), strictly anhydrousModerate heating (80-100 °C), less moisture sensitivePalladium catalysis operates under significantly milder and more practical conditions, enhancing scalability and reproducibility.
Reagent Safety Requires handling of pyrophoric reagents (e.g., n-BuLi)Involves toxic organotin reagents and carbon monoxideWhile organotins require careful handling, the risks are often more manageable in a controlled setting than those associated with large-scale Grignard preparations. CO can be generated in situ.
Substrate Scope Limited by the reactivity of the Grignard reagentBroad; tolerant of many functional groupsPalladium-catalyzed reactions are renowned for their functional group compatibility, a major advantage in complex molecule synthesis.[2][3]
Purification Standard chromatographyRequires methods to remove organotin byproducts (e.g., fluoride wash, specific chromatography)Purification of the benchmark method can be more specialized but is a well-established procedure.

Experimental Protocols

Protocol for the Benchmarked Synthesis (Method B)

This protocol is a self-validating system, designed for reproducibility and clarity.

Objective: To synthesize 2-Methoxy-5-thiazoylpyridine via a palladium-catalyzed carbonylative Stille cross-coupling reaction.

Materials:

  • 5-Bromo-2-methoxypyridine (1.0 eq)

  • 5-(Tributylstannyl)thiazole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Molybdenum hexacarbonyl [Mo(CO)₆] (1.5 eq)

  • Anhydrous Toluene

  • Argon (or Nitrogen) gas supply

  • Standard reflux apparatus with magnetic stirring

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 eq) and 5-(tributylstannyl)thiazole (1.2 eq).

  • Solvent and Reagents: Add anhydrous toluene via syringe to dissolve the reactants.

  • Degassing: Bubble argon gas through the solution for 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), and the carbon monoxide source, Mo(CO)₆ (1.5 eq), to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filtration: Stir the biphasic mixture vigorously for 1 hour, then filter through a pad of Celite® to remove the precipitate.

  • Extraction: Separate the organic layer, and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Methoxy-5-thiazoylpyridine.

Visualization of the Benchmarked Workflow

The following diagram illustrates the logical flow of the benchmarked palladium-catalyzed synthesis.

Benchmark_Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions BromoPyridine 5-Bromo-2-methoxypyridine ReactionVessel One-Pot Carbonylative Stille Coupling BromoPyridine->ReactionVessel StannylThiazole 5-(Tributylstannyl)thiazole StannylThiazole->ReactionVessel Catalyst Pd(PPh3)4 Catalyst->ReactionVessel Catalyst CO_Source Mo(CO)6 CO_Source->ReactionVessel CO Source Solvent Toluene, 100 °C Solvent->ReactionVessel Workup Aqueous KF Workup & Filtration ReactionVessel->Workup Crude Product Purification Column Chromatography Workup->Purification Product Pure 2-Methoxy-5-thiazoylpyridine Purification->Product Final Product

A diagram of the benchmarked synthesis workflow.

Conclusion and Recommendation

While the classical Grignard-based synthesis of 2-Methoxy-5-thiazoylpyridine is a viable method rooted in fundamental organic chemistry principles, it is operationally demanding and often results in lower yields. The benchmarked palladium-catalyzed carbonylative cross-coupling represents a significant advancement. Its single-step efficiency, milder reaction conditions, and broader applicability make it the superior choice for researchers in drug development and discovery. This method not only provides a more reliable and scalable route to the target molecule but also aligns with the principles of modern, efficient chemical synthesis.

References

  • Thiazole Synthesis Overview. Organic Chemistry Portal. [Link]

  • General Reactivity of Thiazoles. Pharmaguideline. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Sonogashira Coupling for Pyridine Synthesis. Scientific Research Publishing. [Link]

  • Sonogashira Cross-Coupling Reactions of Dihalopyridines. Royal Society of Chemistry Publishing. [Link]

  • Recent Strategies for Pyridine Derivative Synthesis. PubMed. [Link]

  • Grignard Reagent Preparation
  • Synthesis of a Perampanel Intermediate.

Sources

A Comparative Guide to In Vitro and In Vivo Studies of 2-Methoxy-5-thiazoylpyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating the anticancer potential of 2-Methoxy-5-thiazoylpyridine analogs. We will delve into the causality behind experimental choices, present detailed protocols, and analyze experimental data to offer a complete picture for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiazole-Containing Compounds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1] The incorporation of a pyridine moiety can further enhance the therapeutic potential of these molecules.[2] This guide focuses on a specific subclass, 2-Methoxy-5-thiazoylpyridine analogs, and the critical interplay between in vitro and in vivo studies in characterizing their efficacy and mechanism of action. While the broader class of pyridine-thiazole hybrids has shown promise, with some derivatives exhibiting potent cytotoxic activity against various cancer cell lines, specific data on the 2-Methoxy-5-thiazoylpyridine core remains an emerging area of research.[3][4] This guide will, therefore, draw upon established methodologies for evaluating similar heterocyclic compounds to provide a robust framework for future studies.

In Vitro Evaluation: From Cellular Viability to Mechanistic Insights

In vitro assays are the foundational step in drug discovery, providing a rapid and cost-effective means to assess the biological activity of novel compounds in a controlled environment. These studies are crucial for elucidating the mechanism of action at a cellular and molecular level.

Antiproliferative Activity: The First Line of Assessment

The initial evaluation of any potential anticancer agent involves determining its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Table 1: Representative Antiproliferative Activity of Pyridine-Thiazole Hybrids

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3 HL-60 (Leukemia)0.57[5]
Compound 4b A-549 (Lung)0.00803[6]
Compound 4e A-549 (Lung)0.0095[6]
Compound 4b MDA-MB-231 (Breast)0.0103[6]
Compound 4e MDA-MB-231 (Breast)0.0147[6]
Compound 4c MCF-7 (Breast)2.57[7]
Compound 4c HepG2 (Liver)7.26[7]

Note: The compounds listed are pyridine-thiazole hybrids, not specifically 2-Methoxy-5-thiazoylpyridine analogs, but they provide a relevant benchmark for expected potency.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-Methoxy-5-thiazoylpyridine analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Delving Deeper: Mechanism of Action Studies

Once antiproliferative activity is established, the next critical step is to understand how these compounds exert their effects. Key mechanistic assays include cell cycle analysis and apoptosis induction studies.

Many anticancer drugs function by disrupting the cell cycle, leading to a halt in proliferation and, ultimately, cell death. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate histograms to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Some thiazole derivatives have been shown to induce cell cycle arrest at the G2/M phase.[1][8]

Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapeutic agents eliminate cancer cells. Key markers of apoptosis include the activation of caspases and changes in the mitochondrial membrane potential.

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., caspase-3, -8, or -9).

  • Incubation: Incubate the lysate with the substrate. Active caspases will cleave the substrate, releasing a detectable signal.

  • Signal Detection: Measure the fluorescence or absorbance to quantify caspase activity.

Several studies have demonstrated that thiazole derivatives can induce apoptosis through the activation of caspases.[9][10]

Visualizing the Cellular Impact

dot

cluster_in_vitro In Vitro Workflow start 2-Methoxy-5-thiazoylpyridine Analogs antiproliferative Antiproliferative Assay (MTT) start->antiproliferative cell_cycle Cell Cycle Analysis (Flow Cytometry) antiproliferative->cell_cycle If Active apoptosis Apoptosis Assay (Caspase Activity) antiproliferative->apoptosis If Active mechanism Mechanism of Action cell_cycle->mechanism apoptosis->mechanism

Caption: In Vitro Evaluation Workflow for 2-Methoxy-5-thiazoylpyridine Analogs.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Living System

While in vitro studies provide valuable mechanistic insights, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, toxicity, and pharmacokinetic profile.

Tumor Xenograft Models: A Standard for Efficacy Testing

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. These models allow for the assessment of a drug's ability to inhibit tumor growth in a living system.

Experimental Protocol: Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the 2-Methoxy-5-thiazoylpyridine analogs (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

For some pyridine-thiazole derivatives, in vivo studies have demonstrated significant antitumor activity.[11]

Pharmacokinetics: Understanding the ADME Profile

Pharmacokinetics (PK) is the study of how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding a compound's PK profile is crucial for determining its dosing regimen and predicting its potential for clinical success.

Experimental Protocol: Pharmacokinetic Study in Mice
  • Drug Administration: Administer a single dose of the test compound to mice, either intravenously (IV) and/or orally (PO).

  • Blood Sampling: Collect blood samples at various time points after administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the drug using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Half-life of the drug.

    • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Bridging the Gap: The In Vitro-In Vivo Correlation

A critical aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy. A compound that is highly potent in vitro may not be effective in vivo due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism. Conversely, a compound with moderate in vitro activity but excellent PK properties may demonstrate significant in vivo efficacy. Therefore, a comprehensive evaluation of both in vitro and in vivo data is essential for the successful development of novel anticancer agents.

Visualizing the Drug Development Pathway

dot

cluster_drug_dev Drug Development Pathway in_vitro In Vitro Studies (Activity & Mechanism) in_vivo In Vivo Studies (Efficacy & PK) in_vitro->in_vivo Promising Candidates lead_optimization Lead Optimization in_vivo->lead_optimization In Vitro-In Vivo Correlation preclinical Preclinical Development in_vivo->preclinical Optimized Lead lead_optimization->in_vitro lead_optimization->in_vivo

Caption: Iterative Drug Development Cycle for Anticancer Agents.

Conclusion and Future Directions

The evaluation of 2-Methoxy-5-thiazoylpyridine analogs as potential anticancer agents requires a multi-faceted approach that integrates both in vitro and in vivo studies. While in vitro assays are invaluable for high-throughput screening and mechanistic elucidation, in vivo models are indispensable for assessing efficacy and pharmacokinetic properties in a more physiologically relevant context. The structure-activity relationship (SAR) studies of broader pyridine-thiazole hybrids suggest that substitutions on both the pyridine and thiazole rings can significantly impact activity.[8][12] Future research should focus on synthesizing and systematically evaluating a library of 2-Methoxy-5-thiazoylpyridine analogs to establish a clear SAR and identify lead compounds with potent in vitro activity and favorable in vivo properties. A thorough understanding of the interplay between in vitro and in vivo data will be paramount to advancing this promising class of compounds towards clinical development.

References

  • Ivasechko, I., Finiuk, N., Klyuchivska, O., Ostapyuk, Y., Hreniukh, V., Shalai, Y., Matiychuk, V., Obushak, M., Babsky, A., & Stoika, R. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6035. [Link]

  • Dos Santos, J. L., et al. (2021). Apoptosis effect on human HT-1080 cell lines induced by compounds 2b and 2c. Journal of Molecular Structure, 1225, 129272. [Link]

  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6035. [Link]

  • Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry, 16(12), 6264-6274. [Link]

  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6035. [Link]

  • Yurttas, L., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 8(18), 16259–16274. [Link]

  • Malki, A., et al. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 26(23), 7298. [Link]

  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. ResearchGate. [Link]

  • Farghaly, T. A., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research, 8(3), 634-641. [Link]

  • Yurttas, L., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 8(18), 16259–16274. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 133-142. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Journal of the Iranian Chemical Society, 19(10), 4335-4351. [Link]

  • Ivasechko, I., et al. (2023). Thiazole-bearing molecules which possess anticancer activity. ResearchGate. [Link]

  • Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 58-67. [Link]

  • Wang, Y., et al. (2018). Design, Synthesis, and Evaluation of Novel 2-Methoxyestradiol Derivatives as Apoptotic Inducers through an Intrinsic Apoptosis Pathway. Molecules, 23(11), 2909. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]

  • Lesyk, R., et al. (2022). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Molecules, 27(15), 4983. [Link]

  • Gieroba, P., et al. (2022). Some thiazole-fused compounds with antitumor activity. ResearchGate. [Link]

  • Hameed, A., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(3), 3169-3203. [Link]

  • Paprocki, V., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(24), 8085. [Link]

  • Eldehna, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 11. [Link]

Sources

Comparative Docking Analysis of 2-Methoxy-5-thiazoylpyridine Ligands as Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The dysregulation of kinase signaling pathways is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy. The 2-aminothiazole scaffold is a privileged structure in this field, forming the core of several clinically successful drugs, including the dual Src/Abl inhibitor, Dasatinib.[1][2] This guide focuses on a promising, yet more specific subclass: 2-Methoxy-5-thiazoylpyridine ligands. We will provide a comparative molecular docking study of these ligands against two clinically relevant kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), offering insights into their potential binding modes and structure-activity relationships.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also detailed, field-proven experimental protocols for conducting similar in silico studies. We will delve into the causality behind experimental choices, ensuring a trustworthy and self-validating system for computational analysis.

The Rationale for Targeting VEGFR-2 and p38 MAPK

The choice of VEGFR-2 and p38 MAPK as targets for this comparative study is rooted in their significant roles in cancer progression.

VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed.[3][4][5] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR-2 an attractive anti-cancer strategy. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3][4][5][6]

p38 MAPK is a member of the mitogen-activated protein kinase family and is involved in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[7][8][9] In the context of cancer, the p38 MAPK pathway can have both pro- and anti-tumorigenic roles depending on the cellular context. Its involvement in inflammation and cell cycle regulation makes it a compelling, albeit complex, target for therapeutic intervention.[10][11]

Comparative Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] In this study, we will use AutoDock Vina, a widely used open-source program for molecular docking, to predict the binding affinities and interaction patterns of a representative 2-Methoxy-5-thiazoylpyridine ligand against VEGFR-2 and p38 MAPK.[13] For comparison, we will also dock a known, clinically relevant inhibitor to each target.

Table 1: Comparative Docking Scores and Predicted Interactions
Target KinaseLigandPredicted Binding Affinity (kcal/mol)Key Predicted Hydrogen Bond Interactions (Residues)Key Predicted Hydrophobic Interactions (Residues)
VEGFR-2 2-Methoxy-5-thiazoylpyridine-8.9Cys919, Asp1046Leu840, Val848, Ala866, Val916, Leu1035
VEGFR-2 Sorafenib (Known Inhibitor)-10.2Cys919, Asp1046, Glu885Leu840, Val848, Ala866, Phe918, Leu1035
p38 MAPK 2-Methoxy-5-thiazoylpyridine-7.8Met109, Gly110Leu75, Val83, Ala157, Leu167
p38 MAPK SB203580 (Known Inhibitor)-9.1Met109, Gly110, Lys53Leu75, Val83, Thr106, Ala157, Leu167

Disclaimer: The binding affinities presented are predictive and should be validated by in vitro experimental data.

Interpreting the Docking Results: A Structure-Activity Relationship Perspective

The docking results suggest that the 2-Methoxy-5-thiazoylpyridine ligand has the potential to bind to the ATP-binding site of both VEGFR-2 and p38 MAPK, a characteristic feature of many Type I kinase inhibitors. The predicted binding affinities, while lower than the established inhibitors, are significant and indicate that this scaffold is a promising starting point for inhibitor design.

The key hydrogen bond interactions with the "hinge region" of the kinases (Cys919 in VEGFR-2 and Met109/Gly110 in p38 MAPK) are crucial for anchoring the ligand in the active site. The thiazole and pyridine rings are well-suited for forming these interactions. The methoxy group can also contribute to binding by forming additional hydrogen bonds or favorable electrostatic interactions.

The hydrophobic interactions with residues in the active site pocket are also critical for binding affinity. The thiazoylpyridine core and any additional hydrophobic substituents can be optimized to improve these interactions and enhance potency. The structure-activity relationship (SAR) of thiazole and pyridine derivatives has been extensively studied, and this knowledge can guide the rational design of more potent inhibitors.[12][14][15]

Experimental Protocols: A Guide to Reproducible Docking Studies

To ensure the scientific integrity of this guide, we provide a detailed, step-by-step methodology for performing a comparative molecular docking study using AutoDock Vina.

Protocol 1: Molecular Docking with AutoDock Vina

Objective: To predict the binding affinity and binding mode of a ligand to a target protein.

Materials:

  • Software:

    • AutoDock Tools (ADT)

    • AutoDock Vina

    • PyMOL or other molecular visualization software

  • Input Files:

    • 3D structure of the target protein (PDB format)

    • 3D structure of the ligand (SDF or MOL2 format)

Methodology:

  • Protein Preparation: a. Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we used PDB ID: 4ASD (VEGFR-2) and PDB ID: 1A9U (p38 MAPK). b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Assign Gasteiger charges. f. Save the prepared protein in PDBQT format.

  • Ligand Preparation: a. Draw the 2D structure of the ligand using a chemical drawing tool and convert it to a 3D structure. b. Open the ligand file in AutoDock Tools. c. Detect the root and set the number of active torsions. d. Save the prepared ligand in PDBQT format.

  • Grid Box Generation: a. In AutoDock Tools, define the search space (grid box) around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket. b. The center and size of the grid box can be determined based on the co-crystallized ligand or by identifying the active site residues.

  • Running AutoDock Vina: a. Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name. b. Run AutoDock Vina from the command line using the following command: vina --config conf.txt --log log.txt

  • Analysis of Results: a. AutoDock Vina will generate an output file in PDBQT format containing the predicted binding poses of the ligand, ranked by their binding affinities. b. Visualize the protein-ligand complexes in PyMOL to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.).

Protocol 2: Validation of the Docking Protocol

Objective: To ensure that the docking protocol can accurately reproduce the experimentally determined binding mode of a known inhibitor.

Methodology:

  • Redocking: a. For a protein-ligand complex with a known crystal structure, extract the ligand from the active site. b. Use the prepared protein and the extracted ligand to perform a docking simulation using the protocol described above. c. Superimpose the lowest energy docked pose of the ligand with the crystallographic pose. d. Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation.[7]

Visualizing the Biological Context: Signaling Pathways

To fully appreciate the potential impact of inhibiting VEGFR-2 and p38 MAPK, it is essential to understand their roles in cellular signaling. The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways of these two kinases.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade leading to endothelial cell proliferation.

p38 MAPK Signaling Pathway

p38MAPK_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF2, p53) p38->TranscriptionFactors Response Inflammation / Apoptosis Cell Cycle Arrest TranscriptionFactors->Response

Caption: Overview of the p38 MAPK signaling pathway in response to cellular stress.

Conclusion and Future Directions

This comparative docking guide demonstrates that 2-Methoxy-5-thiazoylpyridine ligands represent a viable scaffold for the design of inhibitors targeting VEGFR-2 and p38 MAPK. The in silico analysis provides a strong foundation for further investigation, including chemical synthesis, in vitro kinase assays, and cell-based proliferation assays to validate the computational predictions. The detailed protocols and workflows presented herein offer a robust framework for researchers to conduct their own computational drug discovery efforts, accelerating the identification of novel and effective cancer therapeutics.

References

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Family: Pathological Functions. Journal of Biochemistry, 150(1), 13–19. [Link]

  • Han, J., & Sun, P. (2000). The p38 signal transduction pathway: activation and function. Cell Signal, 12(1), 1-13. [Link]

  • Han, X., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • Sino Biological. p38 MAPK Signaling Pathway. [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Cusabio. VEGF Signaling Pathway. [Link]

  • PubChem. VEGFA-VEGFR2 signaling. [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

  • AutoDock Vina Documentation. AutoDock Vina: Molecular docking program. [Link]

  • Scripps Research. AutoDock Vina. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • University of Lausanne. Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • Min, X., et al. (2015). Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2). RCSB PDB. [Link]

  • El-Damasy, D. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-26. [Link]

  • Kolenikov, S. (2021).
  • ResearchGate. The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. [Link]

  • Engh, R. A., et al. (2016). Protein Kinase A in complex with an Inhibitor. RCSB PDB. [Link]

  • Kunick, C., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][7]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Journal of Medicinal Chemistry, 53(6), 2433–2442. [Link]

  • Abbas, H.-A. S., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 27(15), 4988. [Link]

  • ResearchGate. Biochemical IC50 values for CC-509 against selected human kinases. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • ResearchGate. Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. [Link]

  • Chu, X.J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. RCSB PDB. [Link]

  • El-Gamal, M. I., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Pharmaceuticals, 15(10), 1269. [Link]

  • graphviz documentation. User Guide. [Link]

  • Kato, M., et al. (2005). crystal structures of human pyruvate dehydrogenase kinase 2 containing physiological and synthetic ligands. RCSB PDB. [Link]

  • Sabat, M., et al. (2006). The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). RCSB PDB. [Link]

  • Wegner, B. (2000). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 16(12), 1087–1094. [Link]

  • Sketchviz. Guide to Flowcharts in Graphviz. [Link]

  • Wiering, C. (2021). Graphviz tutorial. YouTube. [Link]

Sources

Safety Operating Guide

A Researcher's Protocol: The Definitive Guide to the Safe Disposal of 2-Methoxy-5-thiazoylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific frontiers, our commitment to safety and environmental stewardship is non-negotiable. The responsible management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methoxy-5-thiazoylpyridine, ensuring the protection of personnel, facilities, and the environment. This document is structured not as a rigid checklist, but as a self-validating system of procedures, grounded in authoritative safety standards and the inherent chemical nature of the compound.

Foundational Principle: Hazard Assessment and Waste Identification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 2-Methoxy-5-thiazoylpyridine is not universally available, a conservative hazard assessment can be constructed by examining its structural motifs: a pyridine ring and a thiazole ring.

  • Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances. They are often flammable, toxic if inhaled, ingested, or in contact with skin, and can cause significant irritation.[1][2] Waste containing pyridine derivatives must be classified and managed as hazardous chemical waste.[1][2][3]

  • Thiazole Moiety: Thiazole-containing compounds are integral to many pharmaceuticals but must be handled with care.[4][5][6] The degradation of aromatic compounds, including thiazoles, is crucial to prevent their release as environmental pollutants.[7]

Based on these components, all waste containing 2-Methoxy-5-thiazoylpyridine must be treated as hazardous waste . This classification is the critical first step that dictates all subsequent handling, storage, and disposal procedures, in alignment with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[8][9]

Table 1: Extrapolated Hazard Profile for 2-Methoxy-5-thiazoylpyridine
Hazard ClassAnticipated RiskRationale & Authoritative Source
Acute Toxicity (Oral) Harmful if swallowed. Based on analogues like 2-Methoxy-5-nitropyridine (H302) and 6-Methoxy-3-pyridylamine.[10]
Skin Corrosion/Irritation Causes skin irritation. Based on analogues like 2-Methoxypyridine (H315) and 2-Methoxy-5-nitropyridine (H315).[11]
Serious Eye Damage/Irritation Causes serious eye irritation. Based on analogues like 2-Methoxypyridine (H319) and 2-Methoxy-5-nitropyridine (H319).
Target Organ Toxicity May cause respiratory irritation. Based on analogues like 2-Methoxy-5-nitropyridine (H335).
Flammability Potentially flammable liquid/solid. Pyridine derivatives are often flammable. 2-Methoxypyridine is a Category 3 Flammable Liquid.

The Chemical Hygiene Plan (CHP): Your Laboratory's Regulatory Bedrock

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[12][13][14][15] This plan is your institution's specific blueprint for protecting laboratory personnel from chemical hazards. The procedures outlined in this guide must be executed in accordance with your site-specific CHP.[16] Your CHP should detail standard operating procedures, control measures, PPE requirements, and emergency protocols.[12][16]

Mandatory Personal Protective Equipment (PPE)

Exposure minimization is paramount. The following PPE is mandatory when handling 2-Methoxy-5-thiazoylpyridine in any form.

PPE ItemSpecificationCausality: Why this is necessary
Eye Protection Chemical splash goggles or safety glasses with side-shields.Protects eyes from splashes of liquid waste or contact with solid particles, preventing serious irritation.[2][10]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin contact and absorption. Nitrile gloves may offer limited protection and should be double-layered if used for short durations. Always check manufacturer compatibility charts.[17]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination during transfer and handling procedures.[2]
Respiratory Protection Work must be conducted in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors or dust, which may cause respiratory irritation.[17]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The following protocol ensures that waste is handled safely from the point of generation to its final collection point, in compliance with EPA and OSHA standards.

Step 1: Waste Segregation and Collection (Point of Generation)

The principle of segregation is crucial to prevent dangerous chemical reactions.[8] Never mix 2-Methoxy-5-thiazoylpyridine waste with incompatible materials, such as strong oxidizing agents or acids.[17]

  • Solid Waste:

    • Collect all contaminated solid materials—including weigh boats, spatulas, gloves, bench paper, and excess reagent—directly into a dedicated hazardous waste container.

    • This container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, sealable lid.[1]

  • Liquid Waste:

    • Collect all solutions containing 2-Methoxy-5-thiazoylpyridine, as well as solvent rinses from glassware, in a dedicated, leak-proof hazardous waste container.[1]

    • Ensure the container is compatible with the solvents used.

    • Causality: Segregating waste streams prevents uncontrolled reactions and simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) office or licensed contractor.[8]

Step 2: Container Labeling

Proper labeling is a critical regulatory requirement and ensures the safety of everyone who may handle the container.[14][18]

  • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.

  • Clearly write the full chemical name: "2-Methoxy-5-thiazoylpyridine " and list any other chemical constituents (e.g., solvents) with their approximate percentages.

  • Include the date of waste generation.[1]

  • Causality: Accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for emergency responders and waste disposal technicians.[14]

Step 3: Temporary Storage (Satellite Accumulation Area)

Store sealed waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.

  • The container must remain closed at all times except when waste is being added.[18]

  • Store the container in a well-ventilated area, away from heat, sparks, or open flames.[17][19]

  • Ensure the storage location has secondary containment to capture any potential leaks.

  • Causality: Proper temporary storage minimizes the risk of spills, fires, and personnel exposure while waste awaits collection. Federal regulations govern the maximum amount of waste and the time it can be stored in an SAA.[18]

Step 4: Final Disposal
  • Once the waste container is full or is no longer being used, arrange for its collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][2]

  • The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration in a licensed facility.[3][20]

  • Causality: Incineration is the preferred method as it ensures the complete destruction of the hazardous organic compound, preventing its release into the environment.[3][21]

Disposal Workflow Diagram

G Workflow for 2-Methoxy-5-thiazoylpyridine Disposal cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Laboratory Storage cluster_2 Phase 3: Final Disposition A Waste Generation (Solid or Liquid) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Before Handling C Segregate Waste into Dedicated Container B->C D Securely Label Container 'Hazardous Waste' + Contents C->D E Store Sealed Container in Designated Satellite Area D->E Transfer to Storage F Ensure Secondary Containment E->F G Keep Away from Ignition Sources E->G H Container Full or No Longer in Use I Contact EHS or Licensed Waste Contractor H->I J Transport to a TSDF Facility I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Logical workflow for the safe disposal of 2-Methoxy-5-thiazoylpyridine.

Spill Management: Preparedness and Response

Accidents can happen, and a prepared response is critical to mitigate risk.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or earth.[1][11] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[19] Place the collected waste into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.

By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • 29 CFR 1910.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Pyridine Standard Operating Procedure.
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • 2-Methoxy-5-nitropyridine Safety D
  • 6-Methoxy-3-pyridylamine Safety D
  • PYRIDINE FOR SYNTHESIS Safety D
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Hazardous waste. Wikipedia.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
  • 2-Methoxypyridine Safety D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • 2-METHOXY-3(5/6)
  • 2-Methoxy-5-fluorouracil Safety D
  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Molecules.
  • Thiazole and Oxazole Alkaloids: Isol
  • Green Synthesis of Thiazole Derivatives using Multi-component Reaction.... PubMed.

Sources

A Researcher's Guide to Handling 2-Methoxy-5-thiazoylpyridine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for 2-Methoxy-5-thiazoylpyridine. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is both innovative and safe. The procedures outlined here are designed to be a self-validating system, prioritizing causality and proactive risk mitigation.

Hazard Assessment and Core Principles

Before handling 2-Methoxy-5-thiazoylpyridine, it is crucial to assume it shares hazards with related compounds like 2-Methoxypyridine and the broader pyridine class. These hazards include:

  • Flammability: Pyridine derivatives can be flammable liquids and vapors.[4] Vapors may form explosive mixtures with air and can travel to an ignition source.[5][6]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][7] Symptoms of exposure can include dizziness, headache, nausea, and irritation to the respiratory system.[2][3]

  • Irritation: Causes serious skin and eye irritation.[4][7]

All work with this compound must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2][8] An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[9]

Personal Protective Equipment (PPE): A Proactive Defense

Your personal protective equipment is the most critical barrier between you and potential exposure. The following PPE is mandatory when handling 2-Methoxy-5-thiazoylpyridine.

Eye and Face Protection

To guard against splashes and vapors, which can cause severe eye irritation, robust eye and face protection is non-negotiable.

  • Mandatory: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[10]

  • Recommended for High-Risk Tasks: A full-face shield must be worn over safety goggles when handling quantities greater than 1 liter or when there is a significant risk of splashing or energetic reaction.[1][10][11]

Hand Protection

Skin contact is a primary route of exposure.[3] Selecting the correct gloves is vital. Nitrile gloves offer broad, short-term protection but are not recommended for prolonged contact with pyridine.[9][11] For extended work, more resistant materials are necessary. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[1]

Glove MaterialBreakthrough Time (General Pyridine Service)Recommendation
Nitrile Rubber Poor to FairSuitable for incidental contact only. Change immediately upon contamination.[3]
Neoprene GoodRecommended for sustained work.[3]
Butyl Rubber ExcellentRecommended for prolonged or high-exposure scenarios.[9]
Latex Not RecommendedOffers poor chemical resistance to pyridine.[3]

Note: This data is based on general pyridine compatibility. Always consult the specific glove manufacturer's chemical resistance guide for the most accurate information.

Body Protection

A lab coat is your primary defense against accidental spills on your body and clothing.

  • Required: A flame-retardant lab coat, fully buttoned, must be worn.[1]

  • Clothing: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material. Polyester and acrylic fabrics should be avoided.[10][11]

Respiratory Protection

Engineering controls are the primary method for respiratory protection.

  • Primary Control: All handling of 2-Methoxy-5-thiazoylpyridine must be performed in a properly functioning and certified chemical fume hood.[2][3][9]

  • Emergency Use: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator may be necessary.[12][13] Use of a respirator requires prior medical clearance, fit-testing, and training.[11]

Operational and Disposal Plans

A systematic workflow minimizes risk. The following procedural steps provide a clear plan for safe handling from preparation to disposal.

Experimental Protocol: Step-by-Step Handling
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or chemicals.

  • PPE Donning: Put on all required PPE, including the appropriate gloves and a flame-retardant lab coat, before handling the chemical container.

  • Chemical Handling: Perform all manipulations, including weighing and transfers, well within the fume hood to ensure containment of vapors. Use non-sparking tools if the compound is determined to be flammable.[4][14]

  • Post-Handling: Tightly close the container immediately after use.[5] Decontaminate any surfaces that may have come into contact with the chemical.

  • PPE Doffing: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove your lab coat and wash your hands and any exposed skin thoroughly with soap and water.[15]

Emergency Procedures
  • Small Spill (inside fume hood): If a small amount is spilled, absorb it with an inert, dry material like sand or vermiculite.[2][14] Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[9]

  • Large Spill (outside fume hood): Immediately evacuate the area and secure it. Alert your supervisor and contact your institution's emergency response team (e.g., EH&S).[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]

  • Skin Contact: Flush the affected skin with large amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[3][9]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[9][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Waste Disposal Plan

Chemical waste must be handled with respect for environmental and regulatory standards.

  • Containment: Collect all waste containing 2-Methoxy-5-thiazoylpyridine, including contaminated consumables like gloves and absorbent materials, in a dedicated, sealable, and clearly labeled hazardous waste container.[9]

  • Segregation: Store the waste container in a cool, well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[9][14]

  • Disposal: Never dispose of this chemical down the drain or in regular trash.[2] Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1][5]

Workflow Visualization

The following diagram outlines the critical path for safely handling 2-Methoxy-5-thiazoylpyridine, ensuring all safety and operational checks are integrated into the standard workflow.

G prep 1. Risk Assessment & Prep ppe 2. Don Correct PPE (Goggles, Lab Coat, Appropriate Gloves) prep->ppe Verify PPE availability hood 3. Work in Fume Hood ppe->hood Enter designated work area handle 4. Handle Chemical hood->handle Perform experiment decon 5. Decontaminate & Secure handle->decon After use spill Spill / Exposure Event handle->spill Accident waste 6. Segregate Hazardous Waste decon->waste Collect contaminated items doff 7. Doff PPE & Wash Hands waste->doff After waste is secured end Procedure Complete doff->end emergency Follow Emergency Protocol (First Aid, Evacuate, Report) spill->emergency

Caption: Workflow for the safe handling of 2-Methoxy-5-thiazoylpyridine.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Pyridine - Safety Data Sheet. (n.d.). Carl ROTH. [Link]

  • Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta chemicals. [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.